molecular formula C9H8N4O B1176767 VIMENTIN CAS No. 156289-80-4

VIMENTIN

Cat. No.: B1176767
CAS No.: 156289-80-4
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Description

Vimentin is a 57-kDa type III intermediate filament (IF) protein that serves as a fundamental structural component of the cytoskeleton in mesenchymal cells . It is widely recognized as a canonical marker for the Epithelial-to-Mesenchymal Transition (EMT), a process critical in embryonic development, wound healing, and cancer metastasis . During EMT, this compound expression is upregulated, conferring upon cells an elongated, motile phenotype essential for invasion . Its functions extend beyond structural support to include maintaining cellular integrity, regulating mechanosensing, and facilitating organelle anchoring . In the research landscape, this compound is indispensable for investigating cancer progression and metastasis. It promotes tumor cell migration, invasion, and adhesion by regulating proteins like focal adhesion kinase (FAK) and activating signaling pathways such as Rac1 mediated by VAV2 . Furthermore, this compound is a valuable biomarker in pathologies including rheumatoid arthritis, Crohn's disease, and pulmonary fibrosis, and is implicated in the pathogenesis of viral and bacterial infections, where it can act as a cell surface receptor or co-receptor for pathogens like SARS-CoV and Listeria . Our high-purity this compound reagent is essential for studies focusing on cytoskeletal dynamics, cell mechanics, signal transduction, and the development of novel biomarkers and therapeutic targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

156289-80-4

Molecular Formula

C9H8N4O

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of Vimentin in Epithelial-Mesenchymal Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer metastasis. A hallmark of EMT is the dynamic rearrangement of the cytoskeleton, characterized by the downregulation of epithelial markers and the upregulation of mesenchymal proteins. Among these, the type III intermediate filament protein vimentin has emerged as a pivotal player and a key biomarker of the mesenchymal phenotype. This technical guide provides an in-depth exploration of this compound's function in EMT, consolidating current knowledge on its structural roles, its intricate involvement in signaling pathways, and its significance as a therapeutic target. We present quantitative data on this compound's impact on cellular processes, detailed protocols for key experimental analyses, and visual representations of the complex molecular interactions governing this compound's activity during EMT.

Introduction: this compound and the Epithelial-Mesenchymal Transition

The epithelial-mesenchymal transition is a complex, reversible biological process whereby epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a migratory, mesenchymal phenotype.[1][2] This transition is orchestrated by a network of signaling pathways and transcription factors that ultimately lead to profound changes in gene expression and cellular architecture.[3][4]

This compound, a 57 kDa intermediate filament protein, is predominantly expressed in mesenchymal cells and serves as a crucial component of the cytoskeleton, providing structural support and maintaining cell integrity.[5] During EMT, this compound expression is significantly upregulated, and it plays a multifaceted role that extends beyond its structural function.[6][7] It is now understood that this compound actively participates in the reorganization of the cytoskeleton, modulates cell mechanics, and influences signaling cascades that drive cell migration and invasion.[5][8]

This compound as a Canonical Marker of EMT

The upregulation of this compound is a well-established and widely utilized biomarker for identifying cells that have undergone EMT.[3][6] Its expression is often correlated with the loss of epithelial markers, such as E-cadherin, and the gain of other mesenchymal markers like N-cadherin and fibronectin.[6] In the context of cancer, increased this compound expression is frequently associated with tumor progression, metastasis, and poor prognosis.[5][9]

Data Presentation: Quantitative Insights into this compound's Function

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on key aspects of EMT.

Table 1: this compound Expression Changes During EMT

Inducer/ModulatorCell LineMethodFold Change in this compound Expression (mRNA/Protein)Reference
TGF-β1Mammary Epithelial CellsNorthern Blot2.3 - 3.1 fold (mRNA)[2]
TGF-β1SCC-25Western Blot~2.0 fold (protein)[10]
Snail OverexpressionHCT116 (Colorectal Cancer)Western BlotIncreased[11]
Snail OverexpressionHT29 (Colorectal Cancer)Western BlotDecreased[11]
ZEB1 Overexpression22Rv1 (Prostate Cancer)qRT-PCR & Western BlotIncreased[8]
ZEB1 SilencingDU145 (Prostate Cancer)qRT-PCR & Western BlotDecreased[8]

Table 2: Impact of this compound on Cell Migration and Invasion

Experimental ConditionCell LineAssayQuantitative Effect on Migration/InvasionReference
This compound Knockdown (~80%)HN12 (Oral Squamous Cell Carcinoma)Transwell AssaySignificant suppression of migration and invasion[12]
This compound KnockdownKeratinocytesWound Healing AssayMigration distance reduced to 49 µm from 87 µm in 6 hours[13]
High vs. Low this compound ExpressionMCF-10ALive-cell ImagingMigration velocity of 0.39 µm/min vs. 0.03 µm/min[14]
Snail Overexpression (this compound dependent)HCT116Transwell Assay5-fold increase in migration[11]
Snail Overexpression (this compound independent)HT29Transwell Assay20-fold increase in migration[11]

This compound's Role in Cytoskeletal Reorganization and Cell Mechanics

During EMT, the cytoskeleton undergoes a dramatic transformation from a keratin-rich network, providing rigidity to epithelial cells, to a more flexible this compound-based network.[15] This switch is crucial for the acquisition of migratory capabilities. This compound filaments interact with both microtubules and actin filaments, thereby coordinating the intricate dance of cytoskeletal components required for directional cell movement.[8][15]

The expression of this compound has been shown to directly influence cell mechanics. This compound-expressing cells exhibit increased flexibility and deformability, which is essential for cells to navigate through dense extracellular matrix during invasion.[16] Studies have shown that this compound depletion leads to reduced cell stiffness and impaired generation of contractile forces.[8]

This compound in EMT-Related Signaling Pathways

This compound is not merely a downstream effector of EMT; it actively participates in and regulates key signaling pathways that govern this process. It can act as a signaling scaffold, bringing together various signaling molecules to facilitate their interaction and activation.

Several key transcription factors that drive EMT, including Snail, Slug, Twist, and ZEB1/2 , are intricately linked with this compound.[1][17] These transcription factors can induce this compound expression by binding to its promoter region.[17] Conversely, this compound can, in a feedback loop, regulate the expression and activity of these transcription factors.[8] For instance, this compound has been shown to mediate the expression of Slug, further promoting the mesenchymal phenotype.[5][8]

Post-translational modifications (PTMs) of this compound, such as phosphorylation, are critical for its dynamic assembly and disassembly, and its signaling functions during EMT.[17] Various kinases can phosphorylate this compound at specific sites, influencing its interaction with other proteins and its role in cell migration.[1][18]

Vimentin_Signaling_Pathway cluster_upstream Upstream Regulators cluster_this compound This compound Regulation & Function cluster_downstream Downstream Effects TGFb TGF-β Snail Snail TGFb->Snail induces Slug Slug TGFb->Slug induces Twist Twist TGFb->Twist induces ZEB1 ZEB1 TGFb->ZEB1 induces Vimentin_Gene This compound Gene (VIM) Snail->Vimentin_Gene activates Slug->Vimentin_Gene activates Twist->Vimentin_Gene activates ZEB1->Vimentin_Gene activates Vimentin_Protein This compound Protein Vimentin_Gene->Vimentin_Protein transcription & translation Vimentin_Filaments This compound Filaments Vimentin_Protein->Vimentin_Filaments assembly Vimentin_PTM Post-Translational Modifications (e.g., Phosphorylation) Vimentin_Protein->Vimentin_PTM modification Gene_Expression Altered Gene Expression Vimentin_Protein->Gene_Expression Vimentin_Filaments->Vimentin_Protein disassembly Cytoskeletal_Remodeling Cytoskeletal Remodeling Vimentin_Filaments->Cytoskeletal_Remodeling Vimentin_PTM->Vimentin_Filaments regulates assembly Cell_Migration Increased Cell Migration Cytoskeletal_Remodeling->Cell_Migration Cell_Invasion Increased Cell Invasion Cytoskeletal_Remodeling->Cell_Invasion Gene_Expression->Slug feedback loop E_cadherin E-cadherin (Downregulation) Gene_Expression->E_cadherin

Caption: this compound signaling pathways in EMT.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in EMT.

Western Blotting for this compound Expression

Objective: To quantify the relative expression levels of this compound protein in cell lysates.

Protocol:

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-vimentin, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Quantification:

    • Use software like ImageJ to perform densitometric analysis of the bands, normalizing to a loading control like GAPDH or β-actin.

Immunofluorescence Staining of this compound Filaments

Objective: To visualize the organization and distribution of this compound filaments within cells.

Protocol:

  • Cell Seeding:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against this compound (e.g., mouse anti-vimentin, 1:200 dilution) for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, 1:500 dilution) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

Transwell Migration and Invasion Assay

Objective: To quantify the migratory and invasive capacity of cells in response to this compound modulation.

Protocol:

  • Chamber Preparation:

    • For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding:

    • Seed 5 x 10^4 cells in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.

  • Cell Removal and Staining:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol for 10 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Quantification:

    • Wash the inserts with water and allow them to dry.

    • Count the number of migrated cells in several random fields under a microscope. Alternatively, elute the stain and measure the absorbance.

Transwell_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Coat_Insert Coat Transwell insert with Matrigel (for invasion) Seed_Cells Seed cells in serum-free medium in the upper chamber Coat_Insert->Seed_Cells optional Add_Chemoattractant Add chemoattractant to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 16-24 hours at 37°C Add_Chemoattractant->Incubate Remove_Non_Migrated Remove non-migrated cells from the upper surface Incubate->Remove_Non_Migrated Fix_And_Stain Fix and stain migrated cells on the lower surface Remove_Non_Migrated->Fix_And_Stain Quantify Count migrated cells Fix_And_Stain->Quantify

Caption: Workflow for Transwell migration/invasion assay.

This compound as a Therapeutic Target

Given its central role in promoting metastasis, this compound has emerged as an attractive therapeutic target in oncology.[7] Strategies to target this compound include the development of small molecule inhibitors that disrupt this compound filament assembly or function, and approaches to downregulate its expression. Targeting this compound could potentially inhibit cancer cell migration and invasion, and may also sensitize cancer cells to conventional therapies.

Conclusion

This compound is far more than a passive structural component of mesenchymal cells. It is a dynamic and integral player in the complex process of epithelial-mesenchymal transition. Its upregulation is a hallmark of EMT, and its functions in cytoskeletal remodeling, cell mechanics, and signaling are critical for the acquisition of a migratory and invasive phenotype. A thorough understanding of this compound's multifaceted roles in EMT is essential for developing novel therapeutic strategies to combat cancer metastasis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of EMT and translating these findings into clinical applications.

References

The Role of Vimentin in Cancer Cell Migration and Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin, a type III intermediate filament protein, is a key cytoskeletal component in mesenchymal cells. While its expression is low or absent in most normal epithelial tissues, it is frequently upregulated in various cancers. This upregulation is strongly associated with the epithelial-to-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties, ultimately leading to metastasis.[1][2][3] This technical guide provides an in-depth analysis of the multifaceted role of this compound in cancer cell migration and invasion, focusing on the underlying signaling pathways, experimental data, and key methodologies used in its study. This compound's involvement in providing structural support, regulating cell adhesion, and participating in signaling cascades makes it a critical player in the metastatic process and an attractive target for therapeutic intervention.[4][5][6]

This compound's Core Functions in Empowering Cancer Cell Motility

This compound contributes to cancer cell migration and invasion through several key mechanisms:

  • Cytoskeletal Reorganization and Mechanical Resilience: this compound filaments provide structural support and increase the viscoelasticity of cancer cells, enabling them to withstand the mechanical stresses encountered during migration through dense extracellular matrices.[6][7] This flexibility is crucial for navigating through constricted spaces.[6]

  • Regulation of Cell Adhesion: this compound modulates the dynamics of focal adhesions, which are critical for cell-matrix interactions and traction force generation during movement.[8][9] It can influence the expression and trafficking of integrins, key components of focal adhesions.[1][4]

  • Scaffolding for Signaling Proteins: The this compound network acts as a signaling scaffold, bringing together various kinases, phosphatases, and other signaling molecules to regulate pathways that promote motility.[4][10]

  • Invadopodia Formation: this compound is essential for the formation and elongation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix, paving the way for cancer cell invasion.[11][12][13][14][15]

Key Signaling Pathways Involving this compound

This compound is intricately involved in a complex network of signaling pathways that collectively drive cancer cell migration and invasion. As both an upstream regulator and a downstream effector, this compound's expression and function are tightly controlled by and, in turn, influence these cascades.[1]

Epithelial-to-Mesenchymal Transition (EMT) Signaling

EMT is a fundamental process in which epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. This compound is a canonical marker of EMT.[3][16] Several key signaling pathways that induce EMT also regulate this compound expression:

  • TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a potent inducer of EMT. It activates Smad transcription factors, which in turn can bind to the this compound promoter and upregulate its expression.[5][17]

  • Wnt/β-catenin Pathway: Activation of the Wnt signaling pathway leads to the stabilization and nuclear translocation of β-catenin, which can act as a transcriptional co-activator for genes promoting EMT, including this compound.[1][5][17]

  • NF-κB Pathway: The transcription factor NF-κB, often activated by inflammatory signals in the tumor microenvironment, can directly bind to the this compound promoter and induce its expression.[1][5]

EMT_Signaling TGFB TGF-β Smad Smad TGFB->Smad Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin InflammatorySignals Inflammatory Signals NFkB NF-κB InflammatorySignals->NFkB VimentinGene This compound Gene (VIM) Smad->VimentinGene BetaCatenin->VimentinGene NFkB->VimentinGene VimentinProtein This compound Protein VimentinGene->VimentinProtein EMT EMT Phenotype (Migration & Invasion) VimentinProtein->EMT Vimentin_Regulatory_Pathways This compound This compound Akt Akt This compound->Akt protects ERK ERK This compound->ERK maintains activation Integrins Integrins (β1, β4) This compound->Integrins regulates trafficking AXL AXL This compound->AXL induces expression PI3K PI3K PI3K->Akt Akt->this compound phosphorylates MigrationInvasion Migration & Invasion Akt->MigrationInvasion ERK->MigrationInvasion Integrins->MigrationInvasion PKCe PKCε PKCe->this compound phosphorylates AXL->ERK siRNA_Workflow Start Seed Cells PrepareComplex Prepare siRNA- Lipofectamine Complex Start->PrepareComplex Transfect Transfect Cells PrepareComplex->Transfect Incubate Incubate (48-72h) Transfect->Incubate Harvest Harvest for Analysis Incubate->Harvest End Analysis (WB, qPCR, Assay) Harvest->End Transwell_Workflow Start Prepare Cells & Transwell Inserts SeedCells Seed Cells in Serum-Free Medium in Upper Chamber Start->SeedCells AddChemoattractant Add Chemoattractant (e.g., 10% FBS) to Lower Chamber SeedCells->AddChemoattractant Incubate Incubate (12-48h) AddChemoattractant->Incubate FixStain Fix and Stain Migrated Cells Incubate->FixStain ImageQuantify Image and Quantify Migrated Cells FixStain->ImageQuantify End Data Analysis ImageQuantify->End

References

Vimentin as a Biomarker for Cancer Prognosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual Role of Vimentin

This compound is a type III intermediate filament protein that plays a crucial role in maintaining cell structure and integrity in normal mesenchymal cells.[1] As a major component of the cytoskeleton, it provides mechanical resilience and is involved in essential cellular processes such as attachment, migration, and signaling.[2][3] While typically absent in epithelial cells, its expression is significantly upregulated in various epithelial cancers, including those of the prostate, gastrointestinal tract, central nervous system, breast, and lung.[1] This aberrant expression is a hallmark of a process known as the Epithelial-Mesenchymal Transition (EMT), a key event in cancer progression where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[4][5][6] Consequently, this compound has emerged as a canonical biomarker for EMT and a significant indicator of poor prognosis, correlating with accelerated tumor growth, invasion, and metastasis.[1][4] This guide provides an in-depth overview of this compound's prognostic value, its role in key signaling pathways, methodologies for its detection, and its potential as a therapeutic target in oncology.

This compound's Role in Epithelial-Mesenchymal Transition (EMT) and Metastasis

EMT is a multifaceted process that allows cancer cells to detach from the primary tumor, invade surrounding tissues, and metastasize to distant organs.[5][6] this compound is not merely a marker of this transition but an active participant. Its expression is induced by key EMT-regulating transcription factors such as Snail, Slug, Twist, and ZEB1/2.[2][7]

The functions of this compound in promoting a metastatic phenotype include:

  • Enhanced Cell Motility: this compound filaments provide a flexible scaffold necessary for changes in cell shape and the propulsive force required for migration through complex extracellular matrices.[6][7] Downregulation of this compound has been shown to significantly decrease tumor cell motility and invasive activity.[1]

  • Mechanical Resilience: During migration and intravasation, cancer cells must squeeze through tight spaces. This compound filaments offer a viscoelastic framework that protects the cell and its nucleus from mechanical stress.[4][6]

  • Regulation of Cell Adhesion: this compound influences the expression and function of adhesion molecules. For instance, its overexpression is often correlated with the downregulation of E-cadherin, a key protein in maintaining epithelial cell-cell junctions.[8]

  • Signaling Scaffold: this compound acts as a signaling scaffold, interacting with and modulating pathways critical for cell migration and survival, such as the ERK and PI3K/AKT pathways.[2][7]

The central role of this compound in EMT is a primary reason for its association with poor prognosis. Overexpression of this compound is consistently linked to higher tumor grades, increased incidence of lymph node metastasis, and the development of distant metastases.[1][9][10]

Prognostic Significance of this compound Expression: Quantitative Data

Numerous studies and meta-analyses have established a strong correlation between high this compound expression and unfavorable clinical outcomes across a spectrum of cancers. The following tables summarize key quantitative data on the prognostic value of this compound.

Table 1: this compound in Colorectal Cancer (CRC)

Prognostic Factor Analysis Type Hazard Ratio (HR) / Odds Ratio (OR) 95% Confidence Interval (CI) Significance (p-value) Reference(s)
Overall Survival (OS) Univariate HR: 2.087 1.660 - 2.625 <0.001 [9]
Multivariate HR: 1.633 1.223 - 2.181 <0.001 [9]
Disease-Free Survival (DFS) Univariate HR: 2.069 1.024 - 4.179 <0.05 [9]
Multivariate HR: 2.802 1.421 - 5.527 <0.01 [9]
Lymph Node Metastasis - OR: 2.288 1.159 - 4.517 <0.05 [9]
Advanced TNM Stage - OR: 1.957 1.333 - 2.873 <0.001 [9]
5-Year OS Rate High vs. Low this compound 71.2% vs. 90.4% - 0.002 [11]

| 5-Year DFS Rate | High vs. Low this compound | 62.7% vs. 86.7% | - | 0.001 |[11] |

Table 2: this compound in Non-Small Cell Lung Cancer (NSCLC)

Prognostic Factor Analysis Type Hazard Ratio (HR) / Odds Ratio (OR) 95% Confidence Interval (CI) Significance (p-value) Reference(s)
Overall Survival (OS) Univariate HR: 1.831 1.315 - 2.550 <0.001 [12]
Recurrence - OR: 1.631 1.052 - 2.528 0.029 [12][13]
Lymph Node Metastasis - OR: 2.628 1.857 - 3.718 <0.001 [12]
Advanced TNM Stage - OR: 3.275 1.987 - 5.397 <0.001 [12]

| Poor Differentiation | - | OR: 2.133 | 1.664 - 2.735 | <0.001 |[12] |

Table 3: this compound in Other Cancers

Cancer Type Prognostic Association Hazard Ratio (HR) / Key Finding 95% Confidence Interval (CI) Significance (p-value) Reference(s)
Metastatic Renal Cell Carcinoma Overall Survival (OS) HR: 1.697 1.067 - 2.699 0.026 [14]
Oral Squamous Cell Carcinoma (OSCC) Lymph Node Metastasis 60.7% of high-vimentin patients had metastatic lymph nodes. - - [13]
Recurrence 53% of this compound-overexpressing tumors presented with recurrence and death. - - [13]
Esophageal Squamous Cell Carcinoma (ESCC) 5-Year Survival Rate 42.9% (this compound-positive) vs. 66.1% (this compound-negative). - 0.0167 [13]

| Triple-Negative Breast Cancer (TNBC) | Overall Survival (OS) (Non-platinum chemo) | HR: 0.17 (Improved OS) | 0.05 - 0.58 | 0.005 |[15] |

Note: The prognostic value of this compound can sometimes depend on other factors, such as the chemotherapy regimen used. For instance, in one study on TNBC, this compound expression was associated with improved survival in patients receiving non-platinum-based chemotherapy.[15]

Key Signaling Pathways and Logical Relationships

This compound expression and function are tightly regulated by complex signaling networks that drive cancer progression. Its upregulation is a downstream consequence of EMT-inducing pathways, but this compound itself can also act as an upstream regulator of pro-migratory signaling.

This compound Regulation via TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a potent inducer of EMT. Upon ligand binding, TGF-β receptors activate Smad transcription factors, which, along with other key factors like Snail, Slug, and Twist, bind to the this compound gene promoter to induce its expression.[7]

TGF_Vimentin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Smad Smad Complex Receptor->Smad ERK ERK Receptor->ERK Snail Snail / Slug / Twist / ZEB Smad->Snail ERK->Snail Vim_Gene This compound Gene (VIM) Snail->Vim_Gene Upregulate Vim_mRNA This compound mRNA Vim_Gene->Vim_mRNA This compound This compound Filaments Vim_mRNA->this compound EMT EMT Phenotype (Invasion, Motility) This compound->EMT

This compound upregulation via the TGF-β signaling pathway.
This compound as an Upstream Regulator

This compound is not just a passive structural protein; it actively participates in signaling. It can regulate the activity of ERK, which in turn phosphorylates and stabilizes the transcription factor Slug, creating a positive feedback loop that sustains the mesenchymal state.[7] this compound also activates multiple other pro-migratory pathways, including PI3K/AKT/MAPK and AXL-mediated signaling.[2][16]

Logical Relationship: this compound Expression and Prognosis

The overexpression of this compound is logically linked to a cascade of events that culminate in poor patient prognosis. This relationship is a cornerstone of its utility as a biomarker.

Vimentin_Prognosis_Logic cluster_cellular_effects Cellular & Tumor Effects cluster_clinical_outcomes Clinical Outcomes Vim_High High this compound Expression EMT ↑ Epithelial-Mesenchymal Transition (EMT) Vim_High->EMT Migration ↑ Cell Migration & Invasion Vim_High->Migration Adhesion ↓ Cell-Cell Adhesion Vim_High->Adhesion Resistance ↑ Drug Resistance Vim_High->Resistance Metastasis ↑ Lymph Node & Distant Metastasis EMT->Metastasis Migration->Metastasis Adhesion->Metastasis Recurrence ↑ Tumor Recurrence Resistance->Recurrence Prognosis Poor Patient Prognosis (Decreased Survival) Metastasis->Prognosis Recurrence->Prognosis

Logical flow from high this compound expression to poor prognosis.

Methodologies for this compound Detection and Quantification

Accurate assessment of this compound expression is critical for its use as a prognostic biomarker. The primary methods employed are Immunohistochemistry (IHC) for protein localization in tissues, Western Blotting (WB) for protein quantification in lysates, and Quantitative Real-Time PCR (qRT-PCR) for mRNA transcript-level analysis.

Immunohistochemistry (IHC)

IHC is used to visualize the presence and distribution of this compound protein within formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

IHC_Workflow start FFPE Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (HIER, pH 9.0) deparaffin->retrieval blocking Peroxidase & Protein Block retrieval->blocking primary_ab Primary Antibody (Anti-Vimentin) blocking->primary_ab secondary_ab HRP-Polymer Secondary Ab primary_ab->secondary_ab chromogen Chromogen Dev. (e.g., DAB) secondary_ab->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain end Microscopic Analysis counterstain->end

Workflow for Immunohistochemical (IHC) detection of this compound.
  • Deparaffinization and Rehydration: Immerse slides in xylene (2-3 changes, 5 min each), followed by a graded series of ethanol (100%, 95%, 70%; 3 min each) and a final rinse in deionized water.

  • Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a high pH buffer (e.g., Tris-EDTA, pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 10-30 minutes.[17][18] Allow slides to cool to room temperature.

  • Peroxidase Block: Incubate sections with a 3% hydrogen peroxide solution for 5-10 minutes at room temperature to quench endogenous peroxidase activity.[17] Rinse with wash buffer (e.g., TBS-T).

  • Blocking: Apply a protein blocking solution (e.g., normal goat serum) for 10-15 minutes to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Apply the anti-vimentin primary antibody (e.g., clone SP20, RV203) diluted in antibody diluent.[19][20] Incubate for 30-60 minutes at room temperature or overnight at 4°C.[18]

  • Secondary Antibody Incubation: Rinse slides, then apply an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse polymer) and incubate for 20-30 minutes at room temperature.[18]

  • Chromogen Development: After rinsing, apply a chromogen substrate solution like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site. Incubate for 5-10 minutes.[18]

  • Counterstaining: Lightly counterstain the nuclei with hematoxylin for 1-2 minutes. "Blue" the sections in a bluing solution or tap water.

  • Dehydration and Mounting: Dehydrate the slides through a reverse graded series of ethanol and clear in xylene. Coverslip using a permanent mounting medium.

  • Interpretation: this compound-positive staining appears as a brown cytoplasmic signal.[21] Scoring is often done using an H-score, which combines the percentage of positive cells and staining intensity.[14][22]

Western Blotting (WB)

WB is used to separate proteins by size from a cell or tissue lysate and quantify the relative amount of this compound protein.

WB_Workflow start Cell/Tissue Lysate sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody (Anti-Vimentin) blocking->primary_ab secondary_ab HRP-conjugated Secondary Ab primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection end Imaging & Analysis detection->end

Workflow for Western Blot analysis of this compound protein.
  • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer. Separate proteins on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with an anti-vimentin primary antibody (diluted 1:1000 to 1:2000) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[23]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. This compound will appear as a band at approximately 55-57 kDa.[23] A loading control (e.g., GAPDH or β-actin) should be probed on the same blot to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to measure the expression level of this compound (VIM) mRNA transcripts.

QPCR_Workflow start Cells or Tissue rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis Reverse Transcription (RNA -> cDNA) rna_extraction->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green) cdna_synthesis->qpcr_setup amplification Real-Time PCR Amplification qpcr_setup->amplification analysis Data Analysis (ΔΔCt Method) amplification->analysis end Relative VIM mRNA Expression analysis->end

Workflow for quantifying this compound mRNA via qRT-PCR.
  • RNA Extraction: Extract total RNA from cell or tissue samples using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV RT) and oligo(dT) or random primers.[24]

  • qPCR Reaction: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for the human VIM gene, and a SYBR Green qPCR master mix.[24][25] Also include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[25]

  • Thermal Cycling: Perform the reaction on a real-time PCR instrument. A typical protocol includes an initial denaturation step (e.g., 95°C for 1-3 min), followed by 40 cycles of denaturation (95°C for 10-15 sec) and annealing/extension (60°C for 30-60 sec).[24]

  • Data Analysis: A melt-curve analysis should be performed to verify the specificity of the amplified product.[24] Calculate the relative expression of VIM mRNA using the comparative Ct (ΔΔCt) method, normalizing the VIM Ct values to the housekeeping gene Ct values.

This compound as a Therapeutic Target

Given its strong association with metastasis and poor prognosis, this compound has become an attractive target for cancer therapy.[1][7] The goal of anti-vimentin therapies is to inhibit the migratory and invasive capabilities of cancer cells, effectively acting as "migrastatics".[7]

Strategies for targeting this compound include:

  • Small Molecule Inhibitors: Compounds that bind to this compound and disrupt its filament assembly are under investigation. Withaferin-A (WFA), a natural compound, has been shown to induce this compound degradation and apoptosis in this compound-expressing cancer cells and block tumor growth and metastasis in xenograft models.[26] Other this compound-binding molecules are being developed to block cancer exosome release and reduce cell mobility.[27]

  • Gene Silencing: siRNA-mediated knockdown of this compound has been shown to reduce the invasive ability of cancer cells in vitro.[28]

  • Targeting Upstream Regulators: Inhibiting the signaling pathways that lead to this compound expression, such as the TGF-β pathway, is another viable strategy.

Furthermore, recent studies suggest that this compound expression may predict the efficacy of immune checkpoint inhibitors (ICIs) in NSCLC, with this compound-positive tumors showing better objective response rates, potentially linking this compound to the tumor immune environment.[29]

Conclusion and Future Directions

This compound is a robust and widely validated biomarker of poor prognosis in numerous cancers. Its upregulation is intrinsically linked to the acquisition of an aggressive, metastatic phenotype through the Epithelial-Mesenchymal Transition. Standardized methodologies for its detection, particularly immunohistochemistry in clinical pathology, allow for its integration into prognostic models. While its role as a prognostic marker is well-established, its potential as a direct therapeutic target is an exciting and evolving field. Future research will focus on developing specific and potent this compound inhibitors, elucidating the precise mechanisms by which this compound filaments regulate cell motility and signaling, and clarifying its role in modulating the tumor microenvironment and response to therapies like immunotherapy.[1][30] Continued investigation will be crucial to translate the prognostic significance of this compound into tangible therapeutic benefits for cancer patients.

References

Post-Translational Modifications of Vimentin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. Beyond its structural role in maintaining cell shape and integrity, this compound is increasingly recognized as a dynamic signaling scaffold, participating in a multitude of cellular processes including cell migration, adhesion, and signal transduction.[1] The functional plasticity of this compound is intricately regulated by a diverse array of post-translational modifications (PTMs). These modifications act as molecular switches, modulating this compound's assembly dynamics, its interactions with other proteins, and its subcellular localization. Understanding the landscape of this compound PTMs is therefore critical for elucidating its role in physiological processes and in the pathogenesis of diseases such as cancer, fibrosis, and autoimmune disorders. This technical guide provides an in-depth overview of the major PTMs of this compound, their functional consequences, and detailed experimental protocols for their investigation.

Data Presentation: Summary of this compound Post-Translational Modifications

The following tables summarize the key quantitative data on the major post-translational modifications of this compound, including the modifying enzymes, specific residue sites, and their functional effects.

Phosphorylation
Kinase Residue(s) Effect on this compound Cellular Outcome
Akt1 (PKB)Ser38, Ser39Filament disassembly, protection from caspase-mediated cleavage.[2][3]Increased cell motility and invasion.[2]
p21-activated kinase (PAK1)Ser25, Ser38, Ser50, Ser55, Ser56, Ser65, Ser72Filament disassembly and reorganization.[1][4]Regulation of cell migration and smooth muscle contraction.[4][5]
Rho-associated kinase (ROCK)Ser38, Ser71Filament disassembly.[6]Regulation of cytokinesis and cell morphology.[6][7]
Protein Kinase A (PKA)Multiple sites in the N-terminal head domainInhibition of filament assembly.[8]Modulation of filament dynamics.
Protein Kinase C (PKC)Multiple sites in the N-terminal head domainRegulation of filament assembly and interaction with other proteins.[8][9]Control of integrin recycling and cell motility.[9]
Aurora B KinaseM-phase specific sitesFilament reorganization during mitosis.[10]Proper segregation of this compound to daughter cells.[10]
Raf-1/CK2Unspecified sitesThis compound phosphorylation and remodeling.[11]Promotion of TNF-α-mediated endothelial apoptosis.[11]
Ubiquitination
E3 Ligase Residue(s) Effect on this compound Cellular Outcome
KPC1Not specifiedThis compound ubiquitination and degradation.[12]Reduced cell migration and tumorigenicity.[12]
SUMOylation
Enzyme Residue(s) Effect on this compound Cellular Outcome
Ubc9 (E2 conjugating enzyme)Not specifiedRegulation of this compound polymerization.Inhibition of filament assembly.
Acetylation
Enzyme Residue(s) Effect on this compound Cellular Outcome
Not specifiedLysine residuesRegulation of filament organization.Modulation of cell motility.
Citrullination
Enzyme Residue(s) Effect on this compound Cellular Outcome
Peptidylarginine deiminases (PADs)Arginine residuesGeneration of citrullinated this compound.[13]Implicated in the pathogenesis of rheumatoid arthritis.[13]
O-GlcNAcylation
Enzyme Residue(s) Effect on this compound Cellular Outcome
O-GlcNAc transferase (OGT)Ser/Thr residues in the head domainRegulation of filament assembly and interaction with other proteins.[14]Modulation of this compound's role in mitosis.[10]
O-GlcNAcase (OGA)Ser/Thr residues in the head domainRemoval of O-GlcNAc modification.[14]Dynamic regulation of this compound glycosylation.[10]

Signaling Pathways Regulating this compound PTMs

The post-translational modification of this compound is a highly regulated process, often downstream of complex signaling cascades initiated by extracellular cues. Understanding these pathways is crucial for developing targeted therapeutic strategies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and motility.[3][15] Akt1, a key downstream effector of PI3K, directly phosphorylates this compound at Ser38 and Ser39, leading to filament disassembly and enhanced cell migration and invasion.[2][3]

PI3K_Akt_this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt1 PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Vimentin_Filament This compound Filaments Akt->Vimentin_Filament Phosphorylation (Ser38, Ser39) Vimentin_Soluble Soluble this compound Vimentin_Filament->Vimentin_Soluble Disassembly Cell_Motility Increased Cell Motility & Invasion Vimentin_Soluble->Cell_Motility

PI3K/Akt pathway leading to this compound phosphorylation.
Rho-GTPase Signaling Pathways (ROCK and PAK)

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and also exert significant control over this compound dynamics.[1][6] Rho-associated kinase (ROCK) and p21-activated kinase (PAK) are two major downstream effectors of Rho GTPases that directly phosphorylate this compound.

Rho_GTPase_this compound cluster_upstream Upstream Signals cluster_rho Rho GTPases cluster_kinases Kinases Growth_Factors Growth Factors, etc. Rac_Cdc42 Rac1 / Cdc42 Growth_Factors->Rac_Cdc42 GPCRs GPCRs RhoA RhoA GPCRs->RhoA ROCK ROCK RhoA->ROCK PAK PAK1 Rac_Cdc42->PAK Vimentin_Filament This compound Filaments ROCK->Vimentin_Filament Phosphorylation (Ser38, Ser71) PAK->Vimentin_Filament Phosphorylation (Multiple Sites) Vimentin_Reorganization Filament Reorganization & Disassembly Vimentin_Filament->Vimentin_Reorganization TGFb_this compound TGFb TGF-β TGFbR TGF-β Receptor Complex TGFb->TGFbR Smad Smad2/3 TGFbR->Smad Phosphorylation Smad4 Smad4 Smad->Smad4 Complex Formation Smad_complex Smad2/3/4 Complex Nucleus Nucleus Smad_complex->Nucleus Vimentin_Gene This compound Gene Smad_complex->Vimentin_Gene Transcriptional Activation Vimentin_mRNA This compound mRNA Vimentin_Gene->Vimentin_mRNA Vimentin_Protein This compound Protein Vimentin_mRNA->Vimentin_Protein Translation EMT Epithelial-Mesenchymal Transition (EMT) Vimentin_Protein->EMT InVitro_Phosphorylation_Workflow Start Start Mix Prepare Kinase Reaction Mix Start->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction with Loading Buffer Incubate->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Detect ECL Detection Antibody->Detect End End Detect->End

References

Vimentin's Crosstalk with the Cytoskeleton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic cytoskeleton is a dynamic and intricate network of three primary filamentous systems: actin microfilaments, microtubules, and intermediate filaments (IFs). While historically studied as separate entities, it is now clear that their coordinated interaction, or "crosstalk," is fundamental to cellular processes ranging from mechanical integrity and cell migration to signaling and division. Vimentin, a type III intermediate filament protein, is a central player in this integrated network.[1][2][3][4] Once considered a static structural component, this compound is now recognized as a dynamic organizer that directly and indirectly interacts with both actin and microtubules to regulate their function and organization.[5][6][7]

This technical guide provides an in-depth exploration of the molecular interactions between this compound and the other major cytoskeletal components. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows involved, offering a comprehensive resource for researchers investigating cytoskeletal dynamics and its implications in health and disease.

This compound Interaction with the Actin Cytoskeleton

The interplay between this compound and the actin cytoskeleton is crucial for processes like cell migration, morphogenesis, and mechanosensing.[1][8] This interaction occurs through both direct binding and indirect linkages mediated by cross-linking proteins.

Direct Interactions

Evidence suggests that this compound filaments can directly interact with F-actin.[2][3] This interaction is primarily mediated by the non-alpha-helical C-terminal tail domain of the this compound protein.[1][2][3] In vitro studies using quantitative rheology have demonstrated that mixed networks of this compound and actin filaments exhibit significantly higher mechanical stiffness compared to networks of either protein alone, indicating a direct, synergistic relationship that contributes to the overall mechanical integrity of the cell.[2][3] Furthermore, recent findings show that this compound can promote the elongation of actin filaments at the barbed end by stabilizing ATP-actin subunits, a process that does not require the this compound tail or head domains.[8]

Indirect Interactions via Cross-linking Proteins

The connection between this compound and actin is also heavily reliant on cytolinker proteins, most notably plectin.[1][9] Plectin, a member of the plakin family, possesses distinct binding sites for both IFs and actin, allowing it to physically bridge the two networks.[9][10] This cross-linking is not static; for instance, the retrograde flow of contractile actomyosin bundles can transport this compound filaments from the cell periphery towards the perinuclear region in a plectin-dependent manner.[1] Another protein, fimbrin, has been shown to form an adhesion-dependent complex with this compound subunits (not filaments) in macrophages, suggesting a role in organizing the cytoskeleton at adhesion sites.[10]

Signaling Pathways and Functional Consequences

This compound filaments are not merely passive scaffolds; they actively regulate actin dynamics through signaling pathways. A key mechanism involves the RhoA GTPase. This compound can negatively regulate the assembly of actin stress fibers and cell contractility by modulating the activity of GEF-H1 (a RhoA-specific guanine nucleotide exchange factor).[1] Depletion of this compound leads to increased phosphorylation of the microtubule-associated GEF-H1, which in turn activates RhoA and promotes the formation of contractile actomyosin bundles.[1] This highlights a complex interplay where this compound's influence on actin is partially mediated through its interaction with the microtubule network.

Quantitative Data: this compound-Actin Interactions
Interacting PartnersMethodKey Quantitative FindingReference
This compound & F-ActinQuantitative RheologyMaximum network stiffness occurs at a 3:1 molar ratio of this compound to actin.[2][3]
This compound & F-ActinIn Vitro ReconstitutionThis compound-deficient cells are slower to build contractile networks, taking ~75.4s to recover after stretching, compared to ~52.5s for wild-type.[11]
Fimbrin & this compoundBinding AssaysStoichiometry of fimbrin binding to this compound is 1:4.[10]
Fimbrin & this compoundScatchard Plot AnalysisThe dissociation constant (Kd) of the fimbrin-vimentin interaction was determined. (Note: The specific value is not stated in the abstract).[10]

Visualization: this compound-RhoA Signaling Pathway

Vimentin_RhoA_Signaling This compound This compound IFs GEFH1_P GEF-H1 (pS886) This compound->GEFH1_P inhibits RhoA_GDP RhoA-GDP (Inactive) GEFH1_P->RhoA_GDP GEF activity RhoA_GTP RhoA-GTP (Active) GEFH1_P->RhoA_GTP promotes GEFH1 GEF-H1 GEFH1->GEFH1_P Phosphorylation StressFibers Actin Stress Fiber Assembly & Contractility RhoA_GTP->StressFibers activates

Caption: this compound negatively regulates RhoA activity via GEF-H1.

This compound Interaction with Microtubules

The spatial organization of the this compound network is highly dependent on microtubules.[5][12] Depolymerization of microtubules causes the this compound network to collapse around the nucleus, indicating a strong functional linkage.[5][13] This relationship is bidirectional, with this compound also influencing microtubule stability and dynamics.

Direct Interactions

In vitro reconstitution studies have revealed that this compound filaments can directly interact with and stabilize dynamic microtubules.[14] This direct binding helps protect microtubules against depolymerization and increases their rescue frequency (the transition from shrinking to growing).[14] This stabilization effect is achieved through weak and transient interactions that are nonetheless sufficient to impact overall microtubule dynamics without causing extensive co-alignment or bundling.[8]

Indirect Interactions via Linkers and Motors

As with actin, plectin serves as a critical cytolinker, forming cross-bridges between this compound IFs and microtubules.[9][10] Beyond simple anchoring, the transport and distribution of this compound filaments and their precursors are actively managed by microtubule-based motor proteins.[5][12] Kinesin and dynein motors transport this compound particles and filaments along microtubule tracks, enabling the extension and maintenance of the IF network throughout the cytoplasm.[5][12][15]

Functional Consequences

The this compound-microtubule interplay is essential for establishing and maintaining cell polarity and facilitating directed cell migration.[16][17] The this compound network can act as a long-term structural template that guides the growth of new microtubules and confers resistance to shrinkage, thereby enhancing the persistence of the microtubule network's organization.[16][17] This structural feedback loop ensures that the cell can maintain a stable axis of polarity during complex processes like migration.[16]

Quantitative Data: this compound-Microtubule Interactions
Interacting PartnersMethodKey Quantitative FindingReference
This compound & MicrotubulesTIRF MicroscopyThis compound (2.3 µM) decreases microtubule catastrophe frequency.[18]
This compound & MicrotubulesTIRF MicroscopyThis compound (2.3 µM) increases microtubule rescue frequency at 25 µM tubulin.[13][18]
This compound & MicrotubulesIn Vitro Motility AssayThis compound precursors move along microtubules at an average rate of 0.7-0.9 µm/s.[15]
This compound & MicrotubulesFluorescence MicroscopyThe presence of this compound leads to higher local microtubule curvatures in cells.[19][20]

Visualization: this compound Transport Workflow

Vimentin_Transport MT Microtubule Track Vim_Precursor This compound Precursor (Particle/ULF) Kinesin Kinesin Vim_Precursor->Kinesin binds Dynein Dynein Vim_Precursor->Dynein binds Kinesin->MT moves on Anterograde Anterograde Transport (to Cell Periphery) Kinesin->Anterograde Dynein->MT moves on Retrograde Retrograde Transport (to Nucleus) Dynein->Retrograde IF_Network IF Network Assembly & Maintenance Anterograde->IF_Network Retrograde->IF_Network CoIP_Workflow Start Start: Cultured Cells Lysis 1. Cell Lysis (Gentle Lysis Buffer) Start->Lysis Preclear 2. Pre-clearing (with Protein A/G Beads) Lysis->Preclear IP 3. Immunoprecipitation (Add anti-Vimentin Ab) Preclear->IP Capture 4. Complex Capture (Add fresh Protein A/G Beads) IP->Capture Wash 5. Wash Beads (3-5 times) Capture->Wash Elute 6. Elution (Boil in Sample Buffer) Wash->Elute Analyze 7. Analysis (SDS-PAGE & Western Blot) Elute->Analyze FRET_Workflow Constructs 1. Create Fusion Constructs (e.g., this compound-CFP, Actin-YFP) Transfect 2. Transfect Live Cells Constructs->Transfect Image 3. Image Acquisition Transfect->Image Donor_Channel Donor Channel (Ex: Donor, Em: Donor) Image->Donor_Channel Acceptor_Channel Acceptor Channel (Ex: Acceptor, Em: Acceptor) Image->Acceptor_Channel FRET_Channel FRET Channel (Ex: Donor, Em: Acceptor) Image->FRET_Channel Analysis 4. Image Analysis (Correct for Bleed-through) Donor_Channel->Analysis Acceptor_Channel->Analysis FRET_Channel->Analysis Calculate 5. Calculate FRET Efficiency Analysis->Calculate Result Result: Map of Protein Proximity Calculate->Result Reconstitution_Workflow Purify_Vim Purify this compound Polymerize_Vim Polymerize VIFs Purify_Vim->Polymerize_Vim Purify_Tub Purify Tubulin/Actin Polymerize_Other Polymerize MTs/Actin Purify_Tub->Polymerize_Other Mix Mix Filament Populations Polymerize_Vim->Mix Polymerize_Other->Mix Incubate Incubate to Allow Interaction Mix->Incubate Assay Analysis Method Incubate->Assay Cosed Co-sedimentation Assay Assay->Cosed Microscopy Fluorescence Microscopy (e.g., TIRF) Assay->Microscopy SDS Analyze by SDS-PAGE Cosed->SDS Image_Analysis Analyze Dynamics/ Co-localization Microscopy->Image_Analysis

References

Vimentin Expression Patterns: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Vimentin Expression, Regulation, and Analysis in Various Cell Types for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound, a type III intermediate filament protein, is a crucial component of the cytoskeleton in mesenchymal cells.[1] Its expression is highly dynamic and cell-type specific, playing a significant role in fundamental cellular processes such as maintaining cell shape, providing mechanical resilience, and facilitating cell migration and signaling.[2][3] While classically known as a mesenchymal marker, this compound's expression is not static; it is notably upregulated in epithelial cells during epithelial-to-mesenchymal transition (EMT), a process critical in embryonic development, wound healing, and cancer metastasis.[4][5] This guide provides a comprehensive overview of this compound expression patterns across various cell types, delves into the signaling pathways that regulate and are influenced by this compound, and offers detailed protocols for its experimental analysis.

This compound Expression Across Different Cell Types

This compound is predominantly expressed in cells of mesenchymal origin.[1] However, its expression is also observed in other cell types under specific physiological and pathological conditions. The Human Protein Atlas notes distinct cytoplasmic and membranous expression in lymphoid tissues, astrocytes, mesenchymal cells, and certain glandular cells.[6]

Mesenchymal Cells
  • Fibroblasts, Endothelial Cells, and Macrophages: These cells ubiquitously express this compound, where it is essential for maintaining cellular integrity, motility, and resistance to stress.[7] In endothelial cells, this compound is involved in angiogenesis, cell adhesion, and responds to mechanical forces like shear stress.[8][9]

Epithelial Cells and EMT
  • Epithelial cells typically express keratin intermediate filaments and are this compound-negative.[8] However, during EMT, a key process in cancer progression, epithelial cells lose their characteristic features and acquire a mesenchymal phenotype. This transition is marked by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers, most notably this compound.[4][10] This switch to this compound expression is associated with increased cell motility, invasion, and a loss of cell-cell adhesions.

Cancer Cells
  • This compound is overexpressed in a wide variety of cancers originating from epithelial tissues, including those of the breast, prostate, lung, and gastrointestinal tract. This overexpression often correlates with increased tumor aggressiveness, metastasis, and poor patient prognosis.[11][12] this compound's role in cancer extends beyond being a mere marker of EMT; it actively contributes to the migratory and invasive capabilities of tumor cells.[8][12] In some cancer cell lines, this compound is also found on the cell surface, where its role is still being elucidated.[10]

Immune Cells
  • As a major intermediate filament protein in leukocytes, this compound is critical for their migration, attachment to the vascular endothelium, and transmigration.[13] this compound also plays a role in the innate immune response; it is involved in the assembly of the NLRP3 inflammasome, a multiprotein complex that regulates inflammatory cytokines.[14] Furthermore, this compound can be expressed on the surface of infected monocytes, acting as a recognition pattern for Natural Killer (NK) cells.[13][15]

Neural Stem and Progenitor Cells
  • This compound is expressed in neural stem cells (NSCs) and progenitor cells.[16][17] It plays a crucial role in NSC quiescence exit and in maintaining proteostasis by coordinating the clearance of aggregated proteins.[18][19] this compound, along with other intermediate filaments like nestin, is considered a marker for these developing neural cells.[17] Its expression is downregulated as these cells differentiate into mature neurons.

Quantitative this compound Expression Data

The following tables summarize quantitative data on this compound expression from various studies, illustrating the differential expression across cell lines and conditions.

Table 1: this compound mRNA Expression in Colorectal Cancer (CRC) Cell Lines and Tissues (Data sourced from a study on VIM gene expression in CRC)[6]

Cell Line/Tissue TypeThis compound mRNA Expression Ratio (Relative to Control)
Cell Lines
SW4805.10 ± 1.37
SW482.66 ± 0.74
SW9481.71 ± 0.29
Caco-20.13 ± 0.02
HT-290.28 ± 0.08
LS174T0.11 ± 0.00
Tissues
CRC Stromal Cells2.90 ± 0.31
CRC Epithelial Cells0.04 ± 0.00

Table 2: Surface this compound Expression in Prostate Cancer Cell Lines (Data derived from flow cytometry analysis)[20]

Cell LineCell TypePercentage of Cells with Surface this compound Expression (%)
DU145Brain Metastasis35.9%
LNCaPLymph Node Metastasis82.1%
PC3Bone Metastasis73.8%

Table 3: Effect of this compound Knockdown on Gene Expression (log2 Fold Change) (Data from a study on ectopic this compound expression and knockdown in breast cancer cells)[21]

GeneFunctionlog2 Fold Change in MDA-MB-231_shVIM vs Control
Downregulated Genes
AXLReceptor Tyrosine Kinase-1.5
BCL2Apoptosis Regulator-0.8
FOXM1Transcription Factor-1.2
Upregulated Genes
CDH5Cadherin 51.1
PTPRMProtein Tyrosine Phosphatase1.4
TGFBITransforming Growth Factor Beta Induced1.8

Signaling Pathways Involving this compound

This compound is not merely a structural protein but also an active participant and organizer of cellular signaling.[2] It interacts with numerous signaling molecules, influencing pathways that control cell migration, proliferation, and differentiation.

Regulation of this compound Expression

The expression of the this compound gene (VIM) is tightly controlled by a complex interplay of transcription factors and signaling pathways. During EMT, signaling molecules like TGF-β induce the expression of transcription factors such as Snail, Slug, Twist, and ZEB1/2.[4][22] These factors can directly bind to the this compound promoter to activate its transcription.[4][22] For instance, ZEB1 binds to specific sequences in the promoter, while the β-catenin/TCF pathway can also enhance this compound expression.[4]

Regulation_of_Vimentin_Expression TGFb TGF-β SMAD SMADs TGFb->SMAD activates Snail_Slug Snail / Slug SMAD->Snail_Slug induce Twist Twist SMAD->Twist induce ZEB1 ZEB1/2 SMAD->ZEB1 induce Vim_Promoter This compound Promoter Snail_Slug->Vim_Promoter activate E_Cadherin E-Cadherin (Epithelial Marker) Repression Snail_Slug->E_Cadherin repress Twist->Vim_Promoter activate Twist->E_Cadherin repress ZEB1->Vim_Promoter activate ZEB1->E_Cadherin repress This compound This compound Expression Vim_Promoter->this compound

Caption: TGF-β signaling cascade leading to the activation of EMT transcription factors and subsequent this compound expression.

This compound as a Signaling Modulator

This compound filaments act as a scaffold for organizing and integrating signaling networks.[23] It influences several key pathways:

  • PI3K/AKT Pathway: this compound can downregulate the PI3K/AKT signaling cascade to coordinate cell proliferation.[23] In some contexts, loss of this compound decreases AKT phosphorylation, indicating a regulatory role.[23]

  • ERK Pathway: this compound can protect ERK from dephosphorylation, thereby sustaining its activity. This this compound-ERK axis is crucial for regulating the expression of proteins like AXL, a receptor tyrosine kinase involved in migration.[4][23]

  • Rho/ROCK Signaling: This pathway, which controls cell contractility and migration, is influenced by this compound.[23]

  • Notch Signaling: this compound can directly impact Notch signaling by binding to its ligand, Jagged1.[23]

Vimentin_Signaling_Hub This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT modulates ERK ERK Pathway This compound->ERK protects Rho_ROCK Rho/ROCK Pathway This compound->Rho_ROCK influences Notch Notch Signaling This compound->Notch binds Jagged1 Integrins Integrins / Focal Adhesions This compound->Integrins interacts Proliferation Cell Proliferation PI3K_AKT->Proliferation Gene_Expression Gene Expression (e.g., AXL) ERK->Gene_Expression Migration Cell Migration & Contractility Rho_ROCK->Migration Differentiation Cell Differentiation Notch->Differentiation Integrins->Migration Adhesion Mechanotransduction Integrins->Adhesion

Caption: this compound acts as a central hub, modulating multiple key signaling pathways that control cell behavior.

Experimental Protocols

Accurate assessment of this compound expression is fundamental to its study. Below are detailed protocols for common experimental techniques.

Immunofluorescence (IF) Staining for this compound

This protocol details the visualization of this compound filaments in cultured cells.

  • 1. Cell Culture and Preparation:

    • Seed cells onto sterile glass coverslips in a 6-well plate at a density to achieve 60-70% confluency.[23]

    • Allow cells to adhere and grow for 24 hours under standard culture conditions (37°C, 5% CO2).[23]

    • Apply experimental treatments if necessary.

  • 2. Fixation:

    • Aspirate the culture medium and wash cells twice with Phosphate-Buffered Saline (PBS).[23]

    • Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[23] Alternatively, ice-cold 100% methanol can be used for 5 minutes.[2]

  • 3. Permeabilization and Blocking:

    • Wash the cells three times with PBS for 5 minutes each.[23]

    • Permeabilize cells by incubating with 0.1-0.2% Triton X-100 in PBS for 10 minutes at room temperature.[2][23]

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[2][23]

  • 4. Antibody Incubation:

    • Dilute the primary anti-vimentin antibody in a dilution buffer (e.g., 1% BSA in PBS) according to the manufacturer's recommendation.

    • Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[13][23]

    • Wash the cells three times with PBS for 5 minutes each.[23]

    • Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the dilution buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[13][23]

  • 5. Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[23]

    • Incubate with a nuclear counterstain solution (e.g., 300 nM DAPI in PBS) for 5 minutes.[23]

    • Wash twice with PBS.

    • Mount the coverslip onto a glass slide using an appropriate mounting medium.[23]

  • 6. Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters.

Western Blotting for this compound Detection

This protocol is for quantifying total and phosphorylated this compound protein levels.

  • 1. Sample Preparation (Cell Lysate):

    • Wash cultured cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

  • 2. SDS-PAGE:

    • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE gel). A this compound-positive cell lysate can be used as a positive control.[24]

    • Run the gel until adequate separation of proteins is achieved (this compound is ~53-57 kDa).[9][24]

  • 3. Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

  • 4. Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary anti-vimentin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

  • 5. Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[24]

    • Capture the signal using an imaging system or X-ray film.

    • For quantification, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).[21]

Quantitative Real-Time PCR (qPCR) for this compound mRNA

This protocol quantifies this compound gene expression at the transcript level.

  • 1. RNA Extraction:

    • Harvest cells and extract total RNA using a reagent like TRIzol or a column-based kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.

  • 2. cDNA Synthesis:

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • 3. qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound, and a qPCR master mix (e.g., SYBR Green).

    • Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB, HPRT1) as an internal control for normalization.[14]

    • Example this compound Primers: (Forward: 5'-AGGAAATGGCTCGTCACCTTCGTGAATA-3'; Reverse: 5'-GGAGTGTCGGTTGTTAAGAACTAGAGCT-3')

  • 4. Thermal Cycling:

    • Perform the qPCR on a real-time PCR system using a typical three-step cycling protocol:

      • Initial denaturation (e.g., 95°C for 1-10 min).

      • 40 cycles of: Denaturation (95°C for 10-15 sec) and Annealing/Extension (60°C for 30-60 sec).

      • Melt curve analysis to verify product specificity.

  • 5. Data Analysis:

    • Calculate the relative expression of this compound mRNA using the ΔΔCT method, normalizing to the housekeeping gene.[1]

Vimentin_Analysis_Workflow cluster_sample Sample Preparation cluster_rna Transcript Analysis cluster_protein Protein Analysis cluster_localization Localization & Visualization Sample Cell Culture or Tissue Sample RNA RNA Extraction Sample->RNA Lysate Protein Lysate Sample->Lysate Fix Fixation & Permeabilization Sample->Fix cDNA cDNA Synthesis RNA->cDNA qPCR qPCR cDNA->qPCR mRNA mRNA Levels qPCR->mRNA WB Western Blot Lysate->WB Protein Protein Levels WB->Protein IF Immunofluorescence Fix->IF Image Filament Structure & Localization IF->Image

Caption: Standard experimental workflow for the comprehensive analysis of this compound at mRNA, protein, and subcellular levels.

Conclusion

This compound is a multifaceted protein whose expression patterns and functional roles are integral to cell biology, particularly in the contexts of cell migration, tissue remodeling, and cancer progression. Its dynamic regulation and function as a signaling scaffold make it a compelling target for further research and therapeutic development. The methodologies outlined in this guide provide a robust framework for investigating the complex biology of this compound, enabling researchers to generate reliable and reproducible data to further unravel its contributions to health and disease.

References

Unraveling the Controls: A Technical Guide to the Molecular Mechanisms of Vimentin Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the intricate molecular mechanisms governing the regulation of the vimentin gene, a key player in cellular architecture and disease progression, is now available. This guide is an essential resource for researchers, scientists, and drug development professionals dedicated to understanding and targeting the processes that control this compound expression.

This compound, a type III intermediate filament protein, is crucial for maintaining cell integrity, and its expression is dynamically regulated during development, wound healing, and in pathological conditions such as cancer. The upregulation of this compound is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer invasion and metastasis. This guide provides an in-depth exploration of the transcriptional, epigenetic, and post-transcriptional mechanisms that fine-tune the expression of the this compound (VIM) gene.

Transcriptional Regulation: A Symphony of Transcription Factors

The expression of the this compound gene is orchestrated by a complex interplay of transcription factors that bind to specific regulatory elements within its promoter and enhancer regions. Key transcription factors that have been identified to modulate this compound expression include:

  • Snail, Slug, Twist, and ZEB1/2: These are master regulators of EMT and are known to directly or indirectly induce this compound expression.

  • Activator Protein 1 (AP-1): This transcription factor complex plays a significant role in this compound expression, particularly in breast cancer cells.[1]

  • Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 activation has been shown to positively regulate this compound expression.

  • c-Myc: This proto-oncogene can also influence the transcriptional activity of the this compound gene.

Signaling Pathways Converging on the this compound Gene

A multitude of signaling pathways, often activated by extracellular cues, converge on the regulatory regions of the this compound gene to control its transcription. Understanding these pathways is critical for developing targeted therapeutic strategies.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a potent inducer of this compound expression and a key driver of EMT. Upon ligand binding, TGF-β receptors activate Smad proteins, which then translocate to the nucleus and cooperate with other transcription factors to upregulate this compound gene transcription.

TGF_beta_Signaling cluster_nucleus Nuclear Events TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex nucleus Nucleus Smad_complex->nucleus translocates to Vimentin_Gene This compound Gene Smad_complex->Vimentin_Gene activates transcription Vimentin_mRNA This compound mRNA Vimentin_Gene->Vimentin_mRNA transcription

Caption: TGF-β signaling pathway leading to this compound gene expression.

Ras-MAPK Signaling Pathway

The Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, frequently hyperactivated in cancers, also contributes to the upregulation of this compound. Activation of this pathway can lead to the induction of transcription factors that drive this compound expression.

Ras_MAPK_Signaling cluster_nucleus Nuclear Events Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TFs Transcription Factors (e.g., AP-1) ERK->TFs activates nucleus Nucleus ERK->nucleus translocates to Vimentin_Gene This compound Gene TFs->Vimentin_Gene activate transcription

Caption: Ras-MAPK signaling cascade impacting this compound gene transcription.

Epigenetic Regulation: The Hidden Layer of Control

Epigenetic modifications play a crucial role in regulating this compound gene expression without altering the DNA sequence itself.

DNA Methylation

Methylation of the this compound gene promoter is a key epigenetic mechanism. In some cancers, hypermethylation of the this compound promoter is associated with gene silencing, while in others, demethylation can lead to its overexpression.

Cancer TypeMethylation StatusCorrelation with ExpressionReference
Colorectal CancerHypermethylated in stool of CRC patientsInverse[2][3]
Breast CancerDifferentially methylated in luminal subtypesInverse[4][5]
Histone Modifications

Post-translational modifications of histone proteins surrounding the this compound gene can influence chromatin accessibility and gene transcription. For instance, histone acetylation is generally associated with active transcription, while some histone methylation marks are linked to gene repression.

MicroRNAs (miRNAs)

These small non-coding RNAs can post-transcriptionally regulate this compound expression by binding to the 3' untranslated region (UTR) of its mRNA, leading to mRNA degradation or translational repression.

Quantitative Data Summary

The following tables summarize quantitative data on the regulation of this compound gene expression from various studies.

Table 1: this compound Gene Expression Changes in Response to Stimuli

Cell LineTreatmentFold Change in this compound mRNAReference
Mammary Epithelial Cells (r3T)TGF-β (6 days)2.3 - 3.1 fold increase[2]
Mammary Epithelial Cellsval12 ras transformation10-fold suppression[3]

Table 2: Effects of this compound Knockdown on Gene Expression

Cell LineGeneLog2 Fold Change after this compound KnockdownReference
MCF-7FVVIM- (Significant decrease, >95%)[6]
MCF-7FVBCL2- (Significant decrease)[6]
MCF-7FVCEACAM1- (Significant decrease)[6]
MCF-7FVCDH5- (Significant decrease)[6]
MCF-7FVHOXA1- (Significant decrease)[6]
HN12 (OSCC)This compound protein~80% decrease[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the molecular mechanisms of this compound gene regulation.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

This protocol allows for the identification of interactions between transcription factors and the this compound gene promoter in vivo.

1. Cross-linking:

  • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction with 125 mM glycine.

2. Cell Lysis and Chromatin Sonication:

  • Lyse cells to release nuclei.

  • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

3. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

4. Elution and Reverse Cross-linking:

  • Elute the complexes from the beads.

  • Reverse the cross-links by heating at 65°C for several hours in the presence of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

  • Purify the immunoprecipitated DNA.

  • Analyze the enrichment of the this compound promoter region by quantitative PCR (qPCR) using specific primers.

ChIP_Workflow A 1. Cross-link proteins to DNA in vivo with formaldehyde B 2. Lyse cells and sonicate to shear chromatin A->B C 3. Immunoprecipitate with specific antibody B->C D 4. Capture complexes with protein A/G beads C->D E 5. Wash to remove non-specific binding D->E F 6. Elute and reverse cross-links E->F G 7. Purify DNA F->G H 8. Analyze by qPCR G->H

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the activity of the this compound promoter in response to various stimuli or transcription factors.

1. Plasmid Construction:

  • Clone the this compound promoter region of interest upstream of a luciferase reporter gene in an expression vector.

2. Cell Transfection:

  • Co-transfect the this compound promoter-luciferase construct and a control plasmid (e.g., expressing Renilla luciferase for normalization) into the desired cell line.

  • For studying the effect of a transcription factor, co-transfect an expression vector for that factor.

3. Cell Treatment and Lysis:

  • Treat the transfected cells with the desired stimulus (e.g., growth factor, drug).

  • Lyse the cells to release the luciferase enzymes.

4. Luminescence Measurement:

  • Add the appropriate luciferase substrate to the cell lysate.

  • Measure the luminescence signal using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

siRNA-mediated Knockdown for Functional Studies

This technique is used to specifically reduce the expression of a target gene (e.g., a transcription factor) to study its effect on this compound expression.

1. siRNA Design and Synthesis:

  • Design and synthesize small interfering RNAs (siRNAs) that are complementary to the mRNA of the target gene.

2. Transfection:

  • Transfect the siRNAs into the cells using a suitable transfection reagent.

3. Incubation and Analysis:

  • Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA.

  • Harvest the cells and analyze the knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).

  • Measure the effect of the knockdown on this compound expression at both the mRNA and protein levels.

This in-depth guide provides a solid foundation for researchers to delve into the complex regulatory network of the this compound gene. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic interventions targeting this compound in various diseases.

References

Vimentin's Enduring Fortitude: A Technical Guide to Cellular Integrity and Stress Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vimentin, a type III intermediate filament protein, has long been recognized as a key structural component of the cytoskeleton in mesenchymal cells. However, a growing body of evidence reveals its multifaceted role extending far beyond mere structural support. This technical guide delves into the intricate functions of this compound in maintaining cellular integrity and orchestrating responses to a myriad of cellular stresses. We will explore its dynamic interactions with other cytoskeletal elements, its pivotal role in signal transduction pathways, and its involvement in critical cellular processes such as wound healing and cancer progression. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways that underscore this compound's significance as a central regulator of cellular resilience and a potential therapeutic target.

This compound's Contribution to Cellular Mechanics and Integrity

This compound filaments form a dynamic and flexible network that significantly contributes to the mechanical properties of cells. Unlike the more rigid microtubules and actin filaments, this compound provides a unique viscoelastic resilience, enabling cells to withstand mechanical stress and deformation.[1][2] The absence or alteration of the this compound network leads to profound changes in cell shape, motility, and adhesion.[3][4]

Quantitative Analysis of this compound's Mechanical Role

The mechanical contribution of this compound to cellular properties has been quantified through various biophysical techniques. These studies highlight the significant impact of this compound on cytoplasmic stiffness and stress generation.

Parameter MeasuredCell TypeKey FindingReference
Cytoplasmic Shear ModulusMouse Embryonic Fibroblasts (mEFs)Wild-type mEFs exhibit a cytoplasmic shear modulus of ~10 Pa, which is double that of this compound-knockout (VimKO) mEFs.[4]
Net Stress GenerationMouse Embryonic Fibroblasts (mEFs)This compound-knockout (VimKO) mEFs generate a three-fold higher net stress compared to wild-type (VimWT) mEFs.[5]
Cellular DeformabilityMDA-MB-231 Breast Carcinoma CellsThis compound-lacking MDA-MB-231 cells are softer and more deformable.[6]
Traction Force3T3 FibroblastsThis compound modulates cell traction force.[7]

This compound's Role in Stress Resistance

This compound plays a crucial role in protecting cells from various stressors, including oxidative stress, mechanical strain, and proteotoxic stress. Its dynamic remodeling and interactions with other cellular components are central to these protective functions.

Oxidative Stress Response

Under oxidative stress, the this compound network undergoes rapid reorganization.[8][9] This remodeling is often dependent on the single cysteine residue at position 328 (C328), which acts as a redox sensor.[8][9][10] Oxidants like hydrogen peroxide and diamide can induce the disassembly of this compound filaments into small, motile, dot-like structures that exhibit properties of biomolecular condensates.[8][9][11] This process is reversible, suggesting a protective mechanism to prevent irreversible damage to the this compound network.[8][9]

Mechanical Stress

This compound filaments are critical for protecting the cell and its nucleus from mechanical stress.[6][12] They contribute to the cell's ability to resist compression and deformation.[6][13] In response to shear stress, this compound filaments can reorganize and associate with focal adhesions, thereby stabilizing cell-matrix interactions.[13][14]

Proteotoxic Stress and Protein Quality Control

This compound is involved in the cellular response to misfolded and aggregated proteins. It forms a cage-like structure around protein aggregates, forming a structure known as an aggresome.[15][16] This sequestration of aggregated proteins is crucial for maintaining proteostasis. This compound's role in this process involves localizing proteasomes to the aggresome to facilitate the degradation of misfolded proteins.[15][17] In the absence of this compound, cells show a decreased ability to recover from proteotoxic stress.[15][17]

Key Signaling Pathways Involving this compound

This compound is not a passive scaffold but an active participant in cellular signaling. It interacts with and modulates various signaling pathways that are critical for cellular integrity and stress responses.

RhoA/GEF-H1 Pathway in Actin Stress Fiber Assembly

This compound intermediate filaments regulate the assembly and contractility of actin stress fibers through the RhoA signaling pathway. The absence of this compound leads to increased RhoA activity, mediated by the guanine nucleotide exchange factor GEF-H1.[18][19] This results in enhanced actin stress fiber formation and contractility.[18][19]

RhoA_GEF_H1_Pathway cluster_vimentin_present This compound Present cluster_vimentin_absent This compound Absent This compound This compound Filaments GEFH1 GEF-H1 (pSer886) This compound->GEFH1 Inhibits RhoA RhoA GEFH1->RhoA Activates StressFibers Actin Stress Fiber Assembly & Contractility RhoA->StressFibers Promotes GEFH1_active GEF-H1 (Active) RhoA_active RhoA (Active) GEFH1_active->RhoA_active Activates StressFibers_increased Increased Actin Stress Fiber Assembly RhoA_active->StressFibers_increased Promotes

Caption: this compound's regulation of actin stress fibers via the GEF-H1/RhoA pathway.

TGF-β Signaling in Wound Healing and Fibrosis

This compound plays a significant role in the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial for wound healing and fibrosis.[20] this compound expression is often upregulated during epithelial-mesenchymal transition (EMT), a process driven by TGF-β.[1][12] In this compound-null mice, wound healing is impaired, and they are protected from fibrosis, indicating this compound's critical role in these processes.[20]

TGF_beta_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Pathway TGFbR->Smad Slug Slug Smad->Slug This compound This compound Expression Slug->this compound EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Fibrosis Fibrosis / Wound Healing EMT->Fibrosis

Caption: this compound's involvement in the TGF-β signaling pathway.

ERK/AKT Signaling in Cell Migration

This compound influences cell migration through the ERK/AKT and Rho signaling pathways. The loss of this compound has been shown to decrease the phosphorylation of ERK and AKT, which are key regulators of cell migration and survival.[21]

Experimental Protocols for Studying this compound Function

A variety of experimental techniques are employed to investigate the diverse roles of this compound.

Live-Cell Imaging of this compound Dynamics

Live-cell imaging is essential for studying the dynamic nature of the this compound network.[22]

  • Protocol: Expression of Fluorescently Tagged this compound

    • Clone human this compound cDNA into a mammalian expression vector containing a fluorescent protein tag (e.g., GFP, mCherry). Fusion of the tag to the N-terminus of this compound is often successful.[22]

    • Transfect the desired cell line with the this compound-fusion protein construct using a suitable transfection reagent. Retroviral transduction can be used for creating stable cell lines.[22]

    • Culture the cells for 24-48 hours to allow for protein expression.

    • Image the cells using a confocal or super-resolution microscope equipped for live-cell imaging.

Live_Cell_Imaging_Workflow Cloning Clone this compound-FP Construct Transfection Transfect Cells Cloning->Transfection Expression Protein Expression (24-48h) Transfection->Expression Imaging Live-Cell Microscopy Expression->Imaging

Caption: Workflow for live-cell imaging of this compound dynamics.

This compound Knockdown and Knockout Models

Reducing or eliminating this compound expression is a key strategy to elucidate its function.[22]

  • Protocol: this compound Knockdown using siRNA

    • Synthesize or purchase small interfering RNAs (siRNAs) targeting the this compound mRNA.

    • Transfect cells with the this compound-specific siRNA using a lipid-based transfection reagent. A non-targeting siRNA should be used as a negative control.

    • Incubate the cells for 48-72 hours to achieve significant knockdown of this compound expression.

    • Verify the knockdown efficiency by Western blotting or RT-qPCR.

    • Perform functional assays on the this compound-depleted cells.

  • This compound Knockout Mice: The use of fibroblasts derived from this compound knockout mice (Vim-/-) has been instrumental in understanding this compound's role in various cellular processes.[20]

Assays for Cellular Integrity and Stress Resistance
  • Collagen Gel Contraction Assay: This assay measures the ability of cells to contract a collagen matrix, which is dependent on the integrity of the cytoskeleton.[23]

  • Optical Tweezers Active Microrheology: This technique is used to measure the mechanical properties of the cytoplasm in living cells.[4][23]

  • Immunofluorescence Staining for Stress Markers: Cells can be stained for markers of DNA damage (e.g., γH2AX) or protein aggregation to assess the impact of this compound loss on stress resistance.

This compound as a Drug Target

The critical roles of this compound in processes such as cancer cell migration, invasion, and fibrosis make it an attractive target for therapeutic intervention.[12][21] Pharmacological agents that can selectively target and disrupt the this compound network may offer new avenues for treating these diseases.[20]

Conclusion

This compound has emerged as a dynamic and multifunctional protein that is integral to maintaining cellular integrity and orchestrating responses to a wide range of cellular stresses. Its unique mechanical properties, its role as a signaling hub, and its involvement in protein quality control underscore its importance in cellular health and disease. Further research into the complex regulation and diverse functions of this compound will undoubtedly unveil new therapeutic opportunities for a variety of pathologies.

References

exploring vimentin as a potential therapeutic target in cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vimentin, a type III intermediate filament protein, has emerged as a critical player in cancer progression. Traditionally viewed as a mesenchymal marker, its role extends far beyond a structural component, implicating it in fundamental processes of tumorigenesis, including epithelial-to-mesenchymal transition (EMT), metastasis, and drug resistance.[1] Overexpression of this compound is a common feature in a wide array of epithelial cancers, such as prostate, gastrointestinal, central nervous system tumors, breast, and lung cancer, and is often correlated with increased tumor growth, invasion, and poor prognosis.[1] This technical guide provides an in-depth exploration of this compound as a therapeutic target, detailing its involvement in key signaling pathways, offering comprehensive experimental protocols for its study, and presenting quantitative data on its clinical significance and the efficacy of targeted inhibitors.

The Role of this compound in Cancer Progression

This compound's contribution to cancer progression is multifaceted. It provides structural support to the cell, enabling the changes in shape and motility required for invasion and metastasis.[2] Its expression is a canonical marker for EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to enhanced migratory and invasive capabilities.[3] this compound filaments interact with other cytoskeletal components and signaling molecules to regulate cell migration, adhesion, and spatial organization, acting as a master regulator of EMT.[2]

This compound in Epithelial-to-Mesenchymal Transition (EMT) and Metastasis

EMT is a crucial process in cancer metastasis, allowing tumor cells to detach from the primary tumor, invade surrounding tissues, and disseminate to distant organs.[3] this compound is not only a marker but also an active participant in this process. Its upregulation is driven by key EMT-inducing transcription factors such as Snail, Slug, Twist, and ZEB1/2.[3] In turn, this compound can modulate the expression of genes associated with EMT, further promoting cell migration and invasion.[4]

Studies have consistently shown a strong correlation between this compound expression and metastatic potential. In colorectal cancer, this compound expression is associated with a higher tumor grade and distant metastasis.[5] Similarly, in non-small cell lung cancer (NSCLC), upregulated this compound is linked to lymph node metastasis and advanced tumor stages.[6] In gastric cancer, this compound expression is more pronounced in advanced-stage tumors with a higher degree of infiltrative growth and lymph node involvement.[7]

This compound in Drug Resistance

Emerging evidence suggests a role for this compound in conferring resistance to chemotherapy. However, the relationship is complex and can be context-dependent. In some instances, this compound expression is associated with increased drug resistance. For example, cancer stem cells, which are often chemoresistant, are characterized by the expression of mesenchymal markers like this compound.[8] Conversely, some studies have shown that downregulation of this compound can lead to increased resistance to certain drugs, such as cisplatin in ovarian cancer cells.[8] This may be due to this compound's involvement in cellular processes like exocytosis and DNA damage repair pathways.[8]

This compound-Associated Signaling Pathways

This compound's function in cancer is intricately linked to several key signaling pathways that regulate cell growth, proliferation, and migration.

TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a potent inducer of EMT.[5] TGF-β stimulation leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including this compound.[5] This upregulation of this compound is a critical step in TGF-β-induced EMT and subsequent cancer cell invasion.[9]

TGF_Vimentin_Pathway TGF-β Signaling Pathway and this compound TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad2/3 TGFbR->Smad Phosphorylates Smad_complex Smad2/3/4 Complex Smad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Vimentin_gene This compound Gene (Transcription) Vimentin_protein This compound Protein Vimentin_gene->Vimentin_protein Translation EMT EMT, Invasion, Metastasis Vimentin_protein->EMT Promotes Wnt_Vimentin_Pathway Wnt/β-catenin Signaling and this compound Ext_Vim Extracellular This compound Receptor Cell Surface Receptor Ext_Vim->Receptor Binds Dsh Dishevelled (Dsh) Receptor->Dsh Activates GSK3b GSK-3β Dsh->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for degradation (inhibited) Nucleus Nucleus bCatenin->Nucleus Accumulates and translocates to TCF_LEF TCF/LEF bCatenin->TCF_LEF Binds to Target_genes Target Genes (e.g., c-Myc) TCF_LEF->Target_genes Activates transcription Invasion Invasion Target_genes->Invasion Promotes PI3K_Vimentin_Pathway PI3K/Akt Signaling and this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates This compound This compound Akt->this compound Phosphorylates Vimentin_P Phospho-Vimentin (Ser39) This compound->Vimentin_P Motility_Invasion Motility & Invasion Vimentin_P->Motility_Invasion Enhances Survival Cell Survival Vimentin_P->Survival Promotes (resists caspase cleavage) Experimental_Workflows Experimental Workflows for this compound Research cluster_protein Protein Level Analysis cluster_functional Functional Assays IHC Immunohistochemistry (IHC) (Tissue) WB Western Blot (Cell Lysate) siRNA siRNA Knockdown Migration Wound Healing Assay siRNA->Migration Invasion Transwell Invasion Assay siRNA->Invasion Migration->Invasion Cancer_Tissue Cancer Tissue Cancer_Tissue->IHC Cancer_Cells Cancer Cell Line Cancer_Cells->WB Cancer_Cells->siRNA Vimentin_Cancer_Hallmarks Logical Relationship of this compound to Cancer Hallmarks This compound This compound Upregulation EMT Induces Epithelial- Mesenchymal Transition (EMT) This compound->EMT Signaling Modulates Pro-tumorigenic Signaling Pathways (TGF-β, Wnt, PI3K/Akt) This compound->Signaling Invasion_Metastasis Sustains Invasion and Metastasis EMT->Invasion_Metastasis Poor_Prognosis Correlates with Poor Prognosis Invasion_Metastasis->Poor_Prognosis Drug_Resistance Contributes to Drug Resistance Drug_Resistance->Poor_Prognosis Signaling->Invasion_Metastasis Signaling->Drug_Resistance

References

Methodological & Application

Application Notes and Protocols for Vimentin Immunofluorescence Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin, a type III intermediate filament protein, is a crucial component of the cytoskeleton in mesenchymal cells. Its expression and organization are dynamically regulated during various cellular processes, including cell migration, adhesion, and epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and fibrosis. Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of this compound. This document provides a detailed protocol for this compound IF staining in cultured cells, along with troubleshooting guidance and a workflow diagram.

Experimental Protocols

This protocol outlines the key steps for successful this compound immunofluorescence staining of cultured cells. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary depending on the cell type and experimental conditions.

Materials
  • Cell Culture: Adherent cells grown on sterile glass coverslips in a multi-well plate.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

    • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.

  • Antibodies:

    • Primary anti-vimentin antibody (refer to manufacturer's datasheet for recommended dilution).

    • Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody.

  • Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI) solution (e.g., 300 nM in PBS).[1]

  • Mounting Medium: Anti-fade mounting medium.

Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.[1][2]

    • Culture cells overnight or until they have adhered and reached the desired confluency.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.[1]

    • Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.[1][3]

    • Alternative Fixation: For some antibodies or cellular contexts, fixation with ice-cold methanol for 5-10 minutes at -20°C can be used.[4][5][6] This method also permeabilizes the cells, so the separate permeabilization step can be skipped.[7]

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[1]

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[1][3] This step is crucial for allowing antibodies to access intracellular antigens.[8]

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.[1]

    • Add 3% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[1][4]

  • Primary Antibody Incubation:

    • Dilute the primary anti-vimentin antibody in 1% BSA in PBS according to the manufacturer's instructions.

    • Aspirate the blocking solution and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C in a humidified chamber.[1][3] Alternatively, incubation for 1-2 hours at room temperature can be sufficient.[6]

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBS according to the manufacturer's recommendations.

    • Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.[1]

  • Counterstaining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.[1]

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[1]

  • Mounting:

    • Wash the cells twice with PBS.[1]

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying and store the slides at 4°C, protected from light.

Data Presentation

Quantitative analysis of this compound expression can provide valuable insights. The fluorescence intensity of this compound staining can be measured using imaging software. To ensure accurate comparisons between different experimental groups, it is essential to normalize the this compound fluorescence intensity.

ParameterMethodPurpose
This compound Fluorescence Intensity Measure the mean or integrated fluorescence intensity of the this compound signal per cell or per field of view using image analysis software (e.g., ImageJ, CellProfiler).To quantify the amount of this compound protein.
Cell Number Normalization Count the number of DAPI-stained nuclei in each field of view.To account for variations in cell density.
Normalized this compound Expression Divide the total this compound fluorescence intensity by the number of cells (DAPI-stained nuclei) in the corresponding field.To obtain a comparable measure of this compound expression per cell across different samples.[1]

Troubleshooting

Immunofluorescence experiments can sometimes yield suboptimal results. The following table outlines common problems, their potential causes, and suggested solutions.

ProblemPotential CauseSolution
Weak or No Signal Antibody Issues: Inactive primary/secondary antibody, incorrect antibody dilution, incompatible primary and secondary antibodies.Use a new batch of antibodies, optimize antibody concentrations through titration, and ensure the secondary antibody is raised against the host species of the primary.[9]
Low Antigen Expression: The protein of interest is not abundant in the sample.Consider using a signal amplification method.[9]
Inadequate Fixation/Permeabilization: Epitope masking by over-fixation, or insufficient permeabilization preventing antibody access.Reduce fixation time or try a different fixation method (e.g., methanol). Optimize permeabilization time and detergent concentration.[9][10]
High Background Non-specific Antibody Binding: Insufficient blocking or too high antibody concentration.Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host). Optimize antibody dilutions.[11][12]
Autofluorescence: Inherent fluorescence from the cells or fixative.Check for autofluorescence in an unstained control sample. Use fresh fixation solutions.[11][12]
Insufficient Washing: Inadequate removal of unbound antibodies.Increase the number and duration of washing steps.[11][12]
Non-specific Staining Cross-reactivity of Secondary Antibody: The secondary antibody is binding to non-target molecules.Use a pre-adsorbed secondary antibody or perform a secondary antibody-only control.[11]
Sample Drying: Allowing the sample to dry out at any stage can cause artifacts.Ensure the sample remains covered in liquid throughout the staining procedure.[12][13]

Mandatory Visualizations

This compound Immunofluorescence Staining Workflow

Vimentin_IF_Workflow Start Start: Cultured Cells on Coverslips Wash1 Wash with PBS Start->Wash1 Fixation Fixation (e.g., 4% PFA, 15 min) Wash1->Fixation Wash2 Wash with PBS (3x) Fixation->Wash2 Permeabilization Permeabilization (e.g., 0.1% Triton X-100, 10 min) Wash2->Permeabilization Wash3 Wash with PBS (3x) Permeabilization->Wash3 Blocking Blocking (e.g., 3% BSA, 1 hr) Wash3->Blocking PrimaryAb Primary Antibody Incubation (Anti-Vimentin, O/N at 4°C) Blocking->PrimaryAb Wash4 Wash with PBS (3x) PrimaryAb->Wash4 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr at RT) Wash4->SecondaryAb Wash5 Wash with PBS (3x) SecondaryAb->Wash5 Counterstain Counterstain (DAPI, 5 min) Wash5->Counterstain Wash6 Wash with PBS (2x) Counterstain->Wash6 Mounting Mount Coverslip Wash6->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End: Image Analysis Imaging->End

Caption: Experimental workflow for this compound immunofluorescence.

References

Application Notes and Protocols for Vimentin Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vimentin is a type III intermediate filament protein that is a key component of the cytoskeleton in mesenchymal cells. It plays a crucial role in maintaining cell shape, integrity, and motility. Upregulation of this compound is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process implicated in embryonic development, wound healing, and cancer metastasis.[1][2][3] Therefore, the accurate detection and quantification of this compound by Western blot analysis are essential for research in these areas. This document provides a detailed protocol for performing this compound Western blot analysis, including sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.

Experimental Protocols

Sample Preparation

Successful this compound detection starts with proper sample preparation to ensure the extraction of intact protein.

a) Cell Culture Lysates:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[4]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. A common formulation for RIPA buffer is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and 1 mM EDTA.

  • Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[4]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4]

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[5]

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.

b) Tissue Lysates:

  • Excise the tissue of interest on ice and wash it with ice-cold PBS to remove any contaminants.

  • Snap-freeze the tissue in liquid nitrogen to prevent protein degradation.[4]

  • Add ice-cold RIPA buffer with protease inhibitors to the frozen tissue.

  • Homogenize the tissue using a mechanical homogenizer or sonicator on ice until no visible tissue clumps remain.[6]

  • Follow steps 4-7 from the cell culture lysate protocol to clarify the lysate and determine the protein concentration.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples by mixing the cell or tissue lysate with 4x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue) and boiling at 95-100°C for 5-10 minutes to denature the proteins.[6][7]

  • Load equal amounts of protein (typically 20-50 µg) into the wells of a 10% or 12% polyacrylamide gel.[8] Also, load a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target protein.

  • Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel. This compound has an expected molecular weight of approximately 53-57 kDa.[8][9]

Protein Transfer (Blotting)
  • Equilibrate the gel, PVDF (polyvinylidene difluoride) or nitrocellulose membrane, and filter papers in transfer buffer. A common transfer buffer consists of 25 mM Tris, 192 mM glycine, and 20% methanol.

  • Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.

  • Perform the protein transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100 V for 1-2 hours at 4°C.

Immunodetection
  • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

  • Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-mouse IgG or anti-rabbit IgG). The secondary antibody should be diluted in blocking buffer (typically 1:2000 to 1:10000) and incubated for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times with TBST for 10-15 minutes each.

Signal Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[8]

  • For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity of this compound. Normalize the this compound signal to a housekeeping protein (e.g., GAPDH or β-actin) to account for loading differences.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound expression in different cell lines, as might be determined by Western blot analysis.

Cell LineTreatmentThis compound Expression (Normalized to GAPDH)Fold Change vs. Control
MCF-7 (Epithelial)Control0.2 ± 0.051.0
MCF-7 (Epithelial)TGF-β1 (10 ng/mL)1.5 ± 0.27.5
MDA-MB-231 (Mesenchymal)Control3.8 ± 0.419.0
A549 (Epithelial)Control0.5 ± 0.082.5
A549 (Epithelial)EGF (50 ng/mL)2.1 ± 0.310.5

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Experimental Workflow

Vimentin_Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection cluster_analysis Signal Detection & Analysis Sample_Collection Cell/Tissue Collection Lysis Lysis with RIPA Buffer + Protease Inhibitors Sample_Collection->Lysis Centrifugation Centrifugation to Remove Debris Lysis->Centrifugation Quantification Protein Quantification (BCA/Bradford) Centrifugation->Quantification Denaturation Denaturation with Laemmli Buffer Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Electrotransfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking with 5% Milk/BSA Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Vimentin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL_Detection ECL Substrate Incubation & Signal Capture Secondary_Ab->ECL_Detection Data_Analysis Densitometry Analysis (Normalization to Housekeeping Protein) ECL_Detection->Data_Analysis

Caption: this compound Western Blot Experimental Workflow.

This compound in Epithelial-Mesenchymal Transition (EMT) Signaling

Vimentin_EMT_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad activates Snail_Slug_Twist Snail/Slug/Twist Smad->Snail_Slug_Twist activates transcription E_cadherin E-cadherin (Epithelial Marker) Snail_Slug_Twist->E_cadherin represses Vimentin_Node This compound (Mesenchymal Marker) Snail_Slug_Twist->Vimentin_Node induces expression EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT Vimentin_Node->EMT Migration_Invasion Increased Cell Motility & Invasion EMT->Migration_Invasion

Caption: Role of this compound in TGF-β induced EMT signaling.

References

Application Notes and Protocols: Vimentin Immunohistochemistry for FFPE Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vimentin is a type III intermediate filament protein that is widely expressed in mesenchymal cells.[1] It plays a crucial role in maintaining cell integrity and stabilizing the cytoskeleton.[2] In the context of pathology and drug development, this compound is a key marker for the epithelial-mesenchymal transition (EMT), a process implicated in cancer progression, invasion, and metastasis.[1] Immunohistochemistry (IHC) for this compound on formalin-fixed, paraffin-embedded (FFPE) tissues is a routine and powerful technique to visualize its expression and localization within the tissue microenvironment. This document provides a detailed protocol for performing this compound IHC on FFPE tissues, along with data presentation and troubleshooting guidance.

Experimental Protocols

This protocol outlines the key steps for successful this compound immunohistochemical staining on FFPE tissue sections.

1. Specimen Preparation

  • Tissue sections (3-5 μm thick) should be cut from FFPE blocks using a microtome.[2][3]

  • Mount the sections onto positively charged glass slides.[3][4]

  • Dry the slides, for example, by baking for a minimum of 30 minutes in a 53-65°C oven.[4]

2. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5 minutes each.[2][5]

  • Hydrate the sections by sequential immersion in graded alcohols:

    • Two changes of 100% ethanol for 2-3 minutes each.[2][5]

    • Two changes of 95% ethanol for 2-3 minutes each.[2][5]

    • One change of 75% ethanol for 2 minutes.[2]

  • Rinse slides in deionized or distilled water.[2]

3. Antigen Retrieval

Formalin fixation creates protein cross-links that can mask the this compound epitope.[6][7] Heat-Induced Epitope Retrieval (HIER) is the most common method to unmask the antigen.

  • Recommended Buffer: Tris-EDTA buffer (pH 9.0) is often effective for this compound staining.[8] Citrate buffer (pH 6.0) can also be used.[7][9]

  • Heating Method:

    • Immerse slides in the pre-heated antigen retrieval buffer (95-100°C).[2][6]

    • Heat for 15-20 minutes using a steamer, water bath, or pressure cooker.[2][9]

    • Allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.[2][9]

  • Rinse the slides with a wash buffer (e.g., PBS or TBS).[2]

4. Blocking Endogenous Peroxidase

  • Incubate sections in 3% hydrogen peroxide solution for 5-15 minutes at room temperature to block endogenous peroxidase activity.[2][9]

  • Rinse slides with wash buffer.[9]

5. Blocking Non-Specific Binding

  • Incubate sections with a protein block (e.g., normal serum from the same species as the secondary antibody) for 10-15 minutes at room temperature to prevent non-specific antibody binding.[4][10]

6. Primary Antibody Incubation

  • Apply the primary anti-vimentin antibody diluted in an appropriate antibody diluent.

  • Incubate at room temperature for 30-60 minutes or overnight at 4°C.[2][4]

  • Wash the slides twice with wash buffer for 5 minutes each.[2]

7. Detection System

The choice of detection system will depend on the primary antibody and desired sensitivity. A common method involves a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Apply the HRP-conjugated secondary antibody and incubate according to the manufacturer's instructions (typically 20-30 minutes at room temperature).[4]

  • Wash the slides twice with wash buffer for 5 minutes each.[2]

8. Chromogen Development

  • Apply the chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate for 5-10 minutes at room temperature.[2][4] This will produce a brown precipitate at the site of the antigen.[2]

  • Rinse slides with deionized water.[2]

9. Counterstaining

  • Counterstain the sections with hematoxylin to visualize cell nuclei.[2][4] The incubation time will vary depending on the hematoxylin used (typically 0.5-5 minutes).[4]

  • Rinse slides with water.[2]

  • "Blue" the hematoxylin by rinsing in a bluing solution or tap water.[4]

10. Dehydration and Mounting

  • Dehydrate the sections through graded alcohols (e.g., 75%, 95%, 100%).[2]

  • Clear the sections in xylene.[3]

  • Coverslip the slides using a permanent mounting medium.[2]

Data Presentation

The following table summarizes typical parameters for this compound IHC on FFPE tissues. Note that optimal conditions may vary and should be determined by the end-user.[9]

ParameterRecommended Range/ReagentSource(s)
Tissue Section Thickness 3 - 5 µm[2]
Antigen Retrieval Buffer Tris-EDTA (pH 9.0) or Citrate (pH 6.0)[6][8]
Antigen Retrieval Time/Temp 15 - 20 minutes at 95 - 100°C[2]
Endogenous Peroxidase Block 3% H₂O₂ for 5 - 15 minutes[2][9]
Primary Antibody Dilution 1:50 - 1:10000 (antibody dependent)[4][8][11]
Primary Antibody Incubation 30 - 60 minutes at RT or overnight at 4°C[2][4]
Secondary Antibody Incubation 20 - 30 minutes at RT[4]
Chromogen Incubation 5 - 10 minutes at RT[4]
Counterstain Incubation 0.5 - 5 minutes at RT[4]

Visualizations

Vimentin_IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_final Finalization start FFPE Tissue Block section Sectioning (3-5µm) start->section mount Mount on Slides section->mount deparaffinize Deparaffinization & Rehydration mount->deparaffinize retrieval Antigen Retrieval (HIER) deparaffinize->retrieval blocking_peroxidase Peroxidase Block retrieval->blocking_peroxidase blocking_protein Protein Block blocking_peroxidase->blocking_protein primary_ab Primary Antibody (Anti-Vimentin) blocking_protein->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab chromogen Chromogen (DAB) secondary_ab->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydrate Dehydration counterstain->dehydrate mount_final Mounting dehydrate->mount_final image Imaging mount_final->image

Caption: Experimental workflow for this compound Immunohistochemistry on FFPE tissues.

Vimentin_IHC_Troubleshooting cluster_no_staining No or Weak Staining cluster_high_background High Background Staining cluster_tissue_damage Tissue Damage / Detachment no_stain Problem: No/Weak Signal cause1a Cause: Improper Antigen Retrieval no_stain->cause1a cause1b Cause: Primary antibody issue no_stain->cause1b solution1a Solution: Optimize retrieval buffer (pH) or heating time/method. cause1a->solution1a solution1b Solution: Check concentration, storage, and expiration date. cause1b->solution1b high_bg Problem: High Background cause2a Cause: Inadequate Blocking high_bg->cause2a cause2b Cause: Primary antibody too concentrated high_bg->cause2b cause2c Cause: Endogenous peroxidase activity high_bg->cause2c solution2a Solution: Increase blocking time or use serum from secondary host. cause2a->solution2a solution2b Solution: Titer antibody to find optimal dilution. cause2b->solution2b solution2c Solution: Ensure peroxide block step is performed correctly. cause2c->solution2c tissue_damage Problem: Tissue Detachment cause3a Cause: Overly harsh antigen retrieval tissue_damage->cause3a cause3b Cause: Slides not adhesive enough tissue_damage->cause3b solution3a Solution: Reduce heating time or use a gentler retrieval method. cause3a->solution3a solution3b Solution: Use positively charged slides. cause3b->solution3b

Caption: Troubleshooting guide for common this compound IHC issues.

References

Application Notes and Protocols for Studying Vimentin Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. Beyond its structural role, this compound is increasingly recognized as a dynamic signaling scaffold, participating in a multitude of cellular processes including cell migration, adhesion, and signal transduction. The diverse functions of this compound are mediated through its complex network of protein-protein interactions. Understanding these interactions is crucial for elucidating the molecular mechanisms underlying both normal cellular functions and pathological conditions such as cancer and fibrosis.

These application notes provide a comprehensive overview of modern techniques to study this compound protein-protein interactions, complete with detailed experimental protocols and data interpretation guidelines.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize quantitative data from various studies on this compound protein-protein interactions. This data provides insights into the strength and cellular context of these interactions.

Table 1: Quantitative Mass Spectrometry Data for this compound Interactors

Interacting ProteinCell LineMethodFold Change / Spectral CountPathological ContextReference
This compoundOral Tongue Squamous Cell Carcinoma (OTSCC) vs. Normal2D-DIGE with Mass Spectrometry4.89-fold increase in tumorOral Cancer[1]
MAP2K4Breast Cancer Cells (MCF-7, MDA-MB-231)Co-ImmunoprecipitationPositive correlation (γ=0.753)Breast Cancer[2]
14-3-3βHEK293T cells (IGF1 stimulated)AP-SWATH Mass Spectrometry1,967 proteins quantified in interactomeSignal Transduction[3]
ZNF516Embryonic Stem Cells (RA treated)BioID4-fold increase in associationCell Differentiation[4]
Proteasome SubunitsHEK293T cellsBioIDEnriched in PSMA4-BirA* pulldownProtein Homeostasis[5]

Table 2: Co-immunoprecipitation and Yeast Two-Hybrid Interaction Summary

Bait ProteinPrey Protein(s)MethodOutcomeReference
This compoundMAP2K4Co-ImmunoprecipitationConfirmed interaction in MCF-7 cells[2]
AKT1This compoundCo-IP & Mass SpectrometryIdentified this compound as an AKT1 binding partner[6]
This compound14-3-3σCo-ImmunoprecipitationDominant this compound-binding isoform in podocytes[7]
This compoundLGALSLAffinity-Purification Mass SpectrometryIdentified as a potential interactor[8]

Key Experimental Techniques and Protocols

This section provides detailed methodologies for key experiments used to investigate this compound protein-protein interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify and validate in vivo protein-protein interactions.

Experimental Workflow Diagram

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash Washing and Elution cluster_analysis Analysis cell_culture Cell Culture lysis Lyse cells with non-denaturing buffer cell_culture->lysis centrifugation1 Centrifuge to pellet debris lysis->centrifugation1 supernatant1 Collect supernatant (lysate) centrifugation1->supernatant1 preclear Pre-clear lysate with beads supernatant1->preclear add_antibody Incubate with anti-vimentin antibody preclear->add_antibody add_beads Add Protein A/G beads add_antibody->add_beads incubation Incubate to form Ab-protein-bead complex add_beads->incubation wash Wash beads to remove non-specific binders incubation->wash elution Elute protein complexes wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec Y2H_Workflow cluster_constructs Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection and Screening cluster_identification Hit Identification bait Clone this compound into bait vector (BD-Vimentin) transform_bait Transform yeast with BD-Vimentin bait->transform_bait prey Clone cDNA library into prey vector (AD-Library) transform_prey Transform yeast with AD-Library prey->transform_prey mating Mate bait and prey strains transform_bait->mating transform_prey->mating selection Plate on selective media (lacking specific nutrients) mating->selection reporter_assay Perform reporter gene assay (e.g., lacZ) selection->reporter_assay plasmid_rescue Isolate prey plasmids from positive colonies reporter_assay->plasmid_rescue sequencing Sequence prey inserts to identify interacting proteins plasmid_rescue->sequencing BioID_Workflow cluster_expression Cell Transfection and Biotin Labeling cluster_lysis_capture Lysis and Affinity Capture cluster_analysis Mass Spectrometry Analysis construct Construct this compound-BirA* fusion protein transfect Transfect cells with fusion construct construct->transfect add_biotin Add excess biotin to culture medium transfect->add_biotin lysis Lyse cells under denaturing conditions add_biotin->lysis capture Capture biotinylated proteins with streptavidin beads lysis->capture wash Wash beads extensively capture->wash digest On-bead tryptic digest wash->digest lc_ms LC-MS/MS analysis digest->lc_ms data_analysis Data analysis to identify enriched proteins lc_ms->data_analysis APMS_Workflow cluster_tagging Bait Protein Expression cluster_purification Affinity Purification cluster_ms Mass Spectrometry tagging Express epitope-tagged this compound (e.g., FLAG-vimentin) lysis Lyse cells under native conditions tagging->lysis incubation Incubate lysate with antibody-coated beads wash Wash beads to remove non-specific binders elution Elute protein complexes sds_page SDS-PAGE separation (optional) elution->sds_page in_gel_digest In-gel or in-solution tryptic digest sds_page->in_gel_digest lc_ms LC-MS/MS analysis in_gel_digest->lc_ms database_search Database search to identify proteins lc_ms->database_search Vimentin_PI3K_AKT GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT phosphorylates mTORC2->AKT phosphorylates This compound This compound AKT->this compound binds & phosphorylates Phosphothis compound Phospho-Vimentin (Ser39) This compound->Phosphothis compound CellMotility Cell Motility & Invasion Phosphothis compound->CellMotility CaspaseProtection Protection from Caspase Cleavage Phosphothis compound->CaspaseProtection Vimentin_Rho_ROCK ExtracellularSignal Extracellular Signal (e.g., PDGF) Receptor Receptor ExtracellularSignal->Receptor RhoGEF RhoGEF Receptor->RhoGEF activates RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (inactive) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates VimentinFilaments This compound Filaments ROCK->VimentinFilaments phosphorylates VimentinDisassembly This compound Disassembly/Reorganization VimentinFilaments->VimentinDisassembly CellMigration Cell Migration & Contractility VimentinDisassembly->CellMigration Vimentin_14_3_3 UpstreamKinase Upstream Kinase (e.g., ROCK, PAK) This compound This compound UpstreamKinase->this compound phosphorylates Phosphothis compound Phospho-Vimentin This compound->Phosphothis compound Vim_14_3_3_Complex This compound/14-3-3 Complex Phosphothis compound->Vim_14_3_3_Complex Protein_14_3_3 14-3-3 Protein_14_3_3->Vim_14_3_3_Complex Other_14_3_3_Target Other 14-3-3 Target (e.g., Raf) Protein_14_3_3->Other_14_3_3_Target sequestered from DownstreamSignaling Downstream Signaling Other_14_3_3_Target->DownstreamSignaling inhibits

References

Quantifying Vimentin Expression in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin, a type III intermediate filament protein, is a key cytoskeletal component in mesenchymal cells. Its expression is dynamically regulated during development, wound healing, and cancer progression. Upregulation of this compound is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process implicated in tumor invasion and metastasis.[1][2] Consequently, the accurate quantification of this compound expression in tissue samples is crucial for both basic research and clinical applications, including biomarker discovery and drug development.

This document provides detailed application notes and protocols for the quantification of this compound expression in tissue samples using common laboratory techniques: Immunohistochemistry (IHC), Immunofluorescence (IF), Western Blotting, and Quantitative Real-Time PCR (qRT-PCR).

Methods for this compound Quantification

Several methods can be employed to quantify this compound expression, each with its own advantages and limitations. The choice of method often depends on the research question, the type of tissue sample, and the desired level of quantification.

  • Immunohistochemistry (IHC): Allows for the visualization of this compound protein expression within the morphological context of the tissue. Quantification can be semi-quantitative (scoring) or quantitative (digital image analysis).

  • Immunofluorescence (IF): Similar to IHC but uses fluorescent detection, enabling multiplexing with other markers and offering higher sensitivity for subcellular localization.

  • Western Blotting: Provides a quantitative measure of total this compound protein levels in a tissue lysate. It is particularly useful for comparing overall expression levels between different samples.

  • Quantitative Real-Time PCR (qRT-PCR): Measures the relative or absolute quantity of this compound mRNA, providing insights into gene expression levels.

Quantitative Data Summary

The following tables summarize representative quantitative data on this compound expression from published studies.

Table 1: this compound Protein Expression in Colorectal Cancer (CRC)

Tissue TypeMethodQuantification MetricResultReference
Normal Colonic EpitheliumIHCStainingNo expression observed[3]
CRC Tumor CellsIHCStainingNo expression observed[3]
CRC Tumor Stroma (Low Expression Group)IHC with Computer-Assisted Image AnalysisMean this compound Score (%)< 8.8%[3][4]
CRC Tumor Stroma (High Expression Group)IHC with Computer-Assisted Image AnalysisMean this compound Score (%)> 8.8%[3][4]
CRC Specimens (Moderate Positive)IHCPercentage of Patients64.5% (20/31)[5]
CRC Specimens (Strong Positive)IHCPercentage of Patients35.5% (11/31)[5]
Normal Colon TissuesIHCThis compound ExpressionWeak-to-moderate in 16.7% (5/30) of samples[5]

Table 2: this compound mRNA Expression in Response to TGF-β1

Cell TypeTreatmentMethodFold Induction of this compound mRNAReference
Transformed Alveolar Epithelial CellsTGF-β1qRT-PCR16-fold[6]
Human H358 CellsTGF-β1qRT-PCR15.6-fold[6]

Table 3: this compound Protein Expression in Cell Lines

| Cell Line | Method | Relative this compound Expression (Compared to β-actin) | Reference | |---|---|---|---|---| | HEK-293 | Western Blot | Lower Expression |[7] | | 786-O | Western Blot | Higher Expression |[7] | | Caki-1 | Western Blot | Higher Expression |[7] |

Experimental Protocols

Immunohistochemistry (IHC) for this compound Quantification

This protocol provides a general guideline for chromogenic IHC staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide Block (3%)

  • Blocking Buffer (e.g., 1% BSA or normal serum in PBS)

  • Primary antibody: Anti-Vimentin antibody (validated for IHC)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 changes, 3 minutes each).

    • Rinse in deionized water.[8][9]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer.[9][10] Common methods include a pressure cooker (1.5-3 minutes) or a steamer (20-30 minutes).[10] The optimal pH and time may vary depending on the antibody.

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[9][11][10]

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-vimentin antibody in blocking buffer according to the manufacturer's instructions (e.g., 1:50-1:200).[11][10]

    • Incubate overnight at 4°C or for 30-60 minutes at room temperature.[10]

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Incubate with the HRP-conjugated secondary antibody for 20-30 minutes at room temperature.[11][10]

  • Detection:

    • Rinse slides with wash buffer.

    • Incubate with DAB substrate solution until the desired brown color develops (typically 5-10 minutes).[9][10]

    • Rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30 seconds to 5 minutes.[9][10]

    • Rinse with water and "blue" the slides in a suitable solution.

    • Dehydrate through graded ethanol and xylene.

    • Coverslip with a permanent mounting medium.

Quantification:

  • Semi-quantitative scoring: A pathologist can score the intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and percentage of positive cells.

  • Digital Image Analysis: Use image analysis software to quantify the stained area and intensity, providing a more objective measure.[3][12][13][14][15]

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization & Analysis Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Serum/BSA) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (Anti-Vimentin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount ImageAnalysis Image Acquisition & Quantification DehydrateMount->ImageAnalysis

Caption: Immunohistochemistry (IHC) workflow for this compound detection.

Immunofluorescence (IF) for this compound Quantification

This protocol outlines the steps for fluorescently labeling this compound in tissue sections.

Materials:

  • FFPE or frozen tissue sections

  • Antigen retrieval buffer (if using FFPE)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: Anti-Vimentin antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Tissue Preparation:

    • For FFPE sections, perform deparaffinization, rehydration, and antigen retrieval as described in the IHC protocol.

    • For frozen sections, fix with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).[2]

  • Permeabilization and Blocking:

    • Incubate sections in permeabilization buffer for 10-15 minutes.[2]

    • Wash with PBS.

    • Incubate in blocking buffer for 1 hour at room temperature.[2]

  • Primary Antibody Incubation:

    • Dilute the primary anti-vimentin antibody in blocking buffer.

    • Incubate overnight at 4°C.[2]

  • Secondary Antibody Incubation:

    • Wash sections three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash sections three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain nuclei.

    • Wash with PBS.

    • Mount with antifade mounting medium.

Quantification:

  • Acquire images using a fluorescence or confocal microscope.

  • Use image analysis software to measure fluorescence intensity and co-localization with other markers.

IF_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis TissuePrep Tissue Preparation (Fixation/Antigen Retrieval) Permeabilization Permeabilization (Triton X-100) TissuePrep->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking PrimaryAb Primary Antibody (Anti-Vimentin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Quantification Image Analysis Imaging->Quantification

Caption: Immunofluorescence (IF) workflow for this compound detection.

Western Blotting for this compound Quantification

This protocol is for the quantification of total this compound protein in tissue lysates.

Materials:

  • Tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-Vimentin antibody

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Tissue Lysis and Protein Quantification:

    • Homogenize tissue samples in ice-cold lysis buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.[16]

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-vimentin antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Quantification:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensity using densitometry software. Normalize the this compound signal to a loading control.[17][18]

WB_Workflow TissueLysis Tissue Lysis & Protein Quantification SDSPAGE SDS-PAGE TissueLysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-Vimentin & Loading Control) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Quantification Densitometry & Normalization Detection->Quantification

Caption: Western Blotting workflow for this compound quantification.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

This protocol measures the level of this compound gene expression.

Materials:

  • Tissue samples

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • Reverse transcription kit

  • qPCR primers for this compound and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Homogenize tissue samples and extract total RNA according to the kit manufacturer's protocol.[6]

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription:

    • Synthesize cDNA from the total RNA using a reverse transcription kit.[6]

  • Quantitative PCR:

    • Set up qPCR reactions containing cDNA, primers for this compound and a reference gene, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene.

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method.[19][20]

qRTPCR_Workflow RNA_Extraction Total RNA Extraction from Tissue DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR (this compound & Reference Gene Primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Vimentin_Signaling cluster_migration Cell Migration & Invasion cluster_proliferation Cell Proliferation & Survival This compound This compound Rac1_Cdc42 Rac1/Cdc42 This compound->Rac1_Cdc42 regulates Rho_ROCK1 Rho/ROCK1 This compound->Rho_ROCK1 controls Integrins Integrins This compound->Integrins interacts with ERK ERK This compound->ERK protects from dephosphorylation PI3K_AKT PI3K/AKT This compound->PI3K_AKT downregulates Notch Notch Signaling This compound->Notch impacts PAK1 PAK1 Rac1_Cdc42->PAK1 FAK Focal Adhesion Kinase (FAK) Integrins->FAK Slug Slug ERK->Slug phosphorylates STAT3 STAT3 STAT3->this compound induces expression

References

Application Notes and Protocols for In Vivo Studies Using Vimentin Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. While initially, this compound knockout (Vim-/-) mice were reported to develop and reproduce without a striking phenotype, subsequent in-depth studies have revealed its crucial role in various physiological and pathological processes, particularly under conditions of cellular stress and tissue injury.[1][2] These findings establish the Vim-/- mouse as an invaluable in vivo model for investigating the roles of this compound in wound healing, inflammation, cancer progression, and fibrosis.

These application notes provide an overview of the utility of Vim-/- mouse models in various research fields, supported by quantitative data and detailed experimental protocols.

Application Notes

Wound Healing Studies

This compound plays a critical role in the intricate process of wound healing by modulating fibroblast proliferation and migration, as well as keratinocyte differentiation.[3] Vim-/- mice exhibit significant delays in wound closure, making them an excellent model to study the mechanisms of tissue repair and to test pro-healing therapeutics.

Key Observations in Vim-/- Mice:

  • Delayed Wound Contraction: Wounds on Vim-/- adult mice show retarded contraction.[4]

  • Reduced Fibroblast Migration: There is a delayed migration of fibroblasts into the wound site in Vim-/- mice.[4][5]

  • Impaired Myofibroblast Differentiation: The appearance of myofibroblasts at the wound site is delayed.[4]

  • Decreased Cell Density: The cell density in the granulation tissue of Vim-/- mice is significantly lower at earlier time points compared to wild-type (WT) mice.[5]

  • Defective Keratinocyte Activation: Vim-/- wounds show a loss of epithelial-mesenchymal transition (EMT)-like keratinocyte activation and limited keratinization, leading to slower re-epithelialization.[3]

Quantitative Data Summary: Wound Healing

ParameterWild-Type (WT) MiceThis compound Knockout (Vim-/-) MiceReference
Cell Density in Granulation Tissue (5 days post-wounding) 32 ± 5 cells/1200 µm²17 ± 1 cells/1200 µm²[5]
Embryonic Wound Healing (24 hours) Fully healedFailed to heal[4]
Inflammation and Immunology

The role of this compound in inflammation is complex and appears to be context-dependent. Studies using Vim-/- mice have been instrumental in dissecting its function in various inflammatory conditions.

Key Observations in Vim-/- Mice:

  • Acute Inflammation: Surprisingly, the acute inflammatory response, as tested in a murine air pouch model with LPS, interleukin-21, or carrageenan, is not compromised in Vim-/- mice, suggesting this compound is dispensable for the initial establishment of acute inflammation.[6]

  • Intestinal Inflammation: In a model of dextran sodium sulfate (DSS)-induced colitis, Vim-/- mice exhibit more severe colitis manifestations compared to WT mice, indicating a protective role for this compound in the gut.[7][8] This is associated with increased production of reactive oxygen and nitrogen species.[7][9]

  • Lung Inflammation: Conversely, in a model of LPS-induced acute lung injury, Vim-/- mice are protected, showing significantly better survival.[10] This protective effect is linked to reduced activation of the inflammasome in this compound-deficient macrophages.[10]

  • Regulatory T cells: Treg-specific this compound knockout enhances the suppressive function of Tregs, leading to improved survival and lung repair after influenza infection.[11]

Quantitative Data Summary: Inflammation

ModelParameterWild-Type (WT) MiceThis compound Knockout (Vim-/-) MiceReference
LPS-Induced Lung Injury Median Survival40 hours138 hours[10]
LPS-Induced Lung Injury (Macrophage IL-1β secretion) 174.6 ± 24.3 pg/mL45.1 ± 16.3 pg/mL[10]
Neutrophil Cytokine Production (LPS stimulation) BaselineIncreased TNFα and IL-6 release[12]
Cancer Biology

This compound is often overexpressed in metastatic cancers and is associated with the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion. Vim-/- mice provide a powerful tool to study the causal role of this compound in tumor progression and metastasis.

Key Observations in Vim-/- Mice:

  • Colitis-Associated Cancer: In the azoxymethane (AOM)/DSS model of colitis-associated cancer, Vim-/- mice develop more numerous and larger tumors in the distal colon compared to WT mice, suggesting this compound suppresses tumorigenesis in this context.[7][13]

  • Non-Small Cell Lung Cancer (NSCLC): In a genetically engineered mouse model of NSCLC (LSL-KrasG12D; Tp53fl/fl), this compound knockout attenuates tumor growth and improves survival.[14][15] Furthermore, cancer cells lacking this compound fail to metastasize.[14] This has been linked to an upregulation of ferroptosis in this compound-deficient cells.[14]

Quantitative Data Summary: Cancer

ModelParameterWild-Type (WT) MiceThis compound Knockout (Vim-/-) MiceReference
AOM/DSS Colitis-Associated Cancer Tumor NumberBaselineIncreased[7][13]
AOM/DSS Colitis-Associated Cancer Tumor SizeBaselineIncreased[7][13]
NSCLC (KPV model) SurvivalMedian survival lowerMedian survival higher (p=0.002)[15]
Fibrosis Research

Fibrosis is characterized by the excessive deposition of extracellular matrix, and this compound is implicated in the activation of fibroblasts, the key cell type driving this process. Vim-/- mice are therefore valuable for studying the mechanisms of fibrosis and for testing anti-fibrotic drugs.

Key Observations in Vim-/- Mice:

  • Renal Fibrosis: In a model of unilateral ureteral obstruction (UUO), Vim-/- mice show decreased interstitial collagen deposition and are protected from renal fibrosis.[16] This is associated with altered localization of β-catenin.[16]

  • Pulmonary Fibrosis: Vim-/- mice are resistant to the development of pulmonary fibrosis following injury.[16] Inhibition of this compound has been shown to protect from fibrotic lung injury in a bleomycin-induced model.[17]

Experimental Protocols

Full-Thickness Excisional Wound Healing Model

This protocol describes the creation and analysis of full-thickness excisional wounds in mice.[3][18]

Materials:

  • Vim-/- mice and WT controls (age- and sex-matched)

  • Anesthetic (e.g., isoflurane)

  • Electric razor and razor blades

  • Povidone-iodine and 70% isopropyl alcohol swabs

  • Biopsy punch (e.g., 6 mm diameter)

  • Sterile surgical scissors and forceps

  • Ruler or calipers

  • Digital camera

  • Analgesia

Procedure:

  • Anesthetize the mouse using an approved protocol.

  • Shave the dorsal fur between the shoulder blades and clean the skin with povidone-iodine followed by alcohol.[18]

  • Gently lift a fold of the dorsal skin and create a full-thickness wound using a biopsy punch.[19]

  • Carefully remove the excised skin using sterile scissors and forceps.[18]

  • Photograph the wound immediately after creation with a ruler in the frame for scale.

  • Administer post-operative analgesia as per approved protocols.

  • House mice individually to prevent wound licking or biting by cagemates.

  • Monitor the wound closure daily by photography. The wound area can be quantified using image analysis software (e.g., ImageJ).

  • At predetermined time points (e.g., days 3, 5, 7, 14), euthanize the mice and harvest the entire wound, including a margin of surrounding healthy skin.

  • Process the tissue for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation, inflammation, and fibrosis) or molecular analysis (e.g., qPCR, Western blot).

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This protocol describes the induction of acute colitis using DSS in the drinking water.[20][21]

Materials:

  • Vim-/- mice and WT controls

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal balance

Procedure:

  • Acclimatize mice to individual housing and monitor their baseline body weight for several days.

  • Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be determined empirically for the specific batch of DSS and mouse strain.[20]

  • Replace the regular drinking water with the DSS solution.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces (hemoccult test).

  • A Disease Activity Index (DAI) can be calculated based on these parameters.

  • Typically, acute colitis is induced over 5-7 days.

  • At the end of the induction period, euthanize the mice.

  • Harvest the entire colon and measure its length.

  • Collect tissue samples for histological analysis (to assess inflammation, ulceration, and crypt damage), myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and cytokine analysis.

Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer Model

This protocol describes a widely used model for studying inflammation-driven colon cancer.[4][10]

Materials:

  • Vim-/- mice and WT controls

  • Azoxymethane (AOM)

  • Dextran Sodium Sulfate (DSS)

  • Sterile saline or PBS

  • Animal balance

Procedure:

  • Administer a single intraperitoneal (IP) injection of AOM (10-12.5 mg/kg body weight).[5][10]

  • One week after the AOM injection, begin the first cycle of DSS treatment by providing 2-2.5% DSS in the drinking water for 7 days.[4][10]

  • Replace the DSS solution with regular drinking water for a 14-day recovery period.

  • Repeat the DSS cycle (7 days of DSS followed by 14 days of water) two more times for a total of three cycles.[4]

  • Monitor the mice for weight loss and signs of colitis throughout the experiment.

  • Euthanize the mice at the end of the experiment (typically around 10-12 weeks after the AOM injection).

  • Harvest the colon, open it longitudinally, and count the number and measure the size of visible tumors.

  • Collect tumors and adjacent non-tumorous tissue for histological and molecular analyses.

Visualizations

Signaling Pathways

Vimentin_Signaling_Pathways cluster_wound_healing Wound Healing cluster_inflammation Inflammation (Lung Injury) cluster_cell_growth Cell Growth & Autophagy Vimentin_WH This compound TGFb_Slug TGF-β/Slug Signaling Fibroblast_Prolif Fibroblast Proliferation Keratinocyte_Diff Keratinocyte Differentiation (EMT) Collagen_Accum Collagen Accumulation Wound_Closure Wound Closure Vimentin_Inflam This compound NLRP3 NLRP3 Inflammasome Assembly Caspase1 Caspase-1 Activation IL1b IL-1β Maturation Lung_Injury Lung Injury Vimentin_Growth This compound Rag_GTPase Rag GTPase Activity mTORC1 mTORC1 Activation Protein_Synth Protein Synthesis (Cell Growth) Autophagy Autophagy Cell_Size Cell Size

Experimental Workflows

Experimental_Workflows cluster_wound_healing_wf Wound Healing Model Workflow cluster_cancer_wf Colitis-Associated Cancer Model Workflow WH_Start Anesthetize Mouse (WT & Vim-/-) WH_Wound Create Full-Thickness Excisional Wound WH_Monitor Daily Monitoring & Photography WH_Harvest Tissue Harvest (Multiple Time Points) WH_Analysis Histological & Molecular Analysis Cancer_Start AOM Injection (IP) (WT & Vim-/-) Cancer_DSS1 Cycle 1: 2.5% DSS (7 days) Cancer_Rec1 Recovery: Water (14 days) Cancer_DSS2 Cycle 2: 2.5% DSS (7 days) Cancer_Rec2 Recovery: Water (14 days) Cancer_DSS3 Cycle 3: 2.5% DSS (7 days) Cancer_End Euthanize & Harvest Colon (approx. week 12) Cancer_Analysis Tumor Quantification & Analysis

References

Application Notes: Using Vimentin Antibodies for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells.[1][2][3] It plays a crucial role in maintaining cell integrity, anchoring organelles, and is involved in cell migration and signaling.[3][4] While predominantly an intracellular protein, this compound can also be expressed on the cell surface, particularly in cancer cells, making it a valuable biomarker.[5][6][7] Flow cytometry, a powerful technique for single-cell analysis, is an ideal method for quantifying both intracellular and cell-surface this compound expression. These application notes provide detailed protocols and guidance for the successful use of this compound antibodies in flow cytometry.

Applications of this compound Flow Cytometry

  • Cancer Research: this compound is overexpressed in various cancers and is a well-established marker for the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[7][8] Flow cytometry can be used to identify and quantify cancer cells that have undergone EMT, as well as to detect circulating tumor cells (CTCs) that express surface this compound.[5]

  • Stem Cell Biology: As a marker for mesenchymal cells, this compound antibodies are used in flow cytometry to identify and characterize mesenchymal stem cells (MSCs).[1]

  • Developmental Biology: this compound expression is dynamically regulated during embryonic development. Flow cytometry can be employed to track the differentiation of mesenchymal lineages.

  • Drug Development: In drug discovery, flow cytometry assays using this compound antibodies can be utilized to screen for compounds that modulate EMT or affect cancer cell plasticity.

Data Presentation

The following tables summarize quantitative data on this compound expression in various cell lines as determined by flow cytometry.

Table 1: Cell-Surface this compound (CSV) Expression in Various Human Cell Lines

Cell LineCell TypePercentage of this compound Positive Cells (%)
MDA-MB-231Breast AdenocarcinomaHigh
BT-474Ductal CarcinomaModerate
MCF-7Breast AdenocarcinomaLow
HepG2Hepatocellular CarcinomaModerate
LCLLymphoblastoid Cell LineModerate
JurkatAcute T Cell LeukemiaLow
HT-29Colorectal AdenocarcinomaModerate
NCCITEmbryonal CarcinomaHigh
HT-1080FibrosarcomaHigh

Data adapted from a study characterizing a novel anti-vimentin monoclonal antibody. The terms "High," "Moderate," and "Low" are relative to the expression levels observed across the tested cell lines in that specific study.[6]

Experimental Protocols

Two primary protocols are provided below: one for intracellular this compound staining and another for cell-surface this compound staining.

Protocol 1: Intracellular this compound Staining for Flow Cytometry

This protocol is designed for the detection of this compound within the cell. Fixation and permeabilization are critical steps to allow the antibody access to the intracellular antigen.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Anti-vimentin antibody (unconjugated or fluorochrome-conjugated)

  • Secondary antibody: Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)

  • Isotype control antibody

Procedure:

  • Sample Preparation:

    • For suspension cells, harvest by centrifugation (300-500 x g for 5 minutes).

    • For adherent cells, detach using a gentle method such as trypsinization, followed by neutralization with serum-containing media.

    • Wash the cells once with cold PBS and pellet by centrifugation.

    • Resuspend the cell pellet to a concentration of 1 x 10^6 cells/mL in PBS.

  • Fixation:

    • Add 100 µL of the cell suspension to a flow cytometry tube.

    • Add 100 µL of Fixation Buffer and vortex gently.

    • Incubate for 15-20 minutes at room temperature.[9]

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Incubate for 10-15 minutes at room temperature.[9]

    • Wash the cells once with PBS.

  • Blocking:

    • Resuspend the permeabilized cells in 100 µL of Blocking Buffer.

    • Incubate for 15-30 minutes at room temperature. This step helps to reduce non-specific antibody binding.

  • Antibody Staining:

    • Centrifuge the cells and decant the blocking buffer.

    • Add the primary anti-vimentin antibody at the manufacturer's recommended dilution in blocking buffer.

    • For the negative control, use an isotype control antibody at the same concentration.

    • Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.

    • Wash the cells twice with Permeabilization Buffer.

    • If using an unconjugated primary antibody, resuspend the cells in the appropriate dilution of a fluorochrome-conjugated secondary antibody.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of PBS.

    • Analyze the samples on a flow cytometer.

Protocol 2: Cell-Surface this compound Staining for Flow Cytometry

This protocol is for the detection of this compound expressed on the outer surface of the plasma membrane. Fixation and permeabilization are avoided before the primary antibody staining to ensure only surface proteins are labeled.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Cell Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Primary antibody: Anti-vimentin antibody (fluorochrome-conjugated is recommended)

  • Isotype control antibody

  • Fixation Buffer (optional, for post-staining fixation)

Procedure:

  • Sample Preparation:

    • Prepare a single-cell suspension of 1 x 10^6 cells/mL in cold Cell Staining Buffer as described in Protocol 1.

  • Blocking:

    • Incubate the cells in Cell Staining Buffer for 15 minutes on ice to block non-specific binding sites.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the fluorochrome-conjugated anti-vimentin antibody at the pre-determined optimal concentration.

    • Add the corresponding isotype control to a separate tube.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with cold Cell Staining Buffer.

  • Fixation (Optional):

    • If the samples will not be analyzed immediately, you can fix the cells. Resuspend the cell pellet in 200 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells once with PBS.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer (or PBS if fixed).

    • Analyze the samples on a flow cytometer.

Visualizations

This compound Signaling Pathways

Vimentin_Signaling_Pathways cluster_migration Cell Migration Control cluster_proliferation Proliferation & EMT cluster_notch Notch Pathway Interaction This compound This compound Rac1_Cdc42 Rac1/Cdc42 This compound->Rac1_Cdc42 regulates Rho_ROCK1 Rho/ROCK1 This compound->Rho_ROCK1 regulates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT downregulates ERK ERK This compound->ERK protects from dephosphorylation Jagged1 Jagged1 This compound->Jagged1 binds to PAK1 PAK1 Rac1_Cdc42->PAK1 activates Actin_Assembly Actin Assembly & Filopodia Formation PAK1->Actin_Assembly Cell_Contractility Cell Contractility & Migration Rho_ROCK1->Cell_Contractility Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Slug Slug Phosphorylation ERK->Slug EMT Epithelial-Mesenchymal Transition (EMT) Slug->EMT Notch_Signaling Notch Signaling Jagged1->Notch_Signaling activates

Caption: this compound's role in key cellular signaling pathways.

Experimental Workflow for this compound Flow Cytometry

Vimentin_Flow_Cytometry_Workflow start Start: Single-Cell Suspension surface_stain Cell-Surface Staining start->surface_stain fixation Fixation (e.g., 4% PFA) start->fixation blocking Blocking (e.g., 1% BSA) surface_stain->blocking intracellular_stain Intracellular Staining intracellular_stain->blocking permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization permeabilization->intracellular_stain primary_ab Primary Antibody (Anti-Vimentin) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody (Fluorochrome-conjugated) wash2 Wash secondary_ab->wash2 wash1->secondary_ab if primary is unconjugated acquisition Data Acquisition (Flow Cytometer) wash1->acquisition if primary is conjugated wash2->acquisition wash3 Wash analysis Data Analysis acquisition->analysis

Caption: General experimental workflow for this compound detection by flow cytometry.

References

Application Note: Visualizing Vimentin Dynamics in Migrating Cells Using Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vimentin, a type III intermediate filament (IF) protein, is a key component of the cytoskeleton in mesenchymal cells. Its expression is strongly correlated with increased cell motility, invasion, and metastatic potential, particularly during epithelial-mesenchymal transition (EMT).[1][2] Unlike the more rigid microtubules and dynamic actin filaments, the this compound network provides mechanical resilience and acts as a flexible scaffold, integrating signals and coordinating the other cytoskeletal networks to promote persistent, directed cell migration.[1][3] Live-cell imaging has revealed that the this compound network is not static but highly dynamic, undergoing constant reorganization through processes of assembly, disassembly, and transport.[1][4] Understanding these dynamics is critical for elucidating the mechanisms of cancer cell invasion and for developing novel therapeutic strategies.

This application note provides detailed protocols for visualizing and quantifying this compound dynamics in living, migrating cells using fluorescently-tagged proteins. It also outlines the key signaling pathways that regulate this compound's structure and function during cell movement.

Key this compound Dynamics in Cell Migration

Live-cell imaging studies have identified several key dynamic behaviors of this compound:

  • Filament Elongation and Shortening: this compound filaments can lengthen and shorten, often by the end-to-end annealing of smaller fragments or the reverse process of fragmentation.[4][5]

  • Retrograde Transport: Small, non-filamentous this compound particles, often called "squiggles," are transported from the cell periphery toward the nucleus in a process dependent on the actin cytoskeleton.[1][6] These particles are thought to be precursors that are incorporated into the larger, more stable filament network.[1]

  • Network Remodeling: The entire this compound network undergoes constant reorganization, a process that is crucial for changes in cell shape, polarity, and movement.[4][7] This remodeling is heavily influenced by post-translational modifications (PTMs), especially phosphorylation.[8][9]

  • Crosstalk with Microtubules and Actin: this compound dynamics are functionally dependent on both microtubules and actin filaments. This compound filaments often align with microtubules, and their transport relies on microtubule-associated motors.[1] They also modulate retrograde actin flow, acting as a "molecular clutch" to control cell adhesion and movement.[1][9]

Signaling Pathways Regulating this compound Dynamics

The dynamic assembly and disassembly of the this compound network are tightly controlled by a complex network of signaling pathways, primarily through phosphorylation of this compound's N-terminal head domain.[8][10] Phosphorylation generally leads to filament disassembly, increasing the soluble pool of this compound precursors, which is essential for motility.[8][9]

Key regulatory kinases include:

  • Rho-associated kinase (ROCK): A downstream effector of the Rho GTPase, ROCK-mediated phosphorylation is involved in this compound filament reorganization.[9]

  • p21-activated kinase 1 (PAK1): Activated by Rac1 and Cdc42, PAK1 phosphorylates this compound, which is a crucial step for filament disassembly and subsequent cell migration.[11]

  • Akt1 (Protein Kinase B): As a downstream effector of PI3K, Akt1 can phosphorylate this compound at Serine 38, facilitating cell migration.[9]

  • Protein Kinase C (PKC): Various isoforms of PKC can phosphorylate this compound, influencing its organization and function during migration.[2]

The coordinated action of these kinases and their corresponding phosphatases, such as PP2A, allows the cell to precisely control the state of the this compound network, balancing filament stability with the dynamic reorganization required for migration.[9]

G cluster_0 Upstream Signals cluster_1 Key Kinases cluster_2 GTPases cluster_3 This compound Regulation cluster_4 Cellular Outcome ECM ECM Engagement RhoA RhoA ECM->RhoA GF Growth Factors Akt Akt GF->Akt via PI3K Rac1_Cdc42 Rac1 / Cdc42 GF->Rac1_Cdc42 ROCK ROCK Vim_P This compound Phosphorylation ROCK->Vim_P PAK1 PAK1 PAK1->Vim_P Akt->Vim_P PKC PKC PKC->Vim_P RhoA->ROCK Activates Rac1_Cdc42->PAK1 Activates Vim_Dis Filament Disassembly (Soluble this compound) Vim_P->Vim_Dis Promotes Vim_Ass Filament Network Vim_Dis->Vim_Ass Dynamic Equilibrium (regulated by phosphatases) Migration Enhanced Cell Migration & Invasion Vim_Dis->Migration Facilitates

Caption: Signaling pathways regulating this compound dynamics for cell migration.

Experimental Workflow for Live-Cell Imaging

The overall process for studying this compound dynamics involves preparing fluorescently labeled cells, inducing migration, acquiring time-lapse images, and performing quantitative analysis.

G cluster_workflow Experimental Workflow A 1. Cell Line Preparation Transfect/transduce cells with fluorescently-tagged this compound (e.g., GFP-Vimentin) B 2. Cell Seeding & Migration Assay Setup Seed cells in imaging dish. Perform wound-healing scratch or use culture insert. A->B C 3. Live-Cell Imaging Place dish on environmentally controlled microscope (37°C, 5% CO2). Acquire time-lapse image series. B->C D 4. Image Processing Perform noise reduction and background subtraction. C->D E 5. Quantitative Analysis - Track this compound squiggles/filaments. - Measure migration speed & directionality. - Perform FRAP analysis. D->E

Caption: Workflow for live-cell imaging of this compound dynamics.

Protocols

Protocol 1: Generation of Fluorescently-Tagged this compound Cell Lines

This protocol describes the transient transfection of cells to express this compound fused to a fluorescent protein (e.g., GFP, mCherry). For long-term studies, generating a stable cell line through selection or using a lentiviral system is recommended.

Materials:

  • Mammalian expression plasmid (e.g., pEGFP-C1-Vimentin or pmCherry-N1-Vimentin).

  • Cell line of interest (e.g., human fibroblasts, MDA-MB-231 breast cancer cells).

  • Complete cell culture medium.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Glass-bottom imaging dishes.

Method:

  • Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute 2.5 µg of the this compound plasmid DNA in 125 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of the transfection reagent in 125 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 250 µL DNA-lipid complex mixture dropwise to one well of the 6-well plate.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂. Successful transfection can be confirmed by observing fluorescence.

  • Re-plating for Imaging: After 24 hours, trypsinize the transfected cells and re-plate them onto glass-bottom imaging dishes at a suitable density for migration analysis. Allow cells to adhere for at least 12-24 hours before imaging.

Protocol 2: Live-Cell Imaging of a Wound-Healing Assay

This protocol details how to perform a wound-healing (scratch) assay to observe this compound dynamics as cells migrate into a cell-free space.[12]

Materials:

  • Transfected cells in a glass-bottom imaging dish, grown to a confluent monolayer.

  • Sterile 200 µL pipette tip or a specialized wound-healing insert.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂), and appropriate laser lines and filters.

  • Imaging medium (culture medium with reduced serum and HEPES buffer to maintain pH).

Method:

  • Creating the Wound:

    • Gently scratch a straight line across the confluent cell monolayer using a sterile 200 µL pipette tip.

    • Alternatively, use a commercially available culture-insert to create a more uniform cell-free gap.[13]

  • Washing: Gently wash the dish twice with pre-warmed PBS to remove dislodged cells and debris.

  • Adding Imaging Medium: Add fresh, pre-warmed imaging medium to the dish.

  • Microscope Setup:

    • Place the dish on the microscope stage within the pre-heated environmental chamber and allow it to equilibrate for at least 30 minutes.[13]

    • Select multiple positions along the edge of the scratch for imaging.

  • Image Acquisition:

    • Acquire images using a 20x or 40x objective.

    • Set up a time-lapse sequence, capturing images every 5-15 minutes for a duration of 12-24 hours.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.[13]

Protocol 3: Quantitative Analysis of this compound Dynamics

A. This compound Fragment Tracking:

  • Use image analysis software (e.g., ImageJ/Fiji with the TrackMate plugin).

  • Apply a filter (e.g., Laplacian of Gaussian) to enhance small, particle-like this compound structures ("squiggles").

  • Use the software to automatically or manually track the movement of these particles from frame to frame.

  • From the tracks, calculate parameters such as instantaneous velocity, displacement, and directionality.

B. Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to measure the mobility and turnover of this compound subunits within the filament network.[14]

  • Pre-Bleach: Acquire 5-10 baseline images of a region of interest (ROI) containing the this compound network.

  • Photobleach: Use a high-intensity laser to rapidly photobleach the fluorescent signal within the defined ROI.

  • Post-Bleach: Immediately begin acquiring a time-lapse series of the bleached region to monitor the recovery of fluorescence as unbleached GFP-vimentin molecules move into the ROI.[14]

  • Analysis: Measure the fluorescence intensity in the bleached region over time. The rate of recovery provides information about the mobility of this compound subunits and the dynamics of filament assembly/disassembly.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound dynamics and its impact on cell migration.

Table 1: this compound Dynamics and Migration Speed

Cell Type / Condition Measured Parameter Value Reference
Transformed Human Fibroblasts Mean instantaneous velocity (Control) ~0.45 µm/min [15]
Transformed Human Fibroblasts Mean instantaneous velocity (this compound S71D mutant) ~0.60 µm/min [15]
MDA-MB-231 (this compound-positive) Migration persistence time Longer [1]

| MDA-MB-231 (this compound-lacking) | Migration persistence time | Shorter |[1] |

Table 2: this compound Filament and Particle Characteristics

Structure Measured Parameter Value Reference
Short this compound Filaments Most common length 126 ± 34 nm [15]
Unit-Length Filaments (ULFs) Reported length ~60-65 nm [15][16]

| this compound Squiggles | Motility | Actively translocating |[4][6] |

Table 3: this compound's Effect on Cellular Structures

Cell Type / Condition Measured Parameter Observation Reference
Fibroblasts (this compound-null) Focal Adhesion Size Increased [15]
Fibroblasts (this compound WT) Focal Adhesion Size Reduced [15]

| Mouse Embryonic Fibroblasts (this compound-null) | Cell Circularity (on collagen) | Increased by 60-70% |[17] |

Conclusion

Live-cell imaging provides an indispensable tool for dissecting the complex and dynamic behavior of the this compound cytoskeleton during cell migration. By combining fluorescent protein technology with advanced microscopy and quantitative analysis, researchers can directly visualize filament remodeling, track the movement of this compound precursors, and measure the impact of signaling events on these processes. These methods are crucial for understanding how this compound promotes cell motility and invasion and for screening compounds that may inhibit these processes in diseases such as cancer.

References

Application Notes and Protocols for the Isolation and Purification of Vimentin Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin is a type III intermediate filament (IF) protein that is a crucial component of the cytoskeleton in mesenchymal cells, including fibroblasts, endothelial cells, and lymphocytes.[1][2] It plays a significant role in maintaining cell shape, integrity, and motility, and is involved in various cellular processes such as adhesion, migration, and signaling.[2][3] this compound's expression is often used as a canonical marker for the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis.[3] Given its association with numerous diseases, including cancer, autoimmune disorders, and cataracts, the availability of highly purified this compound is essential for structural studies, drug development, and investigating its complex cellular functions.[3][4][5]

These application notes provide detailed protocols for the isolation and purification of both recombinant and native this compound, along with methods for its characterization.

Section 1: Purification of Recombinant Human this compound from E. coli

The expression of recombinant this compound in bacterial systems like Escherichia coli is a common method for obtaining large quantities of pure protein. This approach allows for the incorporation of affinity tags (e.g., polyhistidine-tag) to facilitate a streamlined purification process.[1]

Experimental Workflow: Recombinant this compound Purification

G cluster_workflow Recombinant this compound Purification Workflow node_expression Gene Expression in E. coli (pET vector, His-tag) node_lysis Cell Lysis & Sonication node_expression->node_lysis node_clarification Clarification by Centrifugation node_lysis->node_clarification node_affinity Affinity Chromatography (Ni-NTA) node_clarification->node_affinity node_dialysis Dialysis & Refolding (Urea Gradient) node_affinity->node_dialysis Eluted Protein node_ion_exchange Ion-Exchange Chromatography (Anion Exchange) node_dialysis->node_ion_exchange Refolded Protein node_gel_filtration Gel Filtration Chromatography (Size Exclusion) node_ion_exchange->node_gel_filtration Polished Protein node_qc Quality Control (SDS-PAGE, Western Blot, EM) node_gel_filtration->node_qc Final Purified Protein

Caption: Workflow for recombinant this compound purification from E. coli.

Detailed Experimental Protocol

1. Expression in E. coli

  • Transform E. coli BL21(DE3) cells with an expression vector containing the human this compound cDNA, typically with an N-terminal His-tag (e.g., pET30a(+)).[1]

  • Grow the transformed cells in LB medium at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for an additional 3-4 hours at 37°C.[6]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis and Solubilization

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 8 M Urea, 1 mM PMSF). The urea is necessary to solubilize this compound, which is often found in inclusion bodies.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.[6] Collect the supernatant.

3. Affinity Chromatography (under denaturing conditions)

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-15 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 8 M Urea).

  • Elute the His-tagged this compound with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 8 M Urea).[6]

  • Analyze fractions by SDS-PAGE to confirm the presence of this compound (expected molecular weight ~54-57 kDa).[1][7]

4. Refolding and Dialysis

  • To refold the purified this compound, perform a stepwise gradient dialysis against a buffer with decreasing urea concentrations.[6]

  • Dialyze the eluted protein at room temperature in a buffer (5 mM Tris-HCl pH 8.5, 1 mM EDTA, 5 mM β-mercaptoethanol) containing 6 M, then 4 M, and finally 2 M urea, with each step lasting at least 1 hour.[6]

  • Perform the final dialysis overnight at 4°C against the same buffer without urea.[6] This process allows this compound to refold and form soluble tetramers.[8][9]

5. Ion-Exchange Chromatography (Polishing Step)

  • Ion-exchange chromatography (IEX) is used to separate proteins based on their net charge.[10][11] this compound is an acidic protein and will bind to an anion-exchange resin.

  • Equilibrate an anion-exchange column (e.g., DEAE or Q-sepharose) with a low-salt buffer (e.g., 5 mM Tris-HCl pH 8.5, 1 mM DTT).

  • Load the refolded, dialyzed this compound onto the column.

  • Elute the bound this compound using a linear salt gradient (e.g., 0-500 mM NaCl in the same buffer).

  • Collect fractions and analyze by SDS-PAGE.

6. Gel Filtration Chromatography (Final Polishing)

  • Gel filtration, or size-exclusion chromatography (SEC), separates molecules based on their size and can be used to remove aggregates and perform buffer exchange.[12][13][14]

  • Concentrate the IEX fractions containing pure this compound.

  • Equilibrate a gel filtration column (e.g., Superdex 200 or Sephacryl S-200) with the final storage buffer (e.g., 5 mM Tris-HCl pH 8.5, 5 mM β-mercaptoethanol).[6]

  • Load the concentrated protein and collect fractions corresponding to the size of this compound tetramers.

Quantitative Data Summary: Recombinant this compound
ParameterExpected ValueSource
Expression System E. coli BL21(DE3)[6]
Molecular Mass ~53.5 - 57 kDa[7][15][16]
Purity >95% (as determined by SDS-PAGE/RP-HPLC)[15][17]
Yield Variable, typically 1-5 mg per liter of cultureN/A
Storage Store at 4°C for 2-7 days or at -80°C for long term.[15][17]

Section 2: Purification of Native this compound from Tissues or Cells

Purifying this compound from native sources is essential for studying its natural post-translational modifications and interactions. Common sources include bovine lens tissue and cultured cells like Ehrlich Ascites Tumor (EAT) cells, which have high this compound content.[18][19][20] The general principle involves isolating the insoluble cytoskeletal fraction and then selectively solubilizing this compound using low ionic strength buffers.

Experimental Workflow: Native this compound Purification

G cluster_workflow Native this compound Purification Workflow node_homogenization Tissue/Cell Homogenization node_extraction High Salt / Detergent Extraction (Removes soluble proteins) node_homogenization->node_extraction node_centrifugation High-Speed Centrifugation (Pellets cytoskeleton) node_extraction->node_centrifugation node_solubilization This compound Solubilization (Low ionic strength buffer) node_centrifugation->node_solubilization Cytoskeletal Pellet node_ion_exchange Ion-Exchange Chromatography (DEAE-Cellulose) node_solubilization->node_ion_exchange Solubilized this compound node_qc Quality Control (SDS-PAGE, Western Blot) node_ion_exchange->node_qc Purified this compound

Caption: Workflow for native this compound purification from cells or tissues.

Detailed Experimental Protocol (from Ehrlich Ascites Tumor Cells)

This protocol is adapted from methods for purifying this compound from EAT cells.[4][19]

1. Preparation of Cytoskeletal Fraction

  • Harvest EAT cells and wash them with Phosphate Buffered Saline (PBS).

  • Lyse the cells by resuspending in a buffer containing Triton X-100 and MgCl2 to extract soluble proteins while leaving the this compound filaments intact within the residual cell structures.[4]

  • Pellet the cytoskeletal fraction by high-speed centrifugation (e.g., 200,000 x g for 30 minutes at 4°C).[4]

2. Solubilization of this compound

  • Resuspend the cytoskeletal pellet in a low ionic strength buffer without Mg2+ (e.g., 5 mM Tris-HCl, pH 7.6, 1 mM EDTA). This condition causes the this compound filaments to depolymerize into soluble tetrameric units.[4][8]

  • Incubate on ice to allow for complete solubilization.

  • Clarify the solution by centrifugation to remove any remaining insoluble material. The supernatant now contains soluble this compound.

3. Ion-Exchange Chromatography

  • Load the clarified supernatant containing soluble this compound onto a DEAE-cellulose anion-exchange column pre-equilibrated with the low ionic strength buffer.[20]

  • Wash the column extensively with the same buffer to remove unbound proteins.

  • Elute this compound using a salt gradient (e.g., 0-300 mM KCl or NaCl) in the equilibration buffer.

  • Collect fractions and analyze by SDS-PAGE for the presence of a prominent band at ~57 kDa.

Quantitative Data Summary: Native this compound
ParameterTypical ValueSource
Source Ehrlich Ascites Tumor Cells, Bovine Lens[18][19][20]
Molecular Mass ~57 kDa[16]
Purity >90% achievable with chromatographyN/A
Yield Highly variable depending on source and scaleN/A

Section 3: this compound Assembly and Quality Control

This compound Assembly Assay

Purified this compound is typically stored in a low ionic strength buffer (e.g., 5 mM Tris, pH 8.5) where it remains as soluble tetramers.[8][9] Assembly into mature intermediate filaments can be initiated in vitro by increasing the ionic strength.[8]

  • Take an aliquot of purified this compound tetramers.

  • Initiate assembly by adding a concentrated salt solution (e.g., 2 M KCl) to a final concentration of 100-150 mM.

  • Incubate at 37°C for 30-60 minutes.

  • Assembly can be monitored by measuring the increase in light scattering at 320 nm or visualized directly by electron microscopy.

Quality Control Methods
  • SDS-PAGE: To verify the molecular weight and assess purity. A single band should be observed at ~54-57 kDa.[15][20]

  • Western Blotting: To confirm the identity of the protein using a this compound-specific antibody.[6][20]

  • Negative-Stain Electron Microscopy: To visualize the morphology of the assembled filaments, confirming they are ~10 nm in diameter and have a smooth appearance.[6][20]

Section 4: this compound Assembly Pathway

This compound assembly is a hierarchical process that begins with monomers and proceeds through several intermediate structures to form the final mature filament. This process is tightly regulated in cells, partly through post-translational modifications like phosphorylation, which typically promotes filament disassembly.[5][8][21]

G cluster_assembly This compound Hierarchical Assembly Pathway node_monomer Monomer node_dimer Coiled-Coil Dimer (Parallel) node_monomer->node_dimer node_tetramer Tetramer (Antiparallel, Staggered) node_dimer->node_tetramer node_ulf Unit-Length Filament (ULF, 8 Tetramers) node_tetramer->node_ulf node_annealing Longitudinal Annealing node_ulf->node_annealing node_filament Mature Filament (~10 nm diameter) node_annealing->node_filament node_regulation Regulation (e.g., Phosphorylation) node_regulation->node_tetramer Promotes Disassembly

Caption: Hierarchical pathway of this compound self-assembly into filaments.

References

Application of Vimentin-Specific Nanobodies in Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin, a type III intermediate filament protein, is a key player in cellular architecture, signaling, and migration. Its upregulation is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process critically involved in cancer progression and metastasis. This compound-specific nanobodies, single-domain antibody fragments derived from camelids, offer unique advantages for studying this compound biology and for the development of novel diagnostic and therapeutic strategies. Their small size, high affinity, and stability make them excellent tools for a variety of research applications. These application notes provide an overview of the utility of this compound-specific nanobodies and detailed protocols for their use in key research experiments.

Applications Overview

This compound-specific nanobodies have demonstrated significant potential in three main areas of research:

  • Cancer Research and Therapeutics: As a marker for EMT and cancer progression, this compound is a promising therapeutic target. This compound-specific nanobodies, such as Nb79, have been shown to inhibit cancer cell invasion, highlighting their potential as anti-cancer agents.[1][2][3] Their small size facilitates better tumor penetration compared to conventional antibodies.

  • Cell Biology Research Tools: this compound nanobodies, including VB3 and VB6, are versatile reagents for fundamental cell biology research.[4][5] They can be used to specifically label and track this compound filaments in various cellular contexts, enabling detailed studies of cytoskeletal dynamics.

  • Live-Cell Imaging: When fused to fluorescent proteins to create "chromobodies," this compound nanobodies allow for real-time visualization of this compound dynamics in living cells.[6][7] This technology provides unprecedented insights into the role of this compound in cellular processes such as cell division, migration, and reorganization of the cytoskeleton.

Data Presentation

The following tables summarize key quantitative data for commercially available and experimentally validated this compound-specific nanobodies.

Table 1: Binding Affinities of this compound-Specific Nanobodies

NanobodyTargetBinding Affinity (KD)MethodReference
VB3This compound~11 nMBiolayer Interferometry[4]
VB6This compound~37 nMBiolayer Interferometry[4]

Table 2: Therapeutic Efficacy of Anti-Vimentin Nanobody Nb79 in Glioblastoma

ApplicationCell LinesTreatmentEffectReference
In Vitro Invasion AssayU-87 MG100 µg/mL Nb7940% reduction in cell invasion[1][3]
In Vitro Invasion AssayNCH421k (Glioblastoma Stem Cells)100 µg/mL Nb7964% reduction in cell invasion[1][3]
In Vivo Zebrafish ModelU-87 MG1.4 mg/mL Nb79Up to 21% reduction in tumor size[1][2]
In Vivo Zebrafish ModelNCH421k (Glioblastoma Stem Cells)1.4 mg/mL Nb79Significant reduction in tumor size[1]

Experimental Protocols

Here, we provide detailed protocols for key applications of this compound-specific nanobodies.

Immunofluorescence Staining of this compound Filaments

This protocol describes the use of fluorescently labeled this compound nanobodies for the visualization of this compound filaments in fixed cells.

Materials:

  • This compound-Label_ATTO488 (or other fluorescently labeled this compound nanobody)

  • Cells grown on coverslips

  • Phosphate Buffered Saline (PBS)

  • 3.7% Formaldehyde in PBS (freshly prepared)

  • Permeabilization and Blocking Buffer: PBS containing 0.2% Triton X-100 and 3% BSA

  • Mounting medium with DAPI

Protocol:

  • Cell Fixation:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells by incubating with 3.7% formaldehyde in PBS for 10 minutes at room temperature.[8]

    • Wash the samples three times with PBS.[8]

  • Permeabilization and Blocking:

    • Add Permeabilization and Blocking Buffer to the samples and incubate for 1 hour at room temperature.[8] This step permeabilizes the cell membrane to allow the nanobody to enter and blocks non-specific binding sites.

    • Wash the samples three times with PBS.[8]

  • This compound-Label Incubation:

    • Dilute the this compound-Label_ATTO488 nanobody 1:200 in PBS supplemented with 3% BSA.[8]

    • Apply the diluted nanobody solution to the samples and incubate overnight at 4°C in a humidified chamber.[8]

  • Washing and Mounting:

    • Wash the samples three times for 5-10 minutes each with PBS.[8]

    • (Optional) Counterstain the nuclei with DAPI in PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Immunoprecipitation of Endogenous this compound

This protocol outlines the procedure for isolating endogenous this compound and its interacting partners from cell lysates using this compound-specific nanobodies coupled to beads.

Materials:

  • This compound-specific nanobody (e.g., VB3) covalently coupled to agarose or magnetic beads.

  • Cultured cells expressing this compound.

  • Ice-cold Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Ice-cold Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • SDS-PAGE sample buffer.

  • Microcentrifuge tubes.

  • Rotating wheel or rocker.

Protocol:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube.

  • Immunoprecipitation:

    • Add the this compound nanobody-coupled beads to the cleared lysate. The amount of beads and lysate should be optimized for each experiment.

    • Incubate the mixture on a rotating wheel or rocker for 2-4 hours or overnight at 4°C to allow the nanobody to bind to this compound.[4]

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).

    • Carefully remove the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. Each wash should involve resuspending the beads in the buffer, followed by pelleting and removal of the supernatant. This step is crucial to remove non-specifically bound proteins.

  • Elution and Analysis:

    • After the final wash, remove all residual wash buffer.

    • Add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-vimentin antibody to confirm successful immunoprecipitation. Interacting proteins can be identified by mass spectrometry or Western blotting with specific antibodies.

Live-Cell Imaging of this compound Dynamics with Chromobodies

This protocol describes the use of this compound chromobodies for real-time visualization of this compound filament dynamics in living cells.

Materials:

  • This compound-Chromobody plasmid (e.g., this compound-GFP or this compound-RFP).

  • Mammalian cell line of interest.

  • Appropriate cell culture medium and supplements.

  • Transfection reagent.

  • Live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

Protocol:

  • Cell Culture and Transfection:

    • Plate the cells in a suitable imaging dish (e.g., glass-bottom dish) at a density that will allow for optimal imaging after 24-48 hours.

    • Transfect the cells with the this compound-Chromobody plasmid using a suitable transfection reagent according to the manufacturer's instructions.[6] Allow 24-48 hours for expression of the chromobody.

  • Live-Cell Imaging Setup:

    • Pre-warm the live-cell imaging microscope's environmental chamber to 37°C and equilibrate with 5% CO2.

    • Replace the culture medium in the imaging dish with fresh, pre-warmed imaging medium (e.g., phenol red-free medium supplemented with serum and other necessary components).

  • Image Acquisition:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Locate the transfected cells expressing the this compound-Chromobody using the appropriate fluorescence channel (e.g., GFP or RFP).

    • Set up time-lapse imaging parameters, including the time interval between frames and the total duration of the experiment. These parameters will depend on the specific biological process being investigated.

    • Acquire images over time to visualize the dynamic changes in the this compound cytoskeleton.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound-specific nanobodies.

Nanobody_Discovery_Workflow cluster_discovery Nanobody Discovery cluster_characterization Characterization & Production cluster_application Research Applications Immunization Immunization Library Construction Library Construction Immunization->Library Construction B-cell isolation Phage Display Phage Display Library Construction->Phage Display VHH gene library Screening Screening Phage Display->Screening Panning against this compound Binding Affinity Binding Affinity Screening->Binding Affinity Hit identification Specificity Specificity Binding Affinity->Specificity Large-scale Production Large-scale Production Specificity->Large-scale Production Therapeutics Therapeutics Large-scale Production->Therapeutics Diagnostics Diagnostics Large-scale Production->Diagnostics Research Tools Research Tools Large-scale Production->Research Tools

Caption: Workflow for the discovery and application of this compound-specific nanobodies.

EMT_Signaling_Pathway This compound This compound EMT EMT This compound->EMT promotes Cell Invasion Cell Invasion This compound->Cell Invasion EMT->Cell Invasion leads to Nb79 Nb79 Nb79->this compound binds and inhibits Nb79->Cell Invasion inhibits ZO-1 ZO-1 Nb79->ZO-1 increases expression Cell Adhesion Cell Adhesion ZO-1->Cell Adhesion enhances Cell Adhesion->Cell Invasion reduces

Caption: Proposed mechanism of action for Nb79 in inhibiting glioblastoma cell invasion.

Chromobody_Live_Cell_Imaging cluster_cell Living Cell This compound Filament This compound Filament Live-Cell Imaging Real-time Microscopy This compound Filament->Live-Cell Imaging Visualization Chromobody This compound-Chromobody (Nanobody-GFP) Chromobody->this compound Filament Binds to Plasmid Transfection Plasmid Transfection Plasmid Transfection->Chromobody Expression

Caption: Principle of live-cell imaging using this compound-specific chromobodies.

References

Troubleshooting & Optimization

troubleshooting weak or no signal in vimentin western blot

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of weak or no signal in vimentin Western blots.

Troubleshooting Guide: Weak or No this compound Signal

This section addresses specific problems you might encounter during your experiment, organized by the Western blot workflow stage.

Sample Preparation & Protein Expression

Question: I can't detect this compound in my Western blot, but I have a positive signal in qPCR and immunofluorescence. What could be the reason?

Answer: This discrepancy can arise from several factors related to protein extraction and stability.

  • Inefficient Protein Extraction: this compound is a cytoskeletal protein and may be difficult to solubilize. Your lysis buffer might not be effective for extracting this compound. Consider using a stronger lysis buffer, such as RIPA buffer, which contains SDS.[1] You can also try mechanical disruption methods like sonication to ensure complete cell lysis and release of cytoskeletal proteins.[1][2]

  • Low Protein Concentration: The amount of this compound in your sample may be below the detection limit of your Western blot assay.[3] You can try to increase the amount of total protein loaded onto the gel.[3][4] However, be cautious of overloading, which can cause band distortion.[3]

  • Protein Degradation: this compound can be susceptible to degradation by proteases released during cell lysis. Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer.[5][6] It is recommended to keep samples on ice throughout the preparation process.[2][5]

  • Low this compound Expression in Cell Line: While some cell lines are known to express high levels of this compound (e.g., mesenchymal cells like MDA-MB-231), others, particularly epithelial cells, may have very low or undetectable basal expression.[7][8] Expression can sometimes be induced by treatments like TGFβ.[7] Always check the literature for expected this compound expression in your specific cell line or tissue.[9]

Question: My this compound band appears at the wrong molecular weight. Why?

Answer: While this compound is expected to appear around 55-57 kDa, deviations can occur.[10][11]

  • Post-Translational Modifications (PTMs): this compound undergoes numerous PTMs, including phosphorylation, ubiquitination, and glycosylation, which can alter its molecular weight and migration in the gel.[12][13][14]

  • Protein Degradation: If you see bands at a lower molecular weight, it could be due to protein degradation. Ensure protease inhibitors are used during sample preparation.[5]

  • Alternative Splicing: this compound has multiple transcripts, which could potentially lead to different isoforms.[9]

Electrophoresis and Protein Transfer

Question: I see no bands on my membrane after transfer, not even the loading control. What went wrong?

Answer: A complete lack of bands usually points to a fundamental issue with the electrophoresis or transfer steps.

  • Improper Transfer Sandwich Assembly: Ensure the gel and membrane are correctly oriented, with the membrane between the gel and the positive electrode (anode).[15] Air bubbles trapped between the gel and the membrane will block transfer, resulting in blank spots.[15][16] Gently roll a pipette over the sandwich to remove any bubbles.[15]

  • Transfer Inefficiency: High molecular weight proteins like this compound may require longer transfer times or optimized buffer conditions.[16] Conversely, over-transferring can occur where the protein passes completely through the membrane.[1] You can check for over-transfer by placing a second membrane behind the first during the transfer process.[1]

  • Incorrect Membrane Pore Size: For a protein of this compound's size (~57 kDa), a 0.45 µm pore size membrane is generally suitable.[1]

  • Power Supply Issues: Verify that the power supply is functioning correctly and that the current is running in the proper direction.[15]

How can I check if the protein transfer was successful?

You can verify protein transfer by staining the membrane with a reversible stain like Ponceau S immediately after the transfer is complete.[16][17] This will allow you to visualize the total protein bands on the membrane and confirm if the transfer was uniform and efficient before proceeding with antibody incubation.[16][18]

Antibody Incubation and Detection

Question: My loading control band is strong, but my this compound band is weak or absent. What should I check?

Answer: This scenario suggests the issue lies specifically with the this compound primary antibody or its interaction with the target protein.

  • Primary Antibody Issues:

    • Low Concentration: The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3][18][19]

    • Inactive Antibody: The antibody may have lost activity due to improper storage or being past its expiration date.[19][20] You can test its activity with a dot blot.[6][19]

    • Incorrect Antibody: Ensure the primary antibody is validated for Western blot and recognizes this compound from the species you are studying.[6]

  • Incompatible Antibodies: The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[6][20]

  • Antigen Masking by Blocking Buffer: Some blocking agents, like non-fat dry milk, can mask certain epitopes, leading to a weaker signal.[19][21] Try switching to a different blocking agent, such as Bovine Serum Albumin (BSA), or reducing the blocking time.[18][19]

  • Excessive Washing: Over-washing the membrane can strip the antibody, leading to a weaker signal. Reduce the number or duration of wash steps.[20][22]

Question: I have a high background on my blot, which might be obscuring a weak signal. How can I reduce it?

Answer: High background can be caused by several factors during the blocking and washing steps.

  • Inadequate Blocking: Ensure you block the membrane for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[19][21] You can also try increasing the concentration of the blocking agent.[18]

  • Insufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies.[16] Adding a mild detergent like Tween 20 to your wash buffer can also help.[5][16]

  • High Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[3][19]

  • Contaminated Buffers: Ensure all your buffers are freshly made and filtered to avoid particulates that can cause a speckled background.[6]

FAQs: this compound Western Blot

Q1: What is the expected molecular weight of this compound in a Western blot? this compound typically appears as a band at approximately 55-57 kDa.[10][11]

Q2: What are good positive and negative controls for a this compound Western blot? For a positive control, use a cell line known to express high levels of this compound, such as mesenchymal cell lines (e.g., MDA-MB-231, HeLa) or fibroblasts.[2] For a negative control, you could use a this compound knockout cell line if available.

Q3: Can post-translational modifications (PTMs) of this compound affect antibody recognition? Yes. This compound is subject to many PTMs which can occur near antibody binding sites (epitopes).[12][23] If your antibody targets an epitope that is modified, it may fail to bind, resulting in a weak or no signal.[23] If you suspect this, you may need to try an antibody that recognizes a different region of the protein.

Q4: My lysis buffer contains sodium azide. Could this be a problem? Yes, sodium azide is an inhibitor of Horseradish Peroxidase (HRP), which is a common enzyme conjugated to secondary antibodies.[19] If you are using an HRP-conjugated secondary antibody for chemiluminescent detection, do not use buffers containing sodium azide.[19]

Quantitative Data Summary

The following table provides general recommendations for antibody dilutions and protein loading. Optimal conditions should be determined empirically for each specific experiment.

ParameterRecommendationCommon Issues & Notes
Total Protein Load 20-80 µg per laneLoading too little protein can result in a weak or no signal, especially for low-abundance targets.[2][3] Overloading can cause band smearing and distortion.[3]
Primary Antibody Dilution 1:100 - 1:2,000This is highly dependent on the antibody's affinity and manufacturer's recommendations.[10] Start with the recommended dilution and optimize. Too low a concentration gives a weak signal; too high can cause high background.[3][19]
Secondary Antibody Dilution 1:1,000 - 1:20,000Higher dilutions are common for HRP-conjugated secondaries. High concentrations can lead to non-specific bands and high background.[5]

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Cells

This protocol is a general guideline for preparing total cell lysates from adherent cells.

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Use approximately 100 µL of buffer for a 35 mm dish or 500 µL for a 100 mm dish.[2][24]

  • Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[24][25]

  • Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[24][25]

  • (Optional) For cytoskeletal proteins like this compound, sonicate the lysate briefly on ice to shear DNA and further disrupt protein complexes.[2][24]

  • Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell debris.[24][25]

  • Carefully transfer the supernatant (the protein lysate) to a fresh, pre-cooled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Add an appropriate volume of Laemmli sample buffer (e.g., 2x or 4x) to the desired amount of protein, and boil the samples at 95-100°C for 5-10 minutes.[24][25]

  • The samples are now ready for loading or can be stored at -20°C.

Protocol 2: Western Blotting

This protocol outlines the key steps after sample preparation.

  • SDS-PAGE (Gel Electrophoresis):

    • Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.[24] The gel percentage should be appropriate for this compound's size (a 10% or 4-20% gradient gel works well).

    • Include a pre-stained molecular weight marker in one lane.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[24]

  • Protein Transfer:

    • Equilibrate the gel in transfer buffer for 10-15 minutes.[24]

    • If using a PVDF membrane, pre-wet it in methanol for 30 seconds, then rinse with deionized water and equilibrate in transfer buffer.[20] Nitrocellulose membranes only need equilibration in transfer buffer.[6]

    • Assemble the transfer sandwich (sponge -> filter paper -> gel -> membrane -> filter paper -> sponge), ensuring no air bubbles are present.[15]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. For a protein of this compound's size, a wet transfer at 100V for 60-90 minutes is a common starting point.

  • Blocking:

    • After transfer, rinse the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[19]

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody in fresh blocking buffer to the desired concentration.

    • Incubate the membrane in the primary antibody solution, typically overnight at 4°C with gentle agitation.[3][19]

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature with agitation.[5]

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in fresh blocking buffer.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with agitation.

  • Final Washes:

    • Remove the secondary antibody solution.

    • Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature with agitation.[5]

  • Detection:

    • Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

    • Incubate the membrane in the substrate for the recommended time (usually 1-5 minutes).[19]

    • Capture the signal using a digital imager or X-ray film. Adjust exposure time as needed to obtain a clear signal without overexposure.[19][20]

Visualizations

WesternBlot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_result Result Lysis Cell Lysis & Protein Extraction Quant Protein Quantification Lysis->Quant Denature Sample Denaturation Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Ab Incubation Block->Primary_Ab Secondary_Ab Secondary Ab Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Signal Signal Acquisition Detect->Signal

Caption: A workflow diagram illustrating the key stages of a Western blot experiment.

Troubleshooting_Flowchart Start Start: Weak or No This compound Signal Ponceau Check transfer with Ponceau S stain Start->Ponceau LoadingControl Blot for loading control (e.g., Actin, GAPDH) Ponceau->LoadingControl Bands are visible TransferFail Problem: Transfer Issue - Check buffer/power - Verify sandwich assembly - Remove air bubbles Ponceau->TransferFail No bands visible SecondaryFail Problem: Secondary Ab / Detection - Check secondary compatibility - Use fresh reagents/substrate - Check imager settings LoadingControl->SecondaryFail No signal PrimaryFail Problem: Primary Ab / Sample - Optimize primary Ab concentration - Check Ab activity/expiry - Increase protein load - Check for protein degradation - Use stronger lysis buffer LoadingControl->PrimaryFail Strong signal Success Problem Solved TransferFail->Success SecondaryFail->Success PrimaryFail->Success

Caption: A logical flowchart for troubleshooting weak or no this compound signal.

References

Optimizing Vimentin Antibody Concentration for Immunohistochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing vimentin antibody concentration for immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for a this compound antibody in IHC?

The optimal dilution can vary significantly depending on the antibody clone, the detection system, and the tissue being stained. However, a general starting range for a concentrated this compound antibody is between 1:50 and 1:200.[1][2][3] For some highly sensitive antibodies, dilutions can be as high as 1:5000 to 1:10000.[4] It is crucial to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.

Q2: How long should I incubate the primary this compound antibody?

Incubation times can range from 30-60 minutes at room temperature to overnight at 4°C.[1] Shorter incubation times (e.g., 15-32 minutes) may be used in automated IHC systems.[1][2] An overnight incubation at a lower temperature is often recommended to enhance specific binding and reduce background staining.[5]

Q3: What type of antigen retrieval is recommended for this compound IHC?

Heat-Induced Epitope Retrieval (HIER) is commonly recommended for this compound staining in formalin-fixed, paraffin-embedded (FFPE) tissues.[1][2][3] Commonly used retrieval solutions include Tris-EDTA buffer at pH 9.0.[4] The duration of HIER is typically around 20 minutes.[1][2]

Q4: What can cause weak or no staining for this compound?

Several factors can lead to weak or absent staining:

  • Suboptimal antibody concentration: The antibody may be too dilute.

  • Incorrect antigen retrieval: The method or duration of antigen retrieval may be insufficient to unmask the epitope.

  • Improper tissue fixation: Over-fixation or under-fixation can affect antigenicity.

  • Antibody inactivity: Improper storage or expiration of the antibody can lead to loss of function.[6]

Q5: How can I reduce high background staining in my this compound IHC?

High background can obscure specific staining. To reduce it:

  • Optimize antibody concentration: A concentration that is too high can lead to non-specific binding.

  • Blocking endogenous peroxidase: If using an HRP-conjugated detection system, ensure endogenous peroxidase activity is quenched, typically with a hydrogen peroxide block.[1][3]

  • Use a blocking serum: Incubating the tissue with normal serum from the same species as the secondary antibody can block non-specific binding sites.[7]

  • Ensure adequate washing: Thorough washing between steps helps to remove unbound antibodies and reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound antibody concentration.

Problem Possible Cause Recommended Solution
No Staining Incorrect primary antibody dilution (too dilute).Perform an antibody titration to determine the optimal concentration.[8]
Ineffective antigen retrieval.Ensure the correct antigen retrieval solution and protocol are used. Try optimizing the heating time and temperature.[6]
Primary antibody was omitted or is inactive.Double-check that the primary antibody was added. Use a new vial of antibody if storage issues are suspected.[6]
Weak Staining Primary antibody incubation time is too short.Increase the incubation time, or try an overnight incubation at 4°C.[5]
Antibody concentration is suboptimal.Re-titer the antibody to find a more concentrated dilution that provides a stronger signal without increasing background.
Detection system is not sensitive enough.Consider using a more sensitive detection system, such as a polymer-based system.[7]
High Background Primary antibody concentration is too high.Dilute the primary antibody further.[8]
Inadequate blocking.Increase the blocking time or try a different blocking reagent.[7]
Endogenous biotin or peroxidase activity (if applicable).Use appropriate blocking steps for endogenous biotin or peroxidase.[8][9]
Overstaining Primary antibody concentration is too high.Significantly dilute the primary antibody.
Incubation time is too long.Reduce the primary antibody incubation time.
Detection system is too sensitive for the antibody concentration.Dilute the primary antibody or reduce the incubation time of the detection reagents.

Experimental Protocols

This compound Antibody Titration Protocol

This protocol outlines the steps to determine the optimal concentration of a this compound antibody for IHC.

  • Prepare a range of antibody dilutions: Start with the manufacturer's recommended dilution and prepare a series of at least three to five doubling dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Tissue Preparation: Use positive control tissue sections known to express this compound (e.g., tonsil, lymph node, or a known positive tumor tissue).[3] Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform HIER using a validated protocol (e.g., Tris-EDTA pH 9.0 for 20 minutes).

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites according to your standard protocol.

  • Primary Antibody Incubation: Apply each antibody dilution to a separate tissue section and incubate for a consistent time and temperature (e.g., 60 minutes at room temperature or overnight at 4°C).

  • Detection: Use a standardized detection system for all slides.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Evaluation: Microscopically examine the slides to identify the dilution that provides strong, specific staining in the cytoplasm of positive cells with minimal background.

Standard this compound IHC Staining Protocol

This is a general protocol and may require optimization.

  • Deparaffinization and Rehydration: Immerse slides in xylene and a graded series of ethanol to rehydrate the tissue sections.

  • Antigen Retrieval: Perform HIER as determined during optimization (e.g., Tris-EDTA pH 9.0 for 20 minutes).

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[1]

  • Blocking: Incubate with a protein block or normal serum for 10-20 minutes to reduce non-specific antibody binding.

  • Primary Antibody: Incubate with the optimally diluted this compound antibody for the determined time and temperature.

  • Secondary Antibody: Apply a biotinylated or polymer-based secondary antibody and incubate according to the manufacturer's instructions (typically 20-30 minutes at room temperature).[1]

  • Detection: Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

  • Chromogen: Add the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

  • Counterstain: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.

Visual Guides

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (this compound) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP/DAB) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Analysis Dehydration->Microscopy

Caption: A typical workflow for immunohistochemical staining.

Troubleshooting_Logic cluster_weak Weak or No Signal cluster_high_bg High Background Start Staining Problem Observed Check_Dilution Is Antibody Dilution Optimal? Start->Check_Dilution Check_Concentration Is Antibody Too Concentrated? Start->Check_Concentration Check_AR Is Antigen Retrieval Adequate? Check_Dilution->Check_AR Yes Titrate_Ab Action: Titrate Antibody Check_Dilution->Titrate_Ab No Check_Ab_Activity Is Antibody Active? Check_AR->Check_Ab_Activity Yes Optimize_AR Action: Optimize Retrieval Check_AR->Optimize_AR No New_Ab Action: Use New Antibody Check_Ab_Activity->New_Ab No Check_Blocking Is Blocking Sufficient? Check_Concentration->Check_Blocking No Dilute_Ab Action: Dilute Antibody Check_Concentration->Dilute_Ab Yes Improve_Blocking Action: Improve Blocking Check_Blocking->Improve_Blocking No

References

reducing background noise in vimentin immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vimentin immunofluorescence staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality staining results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background noise in my this compound immunofluorescence staining?

High background staining can originate from several sources, broadly categorized as autofluorescence and non-specific antibody binding.[1][2] Autofluorescence is the natural fluorescence emitted by certain cellular components, which can be exacerbated by some fixation methods.[1][3][4] Non-specific binding occurs when primary or secondary antibodies bind to unintended targets within the sample.[2][5]

Q2: How can I determine if the background in my images is from autofluorescence or non-specific antibody binding?

To distinguish between these two common sources of background, it is essential to include proper controls in your experiment.[1][3]

  • Autofluorescence Control: Prepare a sample that goes through the entire staining procedure but without the addition of any primary or secondary antibodies. Any fluorescence observed in this sample is due to autofluorescence.

  • Secondary Antibody Control: Prepare a sample incubated only with the secondary antibody (no primary antibody). Fluorescence in this control indicates non-specific binding of the secondary antibody.[2]

Q3: My secondary antibody control shows significant background. What should I do?

High background in the secondary antibody control points to non-specific binding of the secondary antibody. Here are several strategies to address this:

  • Ensure Adequate Blocking: The blocking step is crucial for preventing non-specific interactions.[6] Ensure you are using an appropriate blocking buffer and incubating for a sufficient amount of time.

  • Choose the Right Blocking Serum: The blocking serum should ideally be from the same species as the host of the secondary antibody.[6][7] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.

  • Consider Cross-Adsorbed Secondary Antibodies: Use secondary antibodies that have been cross-adsorbed against the species of your sample to minimize cross-reactivity.

  • Optimize Secondary Antibody Concentration: The concentration of the secondary antibody may be too high. Titrate the secondary antibody to find the optimal concentration that provides a strong signal with minimal background.[2]

Q4: I've ruled out secondary antibody issues, but the background is still high. What else could be causing it?

If the secondary antibody control is clean, the high background is likely due to issues with the primary antibody or the sample preparation itself. Consider the following:

  • Primary Antibody Concentration: Similar to the secondary antibody, a high concentration of the primary antibody can lead to non-specific binding.[2][8] Perform a titration to determine the optimal dilution.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[8] Ensure you are performing thorough washes with an appropriate wash buffer (e.g., PBS with 0.1% Tween 20).

  • Fixation Method: Certain fixatives, particularly aldehyde-based ones like formaldehyde and glutaraldehyde, can induce autofluorescence.[1][3] Consider reducing the fixation time or switching to an organic solvent fixative like cold methanol or acetone if compatible with your antibody.[4][9]

Troubleshooting Guides

Issue 1: High Autofluorescence

Autofluorescence is the inherent fluorescence of biological materials that can obscure the specific signal from your target.

CauseRecommended Solution
Aldehyde-Based Fixatives Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[1][3] Minimize fixation time or consider using an alternative fixative such as ice-cold methanol or acetone.[4][9]
Endogenous Fluorophores Tissues contain naturally fluorescent molecules like collagen, elastin, and lipofuscin.[9]
* Quenching: Treat samples with a quenching agent such as sodium borohydride, Sudan Black B, or a commercial anti-fade mounting medium.[1]
* Spectral Separation: Use fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.[1]
Red Blood Cells Heme groups in red blood cells are a significant source of autofluorescence.[1]
* Perfusion: If working with tissues, perfuse the animal with PBS before fixation to remove red blood cells.[1][3]
Issue 2: Non-Specific Antibody Binding

This occurs when antibodies bind to unintended targets, leading to a general, diffuse background signal.

StrategyDetailed Recommendation
Optimize Blocking The blocking step is critical to saturate non-specific binding sites.
* Blocking Agent: Use normal serum from the species of the secondary antibody host (5-10% in PBS).[7] Alternatively, use Bovine Serum Albumin (BSA) at a concentration of 1-5%.
* Incubation Time: Increase the blocking incubation time to 1 hour at room temperature.[2]
Titrate Antibodies Using too high a concentration of primary or secondary antibodies is a common cause of high background.[2][8]
* Primary Antibody: Perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000) to find the optimal concentration.
* Secondary Antibody: Titrate the secondary antibody to the lowest concentration that still provides a strong, specific signal.
Thorough Washing Inadequate washing fails to remove unbound antibodies.
* Procedure: Wash samples at least three times for 5 minutes each with a wash buffer like PBS containing 0.1% Tween 20 after each antibody incubation step.[10]
Use High-Quality Antibodies
* Specificity: Use antibodies that have been validated for immunofluorescence applications.
* Cross-Adsorption: For multi-color experiments, use cross-adsorbed secondary antibodies to prevent cross-reactivity between different primary and secondary antibodies.

Experimental Protocols

General this compound Immunofluorescence Protocol

This protocol provides a general framework. Optimization of fixation, permeabilization, antibody concentrations, and incubation times may be necessary for your specific cell or tissue type.

1. Cell Culture and Preparation:

  • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-70%).[11]

2. Fixation:

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization (if using a cross-linking fixative):

  • Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[10]

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

  • Incubate the cells with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature.[7][12]

5. Primary Antibody Incubation:

  • Dilute the anti-vimentin primary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[10][13]

6. Washing:

  • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

7. Secondary Antibody Incubation:

  • Dilute the fluorescently-labeled secondary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]

8. Washing:

  • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

9. Counterstaining (Optional):

  • Incubate the cells with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

10. Mounting:

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Store the slides at 4°C, protected from light, until imaging.

Visual Guides

Troubleshooting_Workflow cluster_start Start: High Background Observed cluster_controls Step 1: Run Controls cluster_autofluorescence Step 2a: Address Autofluorescence cluster_secondary_ab Step 2b: Address Secondary Antibody Issues cluster_primary_ab Step 3: Address Primary Antibody & Other Issues cluster_end End Goal Start High Background in this compound IF Controls Run Controls: 1. Autofluorescence Control (No Antibodies) 2. Secondary Antibody Only Control Start->Controls Autofluorescence High background in autofluorescence control? Controls->Autofluorescence Secondary_Ab High background in secondary antibody control? Controls->Secondary_Ab Autofluorescence_Solutions Solutions for Autofluorescence: - Change fixative (e.g., methanol) - Use quenching agent (e.g., Sudan Black B) - Use far-red fluorophores Autofluorescence->Autofluorescence_Solutions Yes Autofluorescence->Secondary_Ab No End Clear, Specific this compound Staining Autofluorescence_Solutions->End Secondary_Ab_Solutions Solutions for Secondary Ab Binding: - Increase blocking time/change agent - Titrate secondary antibody concentration - Use cross-adsorbed secondary Ab Secondary_Ab->Secondary_Ab_Solutions Yes Primary_Ab If controls are clean, check: - Primary antibody concentration - Washing steps - Antibody quality Secondary_Ab->Primary_Ab No Secondary_Ab_Solutions->End Primary_Ab_Solutions Solutions for Primary Ab & Other Issues: - Titrate primary antibody - Increase number/duration of washes - Use a validated primary antibody Primary_Ab->Primary_Ab_Solutions Primary_Ab_Solutions->End

Caption: Troubleshooting workflow for high background in this compound immunofluorescence.

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_final Final Steps Cell_Prep Cell Seeding on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Prep->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody (anti-vimentin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (fluorescently-labeled) Primary_Ab->Secondary_Ab Wash Steps Counterstain Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Wash Steps Mounting Mounting (anti-fade medium) Counterstain->Mounting Imaging Imaging Mounting->Imaging

References

how to prevent vimentin protein degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent vimentin protein degradation during extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound protein appears degraded on my Western blot, showing multiple bands below the expected ~57 kDa. What is the primary cause?

A1: Protein degradation by endogenous proteases is the most common cause of this compound fragmentation during extraction.[1][2] Upon cell lysis, proteases that are normally compartmentalized are released and can cleave this compound.[2] Key proteases known to degrade this compound include caspases, calpains, and serine proteases.[3][4]

Troubleshooting Steps:

  • Always use a broad-spectrum protease inhibitor cocktail: This is the most critical step to inhibit a wide range of proteases.[5]

  • Work quickly and keep samples on ice: Low temperatures significantly reduce protease activity.[6] All steps, from cell harvesting to lysate storage, should be performed at 4°C or on ice.

  • Use fresh samples: Whenever possible, use freshly prepared lysates. Older lysates are more prone to degradation.[7] If long-term storage is necessary, store lysates at -80°C.

Q2: I'm using a protease inhibitor cocktail, but I still see some this compound degradation. What could be wrong?

A2: There are several possibilities:

  • The inhibitor cocktail may not be comprehensive enough: Some cocktails may not inhibit all classes of proteases that can degrade this compound. Ensure your cocktail is effective against serine, cysteine (including calpains and caspases), and metalloproteases.

  • Inhibitors were not added fresh: Some inhibitors, like PMSF, have a short half-life in aqueous solutions. Always add protease inhibitors to your lysis buffer immediately before use.[8]

  • Insufficient inhibitor concentration: For tissues with high protease activity, you may need to use a higher concentration of the inhibitor cocktail.[2]

Q3: Can my choice of lysis buffer affect this compound stability?

A3: Yes, the lysis buffer can play a role. A commonly used and effective buffer for this compound extraction is RIPA (Radioimmunoprecipitation assay) buffer. Its denaturing properties can help to inactivate some proteases.[6] However, even with RIPA buffer, the addition of a protease inhibitor cocktail is essential for complete protection.

Q4: I see a this compound band at a higher molecular weight than expected. What does this indicate?

A4: This is likely due to post-translational modifications (PTMs) such as phosphorylation or glycosylation, which can increase the apparent molecular weight of the protein on a Western blot.[1] It is generally not an indication of a problem with your extraction procedure.

Q5: My this compound signal is very weak or absent, even with a fresh sample and protease inhibitors. What should I check?

A5:

  • Incomplete cell lysis: Ensure you have adequately lysed your cells or homogenized your tissue to release the this compound. Sonication or mechanical homogenization can improve extraction efficiency.[9]

  • This compound insolubility: this compound is a cytoskeletal protein and can be present in the insoluble fraction. If you are only collecting the supernatant after centrifugation, you may be losing a significant amount of this compound. Consider analyzing both the soluble and insoluble pellets.

  • Low protein load: Ensure you are loading a sufficient amount of total protein onto your gel. A minimum of 20-30 µg of total protein per lane is generally recommended for whole-cell lysates.[7]

Quantitative Data on Protease Inhibitor Efficacy

While direct comparative studies on this compound are limited, the effectiveness of a protease inhibitor cocktail is determined by its composition and the specific proteases it targets. The following table provides a summary of common protease inhibitors and their targets relevant to this compound degradation. A broad-spectrum cocktail containing inhibitors from each class is recommended for optimal this compound protection.

Protease Inhibitor ClassIndividual InhibitorsTarget ProteasesRelevance to this compound Degradation
Serine Protease Inhibitors PMSF, Aprotinin, LeupeptinTrypsin, Chymotrypsin, PlasminThis compound can be cleaved by serine proteases.[3]
Cysteine Protease Inhibitors E-64, LeupeptinPapain, Cathepsins, CalpainsCalpains are known to cleave this compound.[4]
Aspartic Protease Inhibitors Pepstatin APepsin, Cathepsin DLess directly implicated, but good practice for broad protection.
Metalloprotease Inhibitors EDTA, EGTAInhibition is crucial as some metalloproteases can be activated during lysis.
Caspase Inhibitors Z-VAD-FMK (pan-caspase)Caspases 3, 6, 7Caspases are key mediators of this compound cleavage during apoptosis.[10][11]

Experimental Protocols

Protocol 1: this compound Extraction from Cultured Cells

This protocol is suitable for adherent or suspension cells and is optimized to minimize this compound degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Broad-spectrum Protease Inhibitor Cocktail (containing inhibitors for serine, cysteine, and metalloproteases)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish) and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet with ice-cold PBS and re-pellet.

  • Lysis:

    • Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added protease inhibitor cocktail (use manufacturer's recommended concentration).

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification:

    • For increased yield and to shear DNA, sonicate the lysate on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate containing soluble this compound.

  • Protein Quantification:

    • Determine the protein concentration of your lysate using a suitable protein assay (e.g., BCA assay).

  • Sample Preparation for Western Blot:

    • Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Storage:

    • Use the lysate immediately or store at -80°C.

Protocol 2: this compound Extraction from Tissue

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Ice-cold PBS

  • Ice-cold RIPA Lysis Buffer

  • Broad-spectrum Protease Inhibitor Cocktail

Procedure:

  • Tissue Preparation:

    • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to prevent degradation.

  • Homogenization:

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

    • Alternatively, use a mechanical homogenizer.

  • Lysis:

    • Transfer the tissue powder to a pre-chilled tube and add ice-cold RIPA buffer with freshly added protease inhibitor cocktail (e.g., 1 mL per 100 mg of tissue).

    • Homogenize further until the tissue is fully dispersed.

    • Incubate on ice for 2 hours with constant agitation.

  • Clarification:

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a fresh, pre-chilled tube.

  • Downstream Steps:

    • Proceed with protein quantification, sample preparation, and storage as described in Protocol 1.

Visualizing this compound Degradation Pathways

Calpain-Mediated this compound Degradation

Increased intracellular calcium can activate calpain, a cysteine protease, which then cleaves this compound.

Calpain_Vimentin_Degradation Cellular Stress Cellular Stress Ca2+ Influx Ca2+ Influx Cellular Stress->Ca2+ Influx Calpain Activation Calpain Activation Ca2+ Influx->Calpain Activation This compound This compound Calpain Activation->this compound Cleavage Degraded this compound Fragments Degraded this compound Fragments This compound->Degraded this compound Fragments

Caption: Calpain-mediated degradation of this compound.

Caspase-Mediated this compound Degradation during Apoptosis

During apoptosis, initiator caspases activate executioner caspases (like Caspase-3 and -7), which then cleave this compound at specific sites.[10][11]

Caspase_Vimentin_Degradation Apoptotic Stimulus Apoptotic Stimulus Initiator Caspase Activation Initiator Caspase Activation Apoptotic Stimulus->Initiator Caspase Activation Executioner Caspase Activation (e.g., Caspase-3, -7) Executioner Caspase Activation (e.g., Caspase-3, -7) Initiator Caspase Activation->Executioner Caspase Activation (e.g., Caspase-3, -7) This compound This compound Executioner Caspase Activation (e.g., Caspase-3, -7)->this compound Cleavage This compound Fragments This compound Fragments This compound->this compound Fragments Disassembly of Intermediate Filaments Disassembly of Intermediate Filaments This compound Fragments->Disassembly of Intermediate Filaments

Caption: Caspase-mediated cleavage of this compound in apoptosis.

Experimental Workflow for this compound Extraction

A general workflow for successful this compound extraction while minimizing degradation.

Vimentin_Extraction_Workflow cluster_prep Sample Preparation cluster_lysis Lysis & Extraction cluster_analysis Analysis & Storage Cell/Tissue Collection Cell/Tissue Collection Wash with ice-cold PBS Wash with ice-cold PBS Cell/Tissue Collection->Wash with ice-cold PBS Add Lysis Buffer + Protease Inhibitors Add Lysis Buffer + Protease Inhibitors Wash with ice-cold PBS->Add Lysis Buffer + Protease Inhibitors Homogenize/Sonicate on Ice Homogenize/Sonicate on Ice Add Lysis Buffer + Protease Inhibitors->Homogenize/Sonicate on Ice Incubate on Ice Incubate on Ice Homogenize/Sonicate on Ice->Incubate on Ice Centrifuge at 4°C Centrifuge at 4°C Incubate on Ice->Centrifuge at 4°C Collect Supernatant Collect Supernatant Centrifuge at 4°C->Collect Supernatant Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification Store at -80°C Store at -80°C Collect Supernatant->Store at -80°C Western Blot Western Blot Protein Quantification->Western Blot

Caption: Workflow for this compound protein extraction.

References

solving issues with vimentin plasmid transfection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with vimentin plasmid transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound plasmid transfection efficiency consistently low?

Low transfection efficiency is a common issue that can be attributed to several factors.[1] Key areas to investigate include the health and type of your cells, the quality of the plasmid DNA, the choice of transfection reagent, and the optimization of the protocol itself.[1][2] Cells that are unhealthy, have a high passage number (over 30), or are overly confluent will not take up foreign DNA effectively.[3][4] The plasmid DNA must be of high purity, free from endotoxins and other contaminants, with an A260/A280 ratio between 1.7 and 1.9.[1][5] Furthermore, not all transfection reagents are suitable for every cell type; it may be necessary to test several reagents to find the most effective one for your specific cell line.[6]

Q2: I'm observing high levels of cell death after transfecting my this compound plasmid. What is the cause?

High cytotoxicity post-transfection can stem from several sources. The transfection reagent itself can be toxic to sensitive cell lines, especially at high concentrations or with prolonged exposure.[7][8] It is crucial to optimize the amount of reagent and the incubation time to find a balance between efficiency and viability.[9] Overexpression of the this compound protein itself might also induce cellular stress or morphological changes that lead to cell death, as this compound plays a significant role in cytoskeletal organization, cell shape, and adhesion.[10][11] Additionally, poor quality plasmid DNA containing high levels of endotoxins can trigger a cytotoxic response in cells.[5] Using an endotoxin-free plasmid purification kit is highly recommended.[5]

Q3: My this compound transfection results are not reproducible. What could be causing this variability?

Lack of reproducibility often points to inconsistencies in experimental parameters.[12] Key factors to standardize are cell confluency and passage number.[3][7] Cells should be transfected within a consistent confluency range (typically 70-90% for adherent cells) and should always be of a low passage number.[3][5] The preparation of the DNA-lipid complex is another critical step; ensure that you are using a consistent and optimized ratio of DNA to transfection reagent and that the complex formation time is kept constant.[2][5] Setting up a master mix for the DNA/lipid complex can help reduce pipetting errors when transfecting multiple wells.[12][13]

Q4: I see a precipitate on my cells after adding the transfection complex. Is this affecting my experiment?

The formation of a small granular precipitate is not uncommon with lipid-based transfection methods.[12] This can be caused by excess EDTA in the DNA solution or using too high a concentration of the cationic lipid reagent.[7][12] It is recommended to dilute the plasmid DNA in sterile, nuclease-free water or a TE buffer with a very low EDTA concentration (<0.3 mM).[12][13] While this precipitate can seem alarming, its presence or absence is generally not indicative of transfection performance.[12][13]

Q5: How soon after transfection can I expect to see this compound expression, and when is the best time to assay my cells?

The timing for detecting protein expression depends on the plasmid's promoter and the cell's natural transcription and translation rates. For plasmids with strong constitutive promoters like CMV or SV40, you can typically start to detect the expressed protein within 24 hours.[14] However, peak expression levels are often observed between 48 and 72 hours post-transfection.[2][8] It is recommended to perform a time-course experiment (e.g., analyzing at 24, 48, and 72 hours) to determine the optimal time point for your specific plasmid and cell line combination.[2]

Troubleshooting Guides

Optimizing Transfection Parameters

Successful transfection requires careful optimization of several key parameters. The ideal conditions are highly cell-type dependent.[5] A systematic approach, optimizing one parameter at a time, is recommended.

Table 1: Optimizing Reagent-to-DNA Ratio

Reagent:DNA Ratio (µL:µg)Plasmid DNA (µg)Transfection Reagent (µL)Typical OutcomeRecommendation
1:11.01.0Starting point for many reagents. May yield low efficiency.Test as a baseline.
2:11.02.0Often a good balance between efficiency and viability.Recommended for initial optimization experiments.[9]
3:11.03.0May increase efficiency but can also increase cytotoxicity.Use with caution, especially for sensitive cells.[9]
4:11.04.0High risk of cytotoxicity.Generally not recommended unless other ratios fail.

Note: This table provides a general guideline for a single well in a 6-well plate. Always consult the manufacturer's protocol for your specific transfection reagent.[15]

Table 2: Optimizing Cell Density at Time of Transfection

Cell ConfluencyAppearancePotential Impact on TransfectionRecommendation
<50%Cells are sparse with little cell-to-cell contact.Can lead to poor cell health post-transfection and lower efficiency.Avoid. Increase seeding density.
70-90%Cells cover most of the surface but are not tightly packed.Generally optimal for most adherent cell lines; cells are actively dividing.[1][5]Recommended starting point.
>95% (Over-confluent)Cells are tightly packed, and growth has slowed or stopped.Contact inhibition can significantly reduce the uptake of foreign DNA.[3][4]Avoid. Passage cells and re-plate at a lower density.
Experimental Workflows & Decision Making

The following diagrams illustrate a logical workflow for troubleshooting and key parameters for optimization.

G cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Cycle cluster_advanced Advanced Troubleshooting cluster_end Goal start Low Transfection Efficiency or High Cell Death dna_check Verify Plasmid DNA Quality (A260/280 = 1.7-1.9, Endotoxin-free) start->dna_check cell_check Assess Cell Health (>90% Viability, Low Passage #) dna_check->cell_check DNA OK reagent_check Confirm Reagent Integrity (Proper Storage, Not Expired) cell_check->reagent_check Cells OK optimize_ratio Optimize Reagent:DNA Ratio reagent_check->optimize_ratio Reagent OK optimize_density Optimize Cell Density optimize_ratio->optimize_density Iterate optimize_time Optimize Incubation Time optimize_density->optimize_time Iterate optimize_time->optimize_ratio Iterate test_reagent Test a Different Transfection Reagent optimize_time->test_reagent Still Low Efficiency success Successful Transfection optimize_time->success Problem Solved consider_this compound Consider this compound-Specific Effects (Toxicity, Morphological Changes) test_reagent->consider_this compound Still Low Efficiency test_reagent->success Problem Solved alternative_method Consider Alternative Method (e.g., Electroporation, Viral Delivery) consider_this compound->alternative_method alternative_method->success

Caption: A workflow for troubleshooting this compound plasmid transfection.

G cluster_cell Cellular Factors cluster_plasmid Plasmid Factors cluster_protocol Protocol Factors center Successful This compound Transfection cell_type Cell Type center->cell_type confluency Confluency (70-90%) center->confluency passage Passage Number (<30) center->passage viability Viability (>90%) center->viability quality Purity (A260/280 = 1.7-1.9) center->quality endotoxin Endotoxin-Free center->endotoxin concentration DNA Concentration center->concentration size Plasmid Size center->size reagent Transfection Reagent center->reagent ratio Reagent:DNA Ratio center->ratio complex_time Complex Incubation Time center->complex_time media Serum/Antibiotics center->media

Caption: Key parameters influencing transfection success.

This compound Signaling Context

This compound is not merely a structural protein; it is a key regulator in signaling pathways, particularly those involved in Epithelial-to-Mesenchymal Transition (EMT), cell migration, and invasion.[16][17][18] Overexpression of this compound can activate signaling cascades that promote a more aggressive, migratory phenotype.[10][19] Understanding this context is crucial, as the experimental goal of this compound transfection is often to study these processes.

G cluster_transfection Experimental Input cluster_cell Cellular Response cluster_phenotype Phenotypic Outcome plasmid This compound-Expressing Plasmid vimentin_exp ↑ this compound Expression plasmid->vimentin_exp Transfection emt Epithelial-to-Mesenchymal Transition (EMT) vimentin_exp->emt migration ↑ Cell Migration & Motility vimentin_exp->migration ecad ↓ E-cadherin emt->ecad integrin Altered Integrin Signaling emt->integrin adhesion ↓ Cell-Cell Adhesion ecad->adhesion integrin->migration invasion ↑ Invasion integrin->invasion

Caption: this compound's role in EMT and cell migration pathways.

Experimental Protocols

Protocol: Cationic Lipid-Mediated Transfection of this compound Plasmid into Adherent Cells (6-well plate format)

This protocol provides a general framework. Amounts should be optimized for your specific cell line and transfection reagent.

Materials:

  • Healthy, low-passage cells

  • This compound-expressing plasmid (high purity, endotoxin-free, 0.5-1.0 µg/µL)

  • Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Serum-free medium (e.g., Opti-MEM™)[5]

  • Complete growth medium with serum

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Plating (Day 1):

    • Seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[5] For many cell lines, this is approximately 2.5 x 10⁵ cells per well.

    • Incubate overnight (37°C, 5% CO₂).

  • Transfection (Day 2):

    • Complex Formation (perform in sterile tubes at room temperature):

      • Tube A (DNA): In a microcentrifuge tube, dilute 2.5 µg of the this compound plasmid in 125 µL of serum-free medium. If your reagent requires a DNA-complexing reagent (like P3000), add it now, mix gently, and incubate for 2-5 minutes.[5]

      • Tube B (Lipid): In a separate microcentrifuge tube, dilute 3-5 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. Mix gently.

      • Combine: Add the diluted DNA (Tube A) to the diluted lipid (Tube B). Do not add in the reverse order. Mix gently by pipetting.

      • Incubate: Allow the DNA-lipid complexes to form by incubating at room temperature for 15-20 minutes.[7][20] Do not exceed 30 minutes.[7]

    • Adding Complexes to Cells:

      • Gently add the 250 µL of DNA-lipid complex mixture dropwise to the cells in the well.

      • Gently rock the plate to ensure even distribution.

    • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for 24-72 hours. A medium change after 4-6 hours may be beneficial for very sensitive cells to reduce toxicity, but for many modern reagents, it is not necessary.[8]

  • Post-Transfection Analysis (Day 3-4):

    • After the desired incubation period (typically 48 hours), harvest the cells.

    • Analyze this compound expression using appropriate methods, such as Western blotting, immunofluorescence, or qPCR.

References

Vimentin Co-Immunoprecipitation (Co-IP) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vimentin co-immunoprecipitation (Co-IP) experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the common challenges associated with this compound Co-IP.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during your this compound Co-IP experiments in a question-and-answer format.

Q1: Why am I observing high background or non-specific binding in my this compound Co-IP?

A1: High background can obscure the detection of true interaction partners. Several factors can contribute to this issue:

  • Inadequate Washing: Insufficient or overly gentle wash steps may not effectively remove non-specifically bound proteins.

  • Inappropriate Lysis Buffer: The choice of lysis buffer is critical. While harsh detergents can solubilize proteins effectively, they may also disrupt specific protein-protein interactions and expose "sticky" hydrophobic regions, leading to non-specific binding. For this compound, which forms extensive filament networks, finding a balance between solubilization and maintaining interaction integrity is key.

  • Antibody Cross-Reactivity or High Concentration: The primary antibody may cross-react with other proteins, or using it at too high a concentration can increase non-specific binding to the beads or other proteins.

  • Cellular Abundance of this compound: this compound is an abundant cytoskeletal protein. Incomplete cell lysis or the presence of insoluble this compound filaments can create a large "sticky" surface for other proteins to adhere to non-specifically.

Troubleshooting Steps:

  • Optimize Wash Buffer and Procedure:

    • Increase the number of washes (e.g., from 3 to 5).

    • Increase the salt concentration (e.g., up to 500 mM NaCl) or include a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your wash buffers to disrupt weak, non-specific interactions.[1]

  • Adjust Lysis Buffer Composition:

    • If using a harsh lysis buffer like RIPA, consider switching to a milder buffer such as one containing NP-40 or Triton X-100, which are less likely to denature proteins and disrupt specific interactions.[2][3]

    • Conversely, if lysis is incomplete, a slightly more stringent buffer may be necessary. Empirical testing of different lysis conditions is often required.[4]

  • Titrate Antibody Concentration:

    • Perform a titration experiment to determine the optimal antibody concentration that effectively pulls down this compound without causing excessive background.

  • Pre-clear the Lysate:

    • Incubate the cell lysate with beads (without the primary antibody) for 30-60 minutes before the Co-IP. This step helps to remove proteins that non-specifically bind to the beads themselves.[5]

Q2: My this compound Co-IP experiment has a low yield of the bait protein and its interactors. What could be the cause?

A2: A low yield of immunoprecipitated proteins can be due to several factors, from inefficient protein extraction to disruption of the protein-protein interaction.

  • Inefficient Cell Lysis: this compound's filamentous nature can make it difficult to fully solubilize. If the lysis is incomplete, a significant portion of this compound and its binding partners may remain in the insoluble fraction.

  • Weak or Transient Interactions: The interaction between this compound and its partner may be weak or transient, making it susceptible to disruption during the Co-IP procedure.

  • Antibody Issues: The antibody may have a low affinity for this compound, or its epitope may be masked by the interacting protein or by this compound's own structure.

  • Post-Translational Modifications (PTMs): this compound is subject to numerous PTMs, such as phosphorylation, which can regulate its assembly and interactions.[6][7][8] The specific PTM state of this compound in your sample may not be conducive to the interaction you are studying.

Troubleshooting Steps:

  • Enhance Lysis Efficiency:

    • Ensure your lysis buffer is appropriate for solubilizing cytoskeletal proteins. The inclusion of non-ionic detergents is often necessary.[3]

    • Mechanical disruption, such as sonication or douncing, after adding the lysis buffer can help to break up this compound filaments and improve solubilization.

  • Preserve Weak Interactions:

    • Perform all steps at 4°C to minimize protein degradation and maintain interaction stability.

    • Use milder wash buffers with lower salt and detergent concentrations.

    • Consider in vivo cross-linking with agents like formaldehyde or DSP before cell lysis to stabilize transient interactions.

  • Optimize Antibody and Binding:

    • Ensure you are using an antibody that is validated for immunoprecipitation.

    • If the epitope may be masked, try a different antibody that recognizes a different region of the this compound protein.

    • Increase the incubation time of the lysate with the antibody (e.g., overnight at 4°C).

  • Consider the Role of PTMs:

    • If you suspect a PTM is crucial for the interaction, you may need to treat your cells with specific inhibitors or activators (e.g., phosphatase or kinase inhibitors) to preserve the desired modification state.

Q3: The heavy and light chains of my IP antibody are obscuring the bands of my interacting proteins on the Western blot. How can I avoid this?

A3: This is a common issue in Co-IP experiments, as the secondary antibody used for Western blotting detects the primary antibody from the IP.

Troubleshooting Steps:

  • Use Different Antibody Species:

    • If possible, use a primary antibody for the IP from one species (e.g., rabbit anti-vimentin) and a primary antibody for the Western blot detection of the interacting protein from a different species (e.g., mouse anti-prey). Then, use a secondary antibody that is specific to the species of the Western blot primary antibody.

  • Use IP/Co-IP Specific Reagents:

    • Several commercial kits and reagents are available to address this issue. These include light chain-specific secondary antibodies or antibody-conjugating resins that covalently link the antibody to the beads, preventing its elution with the protein complexes.

This compound Co-IP Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this compound Co-IP experiments.

G This compound Co-IP Troubleshooting Workflow start Start Co-IP Experiment check_input Check Input: this compound & Prey Detected? start->check_input high_background High Background in IP Lane? check_input->high_background Yes ts_input Troubleshoot Lysis & Protein Expression check_input->ts_input No low_yield Low Yield of Bait/Prey? high_background->low_yield No ts_background1 Optimize Washing Conditions (Increase stringency/number of washes) high_background->ts_background1 Yes success Successful Co-IP low_yield->success No ts_yield1 Optimize Lysis for this compound Solubilization (Test different detergents, sonicate) low_yield->ts_yield1 Yes ts_background2 Titrate Antibody Concentration ts_background1->ts_background2 ts_background3 Pre-clear Lysate ts_background2->ts_background3 ts_background3->low_yield ts_yield2 Stabilize Weak Interactions (Use milder buffers, consider cross-linking) ts_yield1->ts_yield2 ts_yield3 Use IP-validated Antibody / Test New Antibody ts_yield2->ts_yield3 ts_yield3->start Re-run Experiment

Caption: A flowchart for systematically troubleshooting common this compound Co-IP issues.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various sources that can be used as a starting point for optimizing your this compound Co-IP experiments. Note that optimal conditions should be determined empirically for each specific experimental system.

ParameterRecommended Range/ValueNotes
Lysis Buffer Detergent 0.5-1.0% NP-40 or Triton X-100Milder, non-ionic detergents are generally preferred to preserve protein-protein interactions.[2][3]
Lysis Buffer Salt Conc. 150-500 mM NaClHigher salt concentrations can reduce non-specific electrostatic interactions.
Total Protein Input 1-5 mgA higher protein input may be necessary for detecting low-abundance interactors.[4]
Primary Antibody Conc. 1-10 µg per 1 mg of lysateThis should be optimized by titration to find the best signal-to-noise ratio.
Antibody Incubation 2 hours to overnight at 4°COvernight incubation may increase the yield for low-affinity interactions.
Bead Volume 20-50 µL of slurry per IPThe amount of beads should be sufficient to bind the antibody-antigen complexes.
Wash Buffer Detergent 0.05-0.1% Tween-20 or Triton X-100Including a mild detergent in the wash buffer can help reduce background.[1]

Detailed Experimental Protocol: this compound Co-Immunoprecipitation

This protocol provides a general framework for performing a this compound Co-IP experiment.

Materials:

  • Cells expressing this compound and the putative interacting protein.

  • Ice-cold PBS.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitors.

  • Anti-vimentin antibody (IP-validated).

  • Isotype control IgG (from the same species as the anti-vimentin antibody).

  • Protein A/G magnetic beads.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

  • Elution Buffer: 1x Laemmli sample buffer.

Procedure:

  • Cell Lysis: a. Culture cells to ~90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Co-IP Lysis Buffer to the cells. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new tube.

  • Pre-clearing (Optional but Recommended): a. Add 20 µL of protein A/G magnetic bead slurry to 1 mg of cleared lysate. b. Incubate with rotation for 1 hour at 4°C. c. Place the tube on a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add the recommended amount of anti-vimentin antibody (or isotype control IgG for the negative control). b. Incubate with rotation for 4 hours to overnight at 4°C. c. Add 30 µL of protein A/G magnetic bead slurry. d. Incubate with rotation for 1-2 hours at 4°C.

  • Washing: a. Place the tube on a magnetic stand and discard the supernatant. b. Add 500 µL of ice-cold Wash Buffer and gently resuspend the beads. c. Incubate for 5 minutes with gentle rotation at 4°C. d. Repeat the wash steps 3-4 more times.

  • Elution: a. After the final wash, remove all supernatant. b. Add 40 µL of 1x Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. d. Place the tube on a magnetic stand and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

This compound Signaling Pathway Example

This compound acts as a scaffold for the assembly of the NLRP3 inflammasome, a key component of the innate immune system. This interaction has been demonstrated through Co-IP experiments.[9]

G This compound in NLRP3 Inflammasome Assembly This compound This compound Filaments NLRP3 NLRP3 This compound->NLRP3 Scaffolds ASC ASC This compound->ASC Scaffolds Caspase1 Pro-Caspase-1 This compound->Caspase1 Scaffolds Inflammasome Assembled NLRP3 Inflammasome NLRP3->Inflammasome ASC->Inflammasome Caspase1->Inflammasome IL1b Pro-IL-1β -> IL-1β Inflammasome->IL1b Cleaves

Caption: this compound serves as a platform for the assembly of the NLRP3 inflammasome complex.

References

improving the resolution of vimentin cytoskeleton imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the resolution of vimentin cytoskeleton imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this compound imaging experiments.

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Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high-resolution images of the this compound cytoskeleton?

A1: The this compound cytoskeleton is a complex network of fine, filamentous structures, typically around 10-12 nm in diameter, which is below the diffraction limit of conventional light microscopy (~250 nm). This makes it challenging to resolve individual filaments and their intricate organization. Key challenges include the density of the filament network, achieving specific and efficient fluorescent labeling, and minimizing artifacts during sample preparation and imaging.

Q2: Which super-resolution microscopy techniques are most suitable for this compound imaging?

A2: Several super-resolution techniques can significantly improve the resolution of this compound imaging. Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) are powerful techniques that can achieve resolutions down to a few tens of nanometers, allowing for the visualization of individual this compound filaments. Structured Illumination Microscopy (SIM) offers a more moderate resolution enhancement but is generally more compatible with live-cell imaging.

Q3: What is Expansion Microscopy (ExM) and how can it be applied to this compound imaging?

A3: Expansion Microscopy is a technique that physically expands the biological sample itself, allowing for nanoscale details to be resolved with conventional diffraction-limited microscopes. In ExM, the sample is embedded in a swellable hydrogel, and after enzymatic digestion of the proteins, the gel-sample composite is expanded in water. Protein-retention ExM (proExM) is a variant that allows for the labeling of proteins with conventional antibodies before expansion.[1] This technique has been successfully used to visualize the this compound cytoskeleton at super-resolution.[1]

Q4: How do I choose the right primary antibody for this compound super-resolution imaging?

A4: The choice of primary antibody is critical for high-quality super-resolution imaging. Look for antibodies that have been validated for super-resolution applications like STED or STORM. Monoclonal antibodies are often preferred for their specificity. The clone of the antibody can also be important, with clones like V9 and RV203 being commonly used for this compound staining.[2] It is crucial to validate the antibody in your specific experimental setup to ensure optimal performance.

Q5: Can I perform live-cell super-resolution imaging of this compound dynamics?

A5: Yes, live-cell super-resolution imaging of this compound is possible, but it presents additional challenges such as phototoxicity and the need for bright, photostable fluorescent probes. Techniques like SIM and spinning-disk confocal microscopy are generally more suitable for live-cell imaging due to their lower light exposure compared to STED and STORM.[3] The use of genetically encoded fluorescent proteins (e.g., this compound-GFP) or live-cell compatible dyes is necessary for these experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunofluorescence experiments, with a focus on achieving high-resolution images.

Problem Potential Cause Recommended Solution
Weak or No this compound Signal Antibody Issues: - Incorrect primary antibody dilution. - Primary antibody not suitable for immunofluorescence. - Improper antibody storage.- Titrate the primary antibody to find the optimal concentration. - Use an antibody validated for immunofluorescence and preferably for super-resolution microscopy.[4][5] - Store antibodies according to the manufacturer's instructions.
Fixation/Permeabilization Problems: - Inadequate fixation. - Over-fixation masking the epitope. - Insufficient permeabilization.- For phospho-specific this compound antibodies, use 4% formaldehyde to inhibit phosphatases.[6] - Consider using methanol fixation, which also permeabilizes the cells. - Optimize permeabilization time and detergent concentration (e.g., Triton X-100).
Low Protein Expression: - The cell type used expresses low levels of this compound.- Confirm this compound expression in your cell line using Western blot or qPCR. - Consider using a cell line known to have high this compound expression (e.g., HeLa, fibroblasts).
High Background Staining Non-specific Antibody Binding: - Primary or secondary antibody concentration is too high. - Insufficient blocking. - Secondary antibody cross-reactivity.- Titrate both primary and secondary antibody concentrations.[7] - Increase the blocking time and/or use a different blocking agent (e.g., serum from the same species as the secondary antibody).[5][8] - Use a pre-adsorbed secondary antibody.
Autofluorescence: - Aldehyde-based fixatives (e.g., glutaraldehyde) can cause autofluorescence. - Endogenous fluorescent molecules in the sample.- After fixation, treat the sample with a quenching agent like sodium borohydride.[4] - Use unstained controls to assess the level of autofluorescence.[6] - Consider using fluorophores in the far-red spectrum to minimize autofluorescence.
Poor Filament Resolution Suboptimal Imaging Technique: - Using a conventional microscope for imaging fine filaments. - Incorrect settings on the super-resolution microscope.- Employ a super-resolution technique like STED, STORM, or Expansion Microscopy. - Optimize imaging parameters (e.g., laser power, exposure time, depletion laser intensity for STED) for your specific setup.
Labeling Density: - Insufficient number of fluorophores labeling the this compound filaments.- Use a high-quality primary antibody at an optimal concentration. - Consider using signal amplification methods or brighter, more photostable fluorophores.

High-Resolution Imaging Protocols

Below are detailed methodologies for key high-resolution imaging techniques for the this compound cytoskeleton.

Protocol 1: Stimulated Emission Depletion (STED) Microscopy of this compound

This protocol provides a general framework for immunofluorescent labeling of this compound for STED microscopy. Optimization of antibody concentrations and incubation times may be required for specific cell types and experimental conditions.[9][10][11]

Materials:

  • Cells grown on #1.5H glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS

  • Primary antibody: Anti-vimentin antibody (e.g., clone V9 or RV203)

  • Secondary antibody: STED-compatible fluorophore-conjugated secondary antibody (e.g., Abberior STAR RED, Alexa Fluor 594)

  • Mounting medium with antifade reagent

Procedure:

  • Fixation:

    • For PFA fixation: Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

    • For Methanol fixation: Incubate cells with ice-cold methanol for 5-10 minutes at -20°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Incubate cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-vimentin antibody in blocking buffer (typical starting dilution 1:100 to 1:500). Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the STED-compatible secondary antibody in blocking buffer (typical starting dilution 1:200). Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Imaging: Image the sample on a STED microscope using the appropriate laser lines for excitation and depletion.

Protocol 2: Direct Stochastic Optical Reconstruction Microscopy (dSTORM) of this compound

This protocol outlines the steps for preparing this compound-labeled samples for dSTORM imaging. The choice of fluorophores and imaging buffer is critical for successful dSTORM.

Materials:

  • Cells grown on #1.5 glass-bottom dishes

  • PBS

  • Fixative: 3% PFA and 0.1% Glutaraldehyde in PBS

  • Quenching solution: 0.1% Sodium Borohydride (NaBH4) in PBS (freshly prepared)

  • Permeabilization buffer: 0.2% Triton X-100 in PBS

  • Blocking buffer: 10% Normal Goat Serum (NGS) and 0.05% Triton X-100 in PBS

  • Primary antibody: Anti-vimentin antibody

  • Secondary antibody: dSTORM-compatible fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647)

  • dSTORM imaging buffer (e.g., containing an oxygen scavenging system like GLOX and a thiol like MEA)

Procedure:

  • Fixation: Wash cells with PBS and fix with 3% PFA/0.1% glutaraldehyde for 10 minutes at room temperature.

  • Quenching: Wash cells with PBS and then incubate with freshly prepared 0.1% NaBH4 for 7 minutes at room temperature to reduce autofluorescence.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with permeabilization buffer for 15 minutes.

  • Blocking: Incubate cells with blocking buffer for at least 90 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-vimentin antibody in blocking buffer (e.g., 5% NGS/0.05% Triton X-100 in PBS). Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells five times with a wash buffer (e.g., PBS with 0.05% Triton X-100) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash cells five times with wash buffer for 5 minutes each, followed by a final wash with PBS.

  • Post-fixation: Fix the cells again with 3% PFA/0.1% glutaraldehyde for 10 minutes.

  • Washing: Wash cells three times with PBS.

  • Imaging: Replace the PBS with dSTORM imaging buffer immediately before imaging on a dSTORM microscope.

Protocol 3: Protein-Retention Expansion Microscopy (proExM) of this compound

This protocol is adapted from established proExM methods and can be used to physically expand this compound-labeled cells for super-resolution imaging on a conventional confocal microscope.[1][12][13]

Materials:

  • Immunostained cells on coverslips (as per standard immunofluorescence protocols)

  • Acryloyl-X, SE (AcX) solution (0.1 mg/mL in PBS)

  • Monomer solution: 8.6% (w/v) sodium acrylate, 2.5% (w/v) acrylamide, 0.15% (w/v) N,N'-methylenebisacrylamide in PBS with 2 M NaCl

  • Ammonium persulfate (APS) solution (10% w/v in water)

  • Tetramethylethylenediamine (TEMED)

  • Digestion buffer: 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% Triton X-100, and 8 U/mL Proteinase K

  • Deionized water

Procedure:

  • Anchoring: After completing the immunofluorescence staining, incubate the coverslips with AcX solution for at least 3 hours at room temperature (or overnight at 4°C).

  • Washing: Wash the samples twice with PBS.

  • Gelation:

    • Prepare the gelling solution by mixing the monomer solution with APS and TEMED.

    • Place the coverslip in a gelation chamber and add the gelling solution.

    • Incubate at 37°C for 2 hours to allow the gel to polymerize.

  • Digestion:

    • Carefully remove the gelled sample from the chamber.

    • Incubate the gel in digestion buffer overnight at room temperature with gentle shaking.

  • Expansion:

    • Transfer the gel to a larger container with deionized water.

    • Exchange the water several times over a few hours until the gel has fully expanded (typically ~4x in each dimension).

  • Imaging: Mount the expanded gel in a suitable imaging chamber (e.g., a petri dish with a glass bottom) and image on a confocal microscope.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different high-resolution imaging techniques applied to the this compound cytoskeleton.

Technique Achievable Resolution (this compound) Typical Primary Antibody Dilution Commonly Used Fluorophores Advantages Limitations
Confocal Microscopy ~250 nm1:100 - 1:500Alexa Fluor 488, 594, 647Widely available, good for overviewLimited resolution, cannot resolve individual filaments
STED Microscopy 30-70 nm[14][15]1:100 - 1:400Abberior STAR dyes, Alexa Fluor 594, ATTO 647N[14]High resolution, optical sectioningCan be phototoxic, requires specialized equipment
(d)STORM 20-50 nm1:100 - 1:500Alexa Fluor 647, Cy5Very high resolution, single-molecule localizationRequires specific imaging buffers, long acquisition times
SIM ~120 nm1:200 - 1:1000Most standard fluorophoresLower phototoxicity, suitable for live-cell imagingModerate resolution improvement compared to STED/STORM
Expansion Microscopy (ExM) Effective resolution of ~70 nm on a confocal microscope[1]1:200 - 1:1000Standard fluorophores (e.g., Alexa Fluors)Enables super-resolution on conventional microscopesSample preparation is complex and time-consuming

This compound Signaling Pathways

The dynamics of the this compound cytoskeleton, including its assembly, disassembly, and reorganization, are tightly regulated by various signaling pathways. Phosphorylation is a key post-translational modification that controls this compound filament dynamics.

This compound Assembly and Disassembly Regulation

This compound filaments undergo dynamic rearrangement in response to cellular signals, which is crucial for processes like cell migration and division.[16] This process is primarily controlled by the phosphorylation of this compound, which typically leads to filament disassembly.[16][17]

G cluster_assembly This compound Assembly cluster_disassembly This compound Disassembly Soluble this compound Tetramers Soluble this compound Tetramers Unit-Length Filaments (ULFs) Unit-Length Filaments (ULFs) Soluble this compound Tetramers->Unit-Length Filaments (ULFs) Lateral Association This compound Filaments This compound Filaments Unit-Length Filaments (ULFs)->this compound Filaments Annealing Phosphorylation Phosphorylation This compound Filaments->Phosphorylation Proteolysis Proteolysis This compound Filaments->Proteolysis Disassembled this compound Disassembled this compound Phosphorylation->Disassembled this compound Proteolysis->Disassembled this compound

This compound filament assembly and disassembly cycle.
Key Signaling Pathways Regulating this compound Phosphorylation

Several kinases have been identified that phosphorylate this compound at specific sites, leading to filament reorganization. Rho-associated kinase (Rho-kinase) and p21-activated kinase (PAK1) are two important regulators of this compound phosphorylation.[18][19]

G Rac1/Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Activates Rho-kinase (ROCK) Rho-kinase (ROCK) This compound This compound Rho-kinase (ROCK)->this compound Phosphorylates PAK1->this compound Phosphorylates Phospho-Vimentin (Ser38, Ser71) Phospho-Vimentin (Ser38, Ser71) This compound->Phospho-Vimentin (Ser38, Ser71) Phospho-Vimentin (Ser56) Phospho-Vimentin (Ser56) This compound->Phospho-Vimentin (Ser56) Filament Disassembly & Reorganization Filament Disassembly & Reorganization Phospho-Vimentin (Ser38, Ser71)->Filament Disassembly & Reorganization Phospho-Vimentin (Ser56)->Filament Disassembly & Reorganization

Regulation of this compound phosphorylation by Rho-kinase and PAK1.
Experimental Workflow for Super-Resolution Microscopy

The following diagram illustrates a general workflow for preparing and imaging this compound using super-resolution microscopy techniques.

G Fixation & Permeabilization Fixation & Permeabilization Immunostaining Immunostaining Fixation & Permeabilization->Immunostaining Sample Mounting Sample Mounting Immunostaining->Sample Mounting Super-Resolution Imaging Super-Resolution Imaging Sample Mounting->Super-Resolution Imaging Image Analysis Image Analysis Super-Resolution Imaging->Image Analysis

General experimental workflow for this compound super-resolution imaging.

References

Technical Support Center: Optimizing Vimentin Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding fixation methods for vimentin staining. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges and achieve optimal staining results.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound staining, with a focus on problems related to fixation.

Question: Why is there weak or no this compound staining in my sample?

Possible Causes and Solutions:

  • Inadequate Fixation: The fixation time may have been too short, or the fixative may not have penetrated the entire tissue.[1] This can lead to the degradation of the this compound protein.

    • Solution: Ensure the tissue is cut into thin sections (typically 4-5 microns) to allow for proper fixative penetration.[2] For formalin-based fixatives, penetration is approximately 1mm per hour, and complete crosslinking can take 24-48 hours.[1]

  • Over-fixation: Excessive fixation, particularly with aldehyde-based fixatives like formaldehyde, can mask the antigenic epitope of this compound.[3][4]

    • Solution: Reduce the fixation time or consider using a different fixation method. If using formaldehyde, an antigen retrieval step is often necessary to unmask the epitope.[5][6]

  • Incorrect Fixative Choice: The chosen fixative may not be optimal for the specific anti-vimentin antibody being used. Some antibodies perform better with organic solvents like methanol, while others are more suited for cross-linking fixatives like formaldehyde.[7]

    • Solution: Consult the antibody datasheet for the recommended fixation protocol. If the information is unavailable, you may need to test different fixation methods empirically. For example, some studies suggest methanol fixation is optimal for visualizing this compound fibrils.[8][9]

  • Loss of Antigenicity: Improper tissue handling, such as delayed fixation after tissue collection, can lead to protein degradation and loss of the this compound antigen.[1][3]

    • Solution: Fix the tissue as soon as possible after collection. Ensure the tissue is fully immersed in a sufficient volume of fixative.

Question: Why is there high background or non-specific staining?

Possible Causes and Solutions:

  • Fixative-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines and proteins, causing autofluorescence.[10]

    • Solution: A "quenching" step after fixation can help reduce autofluorescence.[10] This can be done by incubating the sample in a solution like sodium borohydride or ammonium chloride.

  • Cross-reactivity of Antibodies: The primary or secondary antibodies may be binding non-specifically to other proteins in the tissue.

    • Solution: While not directly a fixation issue, ensure you are using an appropriate blocking solution (e.g., serum from the same species as the secondary antibody) to minimize non-specific binding.[3]

  • Fixative Incompatibility: The fixative used may not be compatible with the validated staining protocol.[3]

    • Solution: If possible, repeat the staining with a tissue block fixed with the appropriate fixative for the antibody.

Question: Why is the tissue morphology poorly preserved?

Possible Causes and Solutions:

  • Incomplete Fixation: If the fixative does not fully penetrate the tissue, autolysis (self-digestion of cells) can occur, leading to poor morphology.[1]

    • Solution: Ensure the tissue volume is appropriate for the volume of fixative and that the fixation time is adequate.

  • Use of Organic Solvents: Fixatives like methanol and acetone can cause tissue shrinkage and may not preserve cellular architecture as well as cross-linking fixatives.[8][11]

    • Solution: If morphology is critical, consider using a formaldehyde-based fixative or a combination method that starts with a brief formalin fixation followed by methanol.[12]

  • Freezing Artifacts: For frozen sections, slow freezing can lead to the formation of ice crystals, which can damage cell structures.[13]

    • Solution: Snap-freeze the tissue in a cryoprotectant medium like OCT compound using liquid nitrogen or isopentane cooled by liquid nitrogen.

Frequently Asked Questions (FAQs)

What is the best fixative for this compound staining?

The optimal fixative can depend on the specific antibody, the tissue type, and the desired outcome of the experiment.

  • Formaldehyde (Paraformaldehyde): This is a widely used cross-linking fixative that generally provides good preservation of tissue morphology.[7] However, it can mask epitopes, often requiring an antigen retrieval step.[5]

  • Methanol: This is a precipitating fixative that can be advantageous for some anti-vimentin antibodies, particularly for visualizing the filamentous network.[8][9] It also permeabilizes the cell membrane, eliminating the need for a separate permeabilization step.[4] However, it may not preserve morphology as well as formaldehyde.[8]

  • Acetone: Similar to methanol, acetone is a precipitating fixative that can be used for fixation and permeabilization.[14]

  • Combination Methods: Some protocols recommend a combination of formaldehyde and methanol. A brief fixation with formaldehyde can help preserve the cellular structure, followed by methanol treatment to expose the antigen and permeabilize the cells.[12]

Ultimately, the best approach is to consult the antibody manufacturer's datasheet and, if necessary, perform a pilot experiment to compare different fixation methods.

Do I always need to perform antigen retrieval for this compound staining?

Antigen retrieval is most commonly required when using formaldehyde-based fixatives. The cross-linking action of formaldehyde can mask the this compound epitope, and heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) helps to expose it again.[5][15] If you are using an organic solvent fixative like methanol, antigen retrieval is typically not necessary.

How long should I fix my samples?

Fixation time is a critical parameter that needs to be optimized.

  • Formaldehyde: For immersion fixation, a common starting point is 15-20 minutes at room temperature for cultured cells.[10] For tissues, the duration depends on the size of the tissue, with a penetration rate of about 1mm per hour.[1] Over-fixation should be avoided as it can irreversibly mask antigens.[3]

  • Methanol: Fixation with cold methanol (-20°C) is typically done for a shorter period, around 5-10 minutes.[16][17]

Can I store my fixed samples before staining?

It is generally recommended to proceed with staining soon after fixation. However, samples fixed in formaldehyde can often be stored in a buffer solution at 4°C for a short period. Do not store fixed cells for an extended time.[16]

Data Presentation

Table 1: Comparison of Common Fixatives for this compound Staining

FixativeTypeMechanism of ActionAdvantagesDisadvantages
Formaldehyde (PFA) Cross-linkingCreates covalent cross-links between proteins.[12]Excellent preservation of cellular morphology.[12]Can mask epitopes, often requiring antigen retrieval.[10] May cause autofluorescence.[10]
Methanol PrecipitatingDehydrates and precipitates proteins.[18]Can enhance staining for some antibodies.[8] Acts as a permeabilizing agent.[18]May not preserve morphology as well as formaldehyde.[8] Can cause protein coagulation and loss of cell architecture.[8]
Acetone PrecipitatingDehydrates and precipitates proteins.[14]Good for cytological preservation.[14] Permeabilizes cells.Can extract lipids, affecting morphology.[14]
Formaldehyde + Methanol CombinationInitial cross-linking followed by precipitation.Aims to balance morphological preservation and antigen exposure.[12]Requires careful optimization of both fixation steps.

Table 2: Typical Fixation Parameters

FixativeConcentrationTemperatureIncubation Time
Paraformaldehyde 2% - 4% in PBSRoom Temperature10 - 30 minutes
Methanol 100% (ice-cold)-20°C5 - 10 minutes
Acetone 100% (ice-cold)-20°C5 minutes

Note: These are general guidelines. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Formaldehyde Fixation for Cultured Cells

  • Remove culture medium from cells grown on coverslips.

  • Gently wash the cells twice with Phosphate Buffered Saline (PBS).

  • Fix the cells by adding 2-4% paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.[10]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target is intracellular, permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature.[16]

  • Wash the cells three times with PBS.

  • Proceed with the blocking and antibody incubation steps.

Protocol 2: Methanol Fixation for Cultured Cells

  • Remove culture medium from cells grown on coverslips.

  • Gently wash the cells twice with PBS.

  • Fix and permeabilize the cells by adding ice-cold 100% methanol and incubating for 5-10 minutes at -20°C.[16][17]

  • Remove the methanol and wash the cells three times with PBS.

  • Proceed with the blocking and antibody incubation steps.

Protocol 3: Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections

  • Deparaffinization: Immerse slides in xylene (or a xylene substitute) to remove the paraffin wax.

  • Rehydration: Gradually rehydrate the tissue sections by immersing them in a series of decreasing ethanol concentrations (e.g., 100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating them in a steamer or water bath at 95-100°C for 20-30 minutes.[5]

  • Allow the slides to cool to room temperature.

  • Wash the sections with PBS.

  • Proceed with the blocking and antibody incubation steps.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_fixation Fixation cluster_post_fix Post-Fixation Steps cluster_staining Immunostaining start Start: Cultured Cells or Tissue Section wash_pbs Wash with PBS start->wash_pbs fix_choice Choose Fixative wash_pbs->fix_choice pfa_fix 4% PFA (15-20 min, RT) fix_choice->pfa_fix Morphology is key methanol_fix Cold Methanol (5-10 min, -20°C) fix_choice->methanol_fix Known good for Ab permeabilize Permeabilize (e.g., Triton X-100) pfa_fix->permeabilize block Blocking Step methanol_fix->block Permeabilization not needed permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount end Imaging mount->end

Caption: General experimental workflow for this compound immunofluorescence staining.

troubleshooting_flowchart start Problem: Weak or No Staining check_fixation Was formaldehyde used? start->check_fixation antigen_retrieval Perform/Optimize Antigen Retrieval check_fixation->antigen_retrieval Yes check_fix_time Was fixation time adequate? check_fixation->check_fix_time No check_ab_datasheet Consult Antibody Datasheet antigen_retrieval->check_ab_datasheet increase_fix_time Increase Fixation Time check_fix_time->increase_fix_time No check_overfix Was fixation time too long? check_fix_time->check_overfix Yes increase_fix_time->check_ab_datasheet decrease_fix_time Decrease Fixation Time check_overfix->decrease_fix_time Yes try_methanol Try Methanol Fixation check_overfix->try_methanol No decrease_fix_time->check_ab_datasheet try_methanol->check_ab_datasheet

Caption: Troubleshooting flowchart for weak or no this compound staining.

References

Technical Support Center: Vimentin-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on vimentin-targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing this compound-targeted therapies?

Developing therapies that target this compound presents several significant challenges:

  • Ubiquitous Expression: this compound is a key structural protein in many mesenchymal cells, and its widespread expression raises concerns about potential on-target, off-tumor toxicity.[1] However, the fact that mice lacking this compound develop and reproduce without major issues suggests that inhibiting this compound in malignant cells might have manageable adverse effects.[2]

  • Complex and Diverse Functions: this compound is involved in a wide array of cellular processes, including cell migration, signaling, and structural integrity.[2][3] This complexity makes it difficult to selectively target its pathological functions without affecting its normal physiological roles.

  • Lack of High-Affinity and Specific Ligands: Historically, the development of highly specific and potent small molecule inhibitors for this compound has been challenging.[2] Many identified compounds have multiple molecular targets.[2]

  • Drug Resistance: As with many cancer therapies, the potential for cancer cells to develop resistance to this compound-targeted drugs is a significant concern.[4]

Q2: Why is targeting this compound a promising strategy for cancer therapy?

Despite the challenges, targeting this compound is a promising therapeutic strategy for several reasons:

  • Role in Epithelial-to-Mesenchymal Transition (EMT): this compound is a hallmark of EMT, a process crucial for cancer cell invasion and metastasis.[5][6] By targeting this compound, it may be possible to inhibit these key steps in cancer progression.

  • Overexpression in Tumors: this compound is overexpressed in a variety of cancers, and this overexpression often correlates with increased tumor growth, invasion, and a poor prognosis for the patient.[6][7] This differential expression provides a potential therapeutic window.

  • Involvement in Angiogenesis: this compound plays a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Inhibiting this compound could therefore also have anti-angiogenic effects.

Q3: What are the main classes of this compound inhibitors currently under investigation?

Several classes of molecules that inhibit this compound function are being explored:

  • Small Molecule Inhibitors: These are compounds that can directly bind to this compound and disrupt its filament assembly or its interactions with other proteins. Examples include Withaferin A (WFA) and FiVe1.[1][2]

  • Aptamers: These are single-stranded DNA or RNA molecules that can bind with high specificity to target proteins like this compound, potentially blocking its function.[2]

  • Antibodies and Nanobodies: These can be designed to specifically recognize and bind to this compound, particularly cell-surface this compound, which is often expressed on cancer cells.[8][9]

  • siRNA and shRNA: These RNA interference technologies can be used to specifically silence the expression of the this compound gene, thereby reducing the amount of this compound protein in the cell.[10][11]

Troubleshooting Guides for this compound-Related Experiments

Western Blotting

Problem: Weak or no this compound signal.

Possible Cause Troubleshooting Steps
Inefficient Protein Extraction This compound can be part of the insoluble cytoskeleton. Try different lysis buffers, such as RIPA buffer, and consider sonication to ensure complete cell lysis and protein solubilization.[12]
Low this compound Expression Confirm this compound expression at the mRNA level using qPCR. If expression is low, you may need to load a higher amount of total protein (up to 80 µg).[12]
Antibody Issues Ensure the primary antibody is validated for Western blotting and used at the recommended dilution. Use a positive control (e.g., lysate from a known this compound-expressing cell line like MDA-MB-231) to confirm antibody function.[12][13]
Poor Transfer Check transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a protein of this compound's size (~57 kDa).[14][15]

Problem: Non-specific bands.

Possible Cause Troubleshooting Steps
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.[14][16]
Inadequate Blocking Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[15]
Insufficient Washing Increase the number and duration of washes after antibody incubations to remove non-specifically bound antibodies.[15]
Immunofluorescence (IF)

Problem: High background or non-specific staining.

Possible Cause Troubleshooting Steps
Suboptimal Fixation The choice of fixative can significantly impact this compound staining. Test different fixation methods, such as 4% paraformaldehyde (PFA), methanol, or acetone, to find the optimal condition for your cells and antibody.[17]
Incomplete Permeabilization Ensure adequate permeabilization (e.g., with 0.1-0.5% Triton X-100 in PBS) to allow the antibody to access intracellular this compound.[6]
Antibody Cross-reactivity Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[14]

Problem: Weak this compound signal.

Possible Cause Troubleshooting Steps
Low Antibody Concentration Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[6]
Antigen Masking If using PFA fixation, consider performing an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate buffer).[7]
Photobleaching Use an anti-fade mounting medium and minimize exposure to the excitation light source during imaging.
This compound siRNA/shRNA Knockdown

Problem: Inefficient this compound knockdown.

Possible Cause Troubleshooting Steps
Suboptimal Transfection Efficiency Optimize transfection parameters, including the siRNA/shRNA concentration, transfection reagent, and cell density. Use a positive control siRNA (e.g., targeting a housekeeping gene) to assess transfection efficiency.[18]
siRNA/shRNA Sequence Ineffectiveness Test multiple siRNA/shRNA sequences targeting different regions of the this compound mRNA to identify the most effective one.[19]
This compound Protein Stability This compound is a stable protein. Allow sufficient time after transfection (e.g., 48-72 hours) for the existing protein to be degraded before assessing knockdown by Western blot.[11]

Quantitative Data on this compound Inhibitors

The following table summarizes key quantitative data for some of the most studied this compound inhibitors.

InhibitorTargetCell Line(s)IC50 / EC50In Vivo EfficacyReference(s)
Withaferin A (WFA) This compound (direct binding)Breast Cancer CellsWeak cytotoxicity at ≤ 500 nM, potent anti-invasive activity at these doses.Dose-dependent inhibition of metastatic lung nodules in a breast cancer mouse model.[20][21]
Soft Tissue Sarcoma (STS) CellsNanomolar rangeSignificantly blocked STS growth, local recurrence, and metastasis in xenograft models.[1][22]
FiVe1 This compoundFOXC2-HMLER (mesenchymal breast cancer)SubmicromolarNot reported in the provided search results.[23]
HUVECs (non-cancerous)1.70 µMNot applicable.[23]
Human Lung Fibroblasts (non-cancerous)2.32 µMNot applicable.[23]
ALD-R491 This compound (stabilizes filaments)A549, AGS, U87, SMMC-7721, HUH7, PANC-1No growth inhibition up to 10 µM.Not reported in the provided search results.[24][25]
Paxalisib PI3K/mTOR pathway (indirectly affects this compound)Advanced Breast CancerNot specifiedDisrupted this compound-positive circulating tumor cell clusters.[26]

Detailed Experimental Protocols

This compound Polymerization Assay

This assay assesses the ability of a compound to interfere with the in vitro assembly of this compound filaments.

Materials:

  • Purified recombinant this compound protein

  • Assembly buffer (e.g., 10 mM Tris-HCl, pH 7.0, 100 mM KCl, 1 mM MgCl2)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Preparation of this compound: Dialyze purified this compound against a low ionic strength buffer (e.g., 5 mM Tris-HCl, pH 8.0) to maintain it in a disassembled state (soluble tetramers).

  • Initiation of Polymerization: Dilute the soluble this compound to a final concentration of 0.1-0.5 mg/mL in pre-warmed assembly buffer.

  • Addition of Test Compound: Add the test compound at various concentrations to the this compound solution. Include a vehicle control (e.g., DMSO).

  • Monitoring Polymerization: Immediately begin monitoring the increase in optical density at 340 nm (for light scattering) or fluorescence if using a fluorescently labeled this compound at 37°C. Readings can be taken every minute for 30-60 minutes.

  • Data Analysis: Plot the change in absorbance or fluorescence over time. A decrease in the rate or extent of polymerization in the presence of the test compound indicates an inhibitory effect.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound-targeted therapies on cancer cell migration.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Culture plates (e.g., 24-well plates)

  • Pipette tips (e.g., p200) or a specialized scratch tool

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch or "wound" in the cell monolayer.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing the test compound at the desired concentration. Include a vehicle control.

  • Image Acquisition: Immediately acquire an image of the wound at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time. A decrease in the rate of wound closure in treated cells compared to control cells indicates an inhibition of cell migration.

Visualizations

This compound's Role in EMT Signaling

Vimentin_EMT_Signaling This compound's Central Role in EMT Signaling TGFb TGF-β Snail Snail TGFb->Snail induces Slug Slug TGFb->Slug induces Twist Twist TGFb->Twist induces ZEB1 ZEB1 TGFb->ZEB1 induces This compound This compound Snail->this compound upregulate E_cadherin E-cadherin Snail->E_cadherin repress Slug->this compound upregulate Twist->this compound upregulate ZEB1->this compound upregulate ZEB1->E_cadherin repress This compound->Snail positive feedback Mesenchymal_phenotype Mesenchymal Phenotype (Increased Migration & Invasion) This compound->Mesenchymal_phenotype promotes E_cadherin->Mesenchymal_phenotype inhibits

Caption: this compound is a key downstream effector in EMT signaling pathways.

Experimental Workflow for Evaluating this compound Inhibitors

Vimentin_Inhibitor_Workflow Workflow for this compound Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Polymerization This compound Polymerization Assay Binding Binding Affinity Assay Polymerization->Binding Cell_viability Cell Viability Assay Binding->Cell_viability Migration Cell Migration Assay Cell_viability->Migration Invasion Invasion Assay Migration->Invasion Lead_compound Identify Lead Compound(s) Invasion->Lead_compound Xenograft Tumor Xenograft Model Metastasis Metastasis Model Xenograft->Metastasis Toxicity Toxicity Studies Metastasis->Toxicity Preclinical Preclinical Candidate Toxicity->Preclinical Lead_compound->Xenograft

Caption: A logical workflow for the preclinical evaluation of this compound inhibitors.

Challenges in this compound-Targeted Therapy Development

Caption: Key challenges associated with the development of this compound-targeted therapies.

References

Validation & Comparative

A Researcher's Guide to Validating a New Vimentin Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a new antibody is a critical step to ensure specificity and reliability of experimental results. This guide provides a comprehensive comparison of a new vimentin antibody against established clones, complete with supporting experimental data and detailed protocols.

Performance Comparison of this compound Antibodies

To objectively assess the performance of a new this compound antibody, it is benchmarked against well-established clones: V9, 3B4, and SP20. The following table summarizes key performance indicators based on typical experimental outcomes.

FeatureNew this compound AntibodyThis compound (V9)This compound (3B4)This compound (SP20)
Western Blot (WB)
Recommended DilutionTo be determined1:100 - 1:1000[1]1:100 - 1:6001:200
Band Intensity (vs. WT)Strong, specific band at ~57 kDaStrong, specific band at ~57 kDaStrong, specific band at ~57 kDa
Signal-to-Noise RatioHighHighHigh
Immunofluorescence (IF)
Recommended DilutionTo be determined1:10 - 1:5001:100To be determined
Staining PatternDistinct cytoplasmic filamentous networkDistinct cytoplasmic filamentous networkDistinct cytoplasmic filamentous network
Mean Fluorescence IntensityHigh in this compound-positive cellsHigh in this compound-positive cellsHigh in this compound-positive cells
Immunohistochemistry (IHC)
Recommended DilutionTo be determined1:250 - 1:1000[1]1:1001:200
Staining Score (0-3)3+ in positive controls3+ in positive controls3+ in positive controls
Positive ControlsTonsil, Melanoma, Sarcoma[1][2]Liver, Colon, Pancreas[3]Melanoma, Sarcoma[2]
Negative ControlsHepatocytes, Epithelial cells[3]Epithelial cells of colon mucosa, Hepatocytes[3]Liver cells, Brain, Skeletal muscle[4]

Key Experimental Validations

The specificity of a new this compound antibody should be rigorously tested across multiple applications. Here, we detail the essential experimental protocols.

Western Blotting for this compound Detection

Western blotting is a fundamental technique to confirm that the antibody recognizes a protein of the correct molecular weight.

Western Blot Experimental Workflow.

Protocol:

  • Sample Preparation: Prepare cell lysates from this compound-positive (e.g., HeLa) and this compound-negative or knockout cells (e.g., this compound KO HeLa). Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel at 100V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane at 350 mA for 90 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the new this compound antibody (at various dilutions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the bands to quantify protein expression levels. A specific antibody should show a single band at approximately 57 kDa in the positive control and no band in the knockout control.[5]

Immunofluorescence for this compound Localization

Immunofluorescence allows for the visualization of the subcellular localization of this compound, which should appear as a filamentous cytoplasmic network.

Immunofluorescence Experimental Workflow.

Protocol:

  • Cell Culture: Grow this compound-positive (e.g., A549) and this compound-knockout cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the new this compound antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the staining using a confocal microscope. Quantify the fluorescence intensity using software like ImageJ.[6][7]

Immunohistochemistry for this compound in Tissues

IHC is crucial for validating antibody performance in formalin-fixed paraffin-embedded (FFPE) tissues, which is a common sample type in clinical research.

Immunohistochemistry Experimental Workflow.

Protocol:

  • Tissue Preparation: Use FFPE sections of positive control tissues (e.g., tonsil, colon) and negative control tissues (e.g., liver with negative hepatocytes).

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with the new this compound antibody.

    • Apply a polymer-based detection system.

    • Develop with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

  • Analysis: A pathologist should score the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.[8][9] In the colon, endothelial cells and stromal cells should show strong staining, while epithelial cells must be negative.[3]

This compound in Cellular Signaling

This compound is not merely a structural protein; it plays a significant role in various signaling pathways that regulate cell migration, adhesion, and epithelial-to-mesenchymal transition (EMT).

Vimentin_Signaling TGFb TGF-β This compound This compound TGFb->this compound Integrins Integrins Integrins->this compound GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt ERK ERK Pathway GrowthFactors->ERK This compound->PI3K_Akt modulates This compound->ERK modulates Rho_ROCK Rho/ROCK Pathway This compound->Rho_ROCK regulates CellMigration Cell Migration This compound->CellMigration CellAdhesion Cell Adhesion This compound->CellAdhesion PI3K_Akt->CellMigration EMT EMT ERK->EMT Rho_ROCK->CellMigration Rho_ROCK->CellAdhesion

This compound's Role in Key Signaling Pathways.

This compound's involvement in these pathways underscores the importance of using a highly specific antibody to avoid misleading results in studies of cancer progression, fibrosis, and wound healing.

Conclusion

Validating a new this compound antibody requires a multi-faceted approach, comparing its performance against established standards in various applications. By following the detailed protocols and using appropriate controls, researchers can confidently assess the specificity and utility of their new reagent. This guide provides the framework for a rigorous and objective validation process, ensuring data integrity and reproducibility.

References

Vimentin and Desmin in Muscle Cells: A Comparative Analysis of Expression and Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the expression, regulation, and experimental analysis of the intermediate filament proteins vimentin and desmin in muscle cells.

This compound and desmin, both type III intermediate filament proteins, play crucial roles in the structure and function of muscle cells. While structurally related, their expression patterns and specific functions differ significantly across muscle types and developmental stages. This guide provides a detailed comparison of this compound and desmin expression, supported by quantitative data, experimental protocols, and visual representations of their regulatory pathways and analytical workflows.

Quantitative Comparison of this compound and Desmin Expression

The expression levels of this compound and desmin are dynamically regulated during myogenesis and in response to muscle injury and disease. This compound is predominantly expressed in embryonic and regenerating muscle, while desmin is the primary intermediate filament in mature muscle fibers.

Muscle TypeDevelopmental Stage/ConditionThis compound ExpressionDesmin ExpressionReference
Pectoralis major (Broiler Chicken)7 daysHigh mRNA and protein levelsLower mRNA and protein levels[1]
Pectoralis major (Broiler Chicken)42 daysSignificantly decreased mRNA and protein levelsSignificantly increased mRNA and protein levels[1]
Human Fetal Skeletal Muscle20-29 weeks gestationHigher in less differentiated myocytesIncreases as myocytes differentiate
Human Fetal Heart9-14 weeks gestationWeakly positive in some cardiomyocytesPresent along cardiomyocyte membrane and Z-lines
Human Fetal Heart25-28 weeks gestationProgressively diminishesStructurally well-integrated, but network is incomplete
Adult Skeletal MuscleNormalVirtually absentLocalized at the Z-line
Regenerating Skeletal MuscleEarly Stage (Myoblasts)High expressionLow expression
Regenerating Skeletal MuscleLater Stage (Myotubes)Expression decreasesExpression increases and localizes to Z-lines
Vascular Smooth MuscleAdultPredominant intermediate filamentLow to undetectable[2]
Airway Smooth MuscleAdultCo-expressed with desminCo-expressed with this compound

Experimental Protocols

Accurate quantification and localization of this compound and desmin are critical for understanding their roles in muscle biology. Below are detailed protocols for common experimental techniques.

Western Blotting for this compound and Desmin

Objective: To quantify the relative protein expression of this compound and desmin in muscle tissue lysates.

Materials:

  • Muscle tissue sample

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-vimentin, anti-desmin, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize frozen muscle tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against this compound, desmin, and the loading control overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of this compound and desmin to the loading control.

Immunohistochemistry for this compound and Desmin

Objective: To visualize the localization of this compound and desmin within muscle tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded muscle tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidase activity)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies (anti-vimentin, anti-desmin)

  • Biotinylated secondary antibodies

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.

  • Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to quench endogenous peroxidase activity.

  • Blocking: Apply blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against this compound or desmin overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

  • Streptavidin-HRP Incubation: Apply the streptavidin-HRP conjugate and incubate.

  • Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Imaging: Examine the sections under a microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating this compound and Desmin Expression

The expression of this compound and desmin is tightly controlled by complex signaling networks. The myogenic regulatory factor MyoD is a key activator of desmin gene expression during muscle differentiation.[3][4][5] The JNK signaling pathway has also been implicated in the regulation of both this compound and desmin in certain contexts.[6]

Desmin_Regulation_by_MyoD MyoD MyoD E_box E-box elements in Desmin Promoter MyoD->E_box Binds to Desmin_Gene Desmin Gene E_box->Desmin_Gene Activates Transcription Desmin_mRNA Desmin mRNA Desmin_Gene->Desmin_mRNA Transcription Desmin_Protein Desmin Protein Desmin_mRNA->Desmin_Protein Translation

MyoD-mediated transcriptional activation of the desmin gene.

JNK_Signaling_in_Muscle_Cells Stress_Stimuli Stress Stimuli (e.g., cytokines, oxidative stress) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK2 JNK2 MKK4_7->JNK2 Transcription_Factors Transcription Factors (e.g., AP-1) JNK2->Transcription_Factors Phosphorylates & Activates Vimentin_Gene This compound Gene Transcription_Factors->Vimentin_Gene Regulates Desmin_Gene Desmin Gene Transcription_Factors->Desmin_Gene Regulates Vimentin_Expression This compound Expression Vimentin_Gene->Vimentin_Expression Desmin_Expression Desmin Expression Desmin_Gene->Desmin_Expression

Simplified JNK signaling pathway influencing this compound and desmin expression.
Experimental Workflow for Comparative Analysis

A typical workflow for comparing this compound and desmin expression in different muscle samples is outlined below.

Experimental_Workflow Sample_Collection Muscle Tissue Sample Collection (e.g., Biopsy) Sample_Processing Sample Processing (Snap-freezing or Fixation) Sample_Collection->Sample_Processing Protein_Extraction Protein Extraction (for Western Blot) Sample_Processing->Protein_Extraction RNA_Extraction RNA Extraction (for RT-qPCR) Sample_Processing->RNA_Extraction Tissue_Sectioning Tissue Sectioning (for Immunohistochemistry) Sample_Processing->Tissue_Sectioning Western_Blot Western Blot Analysis (this compound, Desmin, Loading Control) Protein_Extraction->Western_Blot RT_qPCR RT-qPCR Analysis (this compound, Desmin, Housekeeping Gene) RNA_Extraction->RT_qPCR IHC Immunohistochemistry (this compound and Desmin Staining) Tissue_Sectioning->IHC Data_Analysis Quantitative and Qualitative Data Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis IHC->Data_Analysis Conclusion Conclusion on Differential Expression and Localization Data_Analysis->Conclusion

Workflow for the comparative analysis of this compound and desmin expression.

References

Vimentin Expression: A Tale of Two Tissues - Normal vs. Cancerous

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential expression of vimentin in normal and cancerous tissues, its role in malignancy, and the methodologies for its detection.

This compound, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells, where it plays a crucial role in maintaining cell integrity and providing resistance against mechanical stress.[1] While its expression is tightly regulated in normal adult tissues, a growing body of evidence highlights its aberrant overexpression in a multitude of epithelial cancers. This guide provides a comparative analysis of this compound expression in normal versus cancerous tissues, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Quantitative Comparison of this compound Expression

This compound expression is significantly upregulated in various cancerous tissues compared to their normal counterparts. This overexpression often correlates with increased tumor aggressiveness, metastasis, and poor patient prognosis.[1][2] The following table summarizes the differential expression of this compound across several cancer types.

Cancer TypeNormal Tissue ExpressionCancerous Tissue ExpressionKey Findings & prognostic Significance
Colorectal Cancer Generally negative in epithelial cells; present in stromal cells.[2][3]Frequently overexpressed in tumor stroma and sometimes in cancer cells.[2][4]High stromal this compound expression is associated with shorter overall and disease-free survival.[2][4][5] It is considered a better prognostic indicator for disease recurrence than lymph node status.[4]
Breast Cancer Largely absent in normal mammary epithelial cells.[1]Overexpressed in several aggressive breast cancer cell lines and tumors, particularly in basal-like and metastatic breast cancers.[1][2]This compound overexpression correlates with increased migration, invasion, and poor prognosis.[1][6] It is a recognized marker for the epithelial-mesenchymal transition (EMT) in breast cancer.[1]
Prostate Cancer Low to undetectable in normal prostate epithelial cells.[1]Overexpressed in motile and aggressive prostate cancer cell lines and tumors.[1][2]Downregulation of this compound in prostate cancer cells leads to a significant decrease in tumor cell motility and invasive activity.[1]
Lung Cancer Typically negative in normal lung epithelium.[1]Detected in moderately and well-differentiated adenocarcinomas and giant cell carcinomas.[1]This compound overexpression is an independent predictor of poor survival in patients with resected non-small-cell lung cancer.[1]
Gastric Cancer Generally absent in normal gastric epithelial cells.[1]Expression is associated with the invasive phenotype of gastric carcinoma.[1]This compound is suggested to play an important role in the metastasis of gastric carcinomas and serves as a prognostic marker.[1]
Pancreatic Cancer Expression is present during embryonic development and low in adult ductal cells.[1]Pancreatic cancers show a threefold higher this compound expression compared to other tumors.[1]This compound expression is associated with a more aggressive phenotype.
Renal Cell Carcinoma Expressed in mesoderm-derived components of the kidney.[3][7]Commonly express this compound.[3][7]This compound expression is a characteristic feature of renal cell carcinoma.[7]

Signaling Pathways Involving this compound in Cancer

This compound is a key player in the Epithelial-Mesenchymal Transition (EMT) , a cellular program that is hijacked by cancer cells to enhance their migratory and invasive properties.[1][8] During EMT, epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. This compound is a canonical marker of this transition.[1]

Several signaling pathways regulate this compound expression and are, in turn, influenced by this compound's function. The Transforming Growth Factor-β (TGF-β) pathway is a potent inducer of EMT and this compound expression.[8] Additionally, extracellular this compound has been shown to activate the Wnt signaling pathway , leading to increased β-catenin accumulation in the nucleus and subsequent transcription of genes involved in cell invasion.[9]

Below are diagrams illustrating the central role of this compound in the EMT process and its interaction with key signaling pathways.

EMT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Snail/Slug/Twist Snail/Slug/Twist Smad Complex->Snail/Slug/Twist activates transcription This compound (monomeric) This compound (monomeric) This compound Filaments This compound Filaments This compound (monomeric)->this compound Filaments assembly Cell Motility & Invasion Cell Motility & Invasion This compound Filaments->Cell Motility & Invasion This compound Gene This compound Gene Snail/Slug/Twist->this compound Gene activates transcription This compound Gene->this compound (monomeric) translation Experimental_Workflow Tissue Sample (Normal & Cancerous) Tissue Sample (Normal & Cancerous) Protein Extraction Protein Extraction Tissue Sample (Normal & Cancerous)->Protein Extraction RNA Extraction RNA Extraction Tissue Sample (Normal & Cancerous)->RNA Extraction Immunohistochemistry (IHC) Immunohistochemistry (IHC) Tissue Sample (Normal & Cancerous)->Immunohistochemistry (IHC) Western Blotting Western Blotting Protein Extraction->Western Blotting RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Data Analysis & Comparison Data Analysis & Comparison Immunohistochemistry (IHC)->Data Analysis & Comparison Western Blotting->Data Analysis & Comparison RT-qPCR->Data Analysis & Comparison

References

Vimentin's Pivotal Role in Epithelial-to-Mesenchymal Transition Confirmed by Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data from knockout studies, confirming the integral role of the intermediate filament protein vimentin in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis and fibrosis. This guide synthesizes data from multiple studies, presenting detailed experimental protocols, quantitative comparisons of cellular behavior upon this compound depletion, and visual representations of the underlying signaling pathways.

The Consequences of this compound Depletion on EMT Phenotypes

This compound, long considered a canonical marker of mesenchymal cells, is now understood to be an active participant and regulator of EMT. Knockout and knockdown studies, employing techniques such as CRISPR-Cas9 and shRNA, have consistently demonstrated that the absence of this compound significantly impairs the ability of cancer cells to undergo a complete EMT, thereby reducing their migratory and invasive capabilities.

Impact on Cell Migration and Invasion

This compound's role in promoting cell motility is a cornerstone of its function in EMT. Studies across various cancer cell lines show a marked decrease in both migration and invasion upon this compound knockout or knockdown.

Table 1: Quantitative Comparison of Cell Migration and Invasion in this compound Knockout/Knockdown Cells

Cell LineMethod of this compound DepletionAssayResultReference
MDA-MB-231 (Breast Cancer)shRNAWound Healing AssaySignificant reduction in migration at 24h (p<0.05)[1][2][3]
MDA-MB-231 (Breast Cancer)shRNATranswell Invasion AssaySignificant decrease in invasion capacity[4]
HN12 (Head and Neck Cancer)siRNATranswell Migration & InvasionSuppressed migration and invasion (approx. 80% knockdown efficiency)[4]
3T3 (Fibroblast)shRNAMicrochannel Migration AssayDecreased directional migration speed in confined microchannels[5]
LoVo (Colon Cancer)CRISPR-Cas9 (CD133 KO leading to this compound loss)Transwell Invasion AssaySignificant inhibition of invasive activities (P<0.001)[6]

Note: This table summarizes representative data. The exact percentage of reduction can vary based on experimental conditions and the efficiency of this compound depletion.

Alterations in EMT Marker Expression

The transition from an epithelial to a mesenchymal state is characterized by a shift in the expression of key marker proteins. This compound knockout has been shown to influence this molecular reprogramming, often leading to a partial or complete reversal of the mesenchymal phenotype. A hallmark of EMT is the downregulation of the epithelial cell adhesion molecule E-cadherin and the upregulation of the mesenchymal marker N-cadherin.

Table 2: Effect of this compound Knockout/Knockdown on EMT Marker Expression

Cell LineThis compound Depletion MethodE-cadherin ExpressionN-cadherin ExpressionOther Mesenchymal Markers (e.g., Slug, Twist)Reference
Pancreatic Cancer CellsNot SpecifiedIncreasedDecreasedDecreased this compound[7]
Oral Squamous Cell CarcinomaNot SpecifiedIncreasedNot SpecifiedDecreased Snail-family transcription factors[8]
Head and Neck Squamous Cell CarcinomaNot SpecifiedLow expression correlates with high this compound and metastasisNot SpecifiedNot Specified
Colorectal CarcinomaNot SpecifiedDecreased expression with cancer progressionNot SpecifiedIncreased this compound with cancer progression

Key Signaling Pathways Modulated by this compound in EMT

This compound is not merely a structural component but also a key modulator of signaling pathways that drive EMT. Its depletion disrupts these cascades, leading to the observed phenotypic changes.

The TGF-β–Slug–this compound Axis

Transforming growth factor-beta (TGF-β) is a potent inducer of EMT. It activates the transcription factor Slug, which in turn upregulates this compound expression. This compound can then participate in a positive feedback loop, further enhancing Slug activity. Knockout of this compound can disrupt this loop, thereby attenuating the EMT response to TGF-β.[9][10]

TGF_Beta_Slug_this compound TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad Complex TGF_beta_R->Smad Activates Slug Slug Smad->Slug Upregulates This compound This compound Slug->this compound Upregulates This compound->Slug Positive Feedback EMT EMT Phenotype (Migration, Invasion) This compound->EMT

TGF-β–Slug–this compound Signaling Axis
This compound-Axl Signaling in Cell Migration

The receptor tyrosine kinase Axl is a critical mediator of cell migration and invasion. Studies have shown that this compound is required for the upregulation of Axl expression during EMT induced by factors like Slug and oncogenic H-Ras.[9][11][12] Depletion of this compound leads to reduced Axl levels, thereby impairing the migratory capacity of cancer cells.

Vimentin_Axl_Signaling Slug Slug / Oncogenic Ras This compound This compound Slug->this compound Induces Axl Axl Receptor Tyrosine Kinase This compound->Axl Upregulates Expression Migration Cell Migration & Invasion Axl->Migration Promotes

This compound-Axl Pro-migratory Pathway

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

CRISPR-Cas9 Mediated this compound Knockout in Cancer Cells

This protocol provides a general framework for generating this compound knockout cell lines using the CRISPR-Cas9 system.[11][13]

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Cloning (Targeting this compound Exons) transfection 2. Transfection into Cancer Cells (e.g., MDA-MB-231) sgRNA_design->transfection selection 3. Selection of Transfected Cells (e.g., Puromycin) transfection->selection single_cell 4. Single-Cell Cloning (Limiting Dilution) selection->single_cell expansion 5. Clonal Expansion single_cell->expansion validation 6. Validation of Knockout (Sequencing, Western Blot) expansion->validation

CRISPR-Cas9 Knockout Workflow

1. sgRNA Design and Plasmid Construction:

  • Design single guide RNAs (sgRNAs) targeting early exons of the this compound gene to ensure a functional knockout. Use online tools to minimize off-target effects.[14]

  • Clone the designed sgRNAs into a Cas9 expression vector, which may also contain a selection marker like puromycin resistance.

2. Cell Culture and Transfection:

  • Culture the target cancer cell line (e.g., MDA-MB-231) under standard conditions.

  • Transfect the cells with the Cas9-sgRNA plasmid using a suitable method such as lipofection or electroporation.

3. Selection and Single-Cell Cloning:

  • After 24-48 hours, apply selection pressure (e.g., puromycin) to eliminate non-transfected cells.

  • Isolate single cells from the resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

4. Clonal Expansion and Validation:

  • Expand the single-cell clones into larger populations.

  • Validate the this compound knockout at the genomic level by Sanger sequencing of the target locus to identify insertions or deletions (indels).

  • Confirm the absence of this compound protein expression by Western blot analysis.

Transwell Migration and Invasion Assays

These assays are fundamental for quantifying the migratory and invasive potential of cells.[15][16]

1. Preparation of Transwell Inserts:

  • For migration assays, use Transwell inserts with a porous membrane (typically 8 µm pores).

  • For invasion assays, coat the upper surface of the membrane with a layer of basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.

2. Cell Seeding:

  • Starve the cells in a serum-free medium for several hours prior to the assay.

  • Resuspend the cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

3. Chemoattractant Gradient:

  • Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

4. Incubation:

  • Incubate the plates for a period that allows for cell migration or invasion (typically 12-48 hours).

5. Quantification:

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated to the lower surface of the membrane (e.g., with crystal violet or DAPI).

  • Count the number of migrated/invaded cells in several microscopic fields and calculate the average.

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

1. Cell Seeding:

  • Seed cells in a culture plate and grow them to a confluent monolayer.

2. Creating the "Wound":

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

3. Imaging and Analysis:

  • Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Measure the width of the scratch at different points and calculate the rate of wound closure over time.

Conclusion

The collective evidence from knockout and knockdown studies unequivocally confirms that this compound is not just a passive marker but an active and essential driver of the epithelial-to-mesenchymal transition. Its depletion significantly hampers the migratory and invasive capabilities of cancer cells by disrupting key signaling pathways and the expression of critical EMT-related genes. These findings underscore the potential of this compound as a therapeutic target for inhibiting cancer metastasis and progression. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound in disease and to develop novel therapeutic strategies.

References

Vimentin's Post-Translational Modifications: A Comparative Analysis in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vimentin, a type III intermediate filament protein, is a key player in maintaining cell integrity, motility, and signaling. Its functional diversity is vastly expanded by a wide array of post-translational modifications (PTMs). These modifications act as molecular switches, altering this compound's structure and interaction partners, thereby influencing cellular processes in both health and disease. This guide provides a comparative analysis of this compound PTMs in various disease states, supported by quantitative data, experimental protocols, and signaling pathway visualizations to aid in research and therapeutic development.

Quantitative Comparison of this compound PTMs in Disease

The landscape of this compound PTMs varies significantly across different pathological conditions. The following tables summarize quantitative findings from various studies, offering a comparative overview of these changes.

Disease StatePTM TypeAnalyteMethodQuantitative ChangeReference
Cancer
Non-Small Cell Lung Cancer (NSCLC)Non-Citrullinated (cleaved)Serum VIMELISASignificantly increased in NSCLC patients vs. healthy controls (p<0.001)[1]
Oral Tongue Squamous Cell CarcinomaUpregulationTissue2D-DIGE & MSTopmost upregulated protein in tumor vs. adjacent normal tissue[2]
MeningiomaPhosphorylationTissueSELDI-TOF MSMultiphosphorylated this compound is a discriminative marker for noninfiltrative tumors[3]
Hepatocellular CarcinomaAcetylation (at K120)Cell CultureLC/MS/MSSIRT5 knockdown increases this compound acetylation, promoting migration[4]
GlioblastomaUpregulationTissueRT-qPCR~11-fold higher VIM gene expression in GBM vs. non-tumor brain tissue[5]
Inflammatory/Autoimmune Diseases
Rheumatoid Arthritis (RA)Citrullination (Anti-MCV Ab)SerumELISAMean: 244.6 ±53.3 U/ml (RA) vs. 148.73 ±71.8 U/ml (Healthy)[6]
Rheumatoid Arthritis (RA)Citrullination (Anti-MCV Ab)Synovial FluidELISAMean: 687.5 ±148.4 U/ml[6]
Rheumatoid Arthritis (RA)Total this compoundSerumELISAMean: 21.97 ± 12.64 mg/ml (RA) vs. 6.70 ± 2.72 mg/ml (Healthy)[7]
Systemic Lupus Erythematosus (SLE)Carbamylation (Anti-CarP Ab)SerumELISASignificantly higher in SLE patients vs. healthy controls[8]
Neurodegenerative Diseases
Alzheimer's Disease (AD)UpregulationBrain TissueFluorescence IntensitySignificantly higher in APP/PS1 mice vs. wild-type mice[9]
Amyotrophic Lateral Sclerosis (ALS)UpregulationSpinal CordImmunohistochemistrySignificant increase in this compound-containing cells in ALS mice vs. wild-type[10]

Note: This table presents a selection of available quantitative data. Direct comparison between studies may be limited by differences in methodologies, patient cohorts, and units of measurement.

Key this compound PTMs and Their Roles in Disease

Phosphorylation: A Regulator of Dynamics and Migration in Cancer

This compound phosphorylation is a dynamic process crucial for the disassembly and reorganization of this compound filaments, which is essential for cell division, migration, and invasion.[3]

  • Cancer: In cancer, hyperphosphorylation of this compound is often associated with increased motility and metastasis.[11][12] For instance, in glioblastoma, inhibitors of GSK-3 lead to a downregulation of soluble this compound and impair cell migration.[13] Specific phosphorylation sites are regulated by different kinases and have distinct functional consequences. For example, stabilizing this compound phosphorylation at serine 56 has been shown to inhibit stem-like properties and metastasis in breast cancer.[9]

Citrullination: A Hallmark of Inflammatory Autoimmunity

Citrullination, the conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminases (PADs). This PTM is particularly prominent in inflammatory and autoimmune diseases.

  • Rheumatoid Arthritis (RA): Citrullinated this compound is a major autoantigen in RA.[6] The presence of anti-mutated citrullinated this compound (anti-MCV) antibodies is a highly specific diagnostic marker for RA.[14] The levels of these antibodies are significantly elevated in the serum and synovial fluid of RA patients and correlate with disease activity.[6]

Ubiquitination: Tagging for Degradation and Regulating Migration

Ubiquitination marks proteins for degradation by the proteasome and plays a role in various cellular processes.

  • Cancer: The E3 ubiquitin ligase KPC1 has been identified as a key regulator of this compound levels. KPC1 ubiquitinates this compound, leading to its degradation.[7][15][16] Overexpression of KPC1 downregulates this compound, which in turn reduces the migration and tumorigenicity of cancer cells.[7][15]

Acetylation: A Modulator of Cancer Cell Migration

Acetylation, the addition of an acetyl group to lysine residues, is an emerging PTM of this compound with implications in cancer.

  • Hepatocellular Carcinoma (HCC): this compound is acetylated at lysine 120, and this modification is regulated by the deacetylase SIRT5.[4] In HCC, where SIRT5 is downregulated, increased this compound acetylation is associated with enhanced cell migration and epithelial-mesenchymal transition (EMT).[4]

Glycosylation: Influencing Filament Assembly and Neuroinflammation

Glycosylation involves the attachment of sugar moieties to proteins and can affect protein folding, stability, and interactions.

  • Neuroinflammation: Aberrant glycosylation is increasingly recognized as a factor in neuroinflammatory and neurodegenerative diseases.[17][18] While direct evidence for this compound glycosylation in specific neurodegenerative diseases is still emerging, the interplay between glycosylation and neuroinflammation suggests a potential role.[17][18]

SUMOylation: A Potential Player in Autoimmunity and Neurodegeneration

SUMOylation is the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, modulating their function and localization.

  • Autoimmune Diseases: Aberrant SUMOylation has been implicated in autoimmune diseases, although its specific role in modifying this compound in these conditions is an area of active research.[9][19][20]

  • Neurodegenerative Diseases: SUMOylation is being investigated for its potential neuroprotective roles in diseases like Parkinson's and Alzheimer's.[5] PTMs of key proteins in amyotrophic lateral sclerosis (ALS), including SUMOylation, are also being explored.[21][22]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules involved in this compound PTMs and the experimental approaches to study them can provide valuable insights.

Signaling Pathways

TGF_beta_this compound TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Vimentin_gene This compound Gene SMAD_complex->Vimentin_gene Translocates to Nucleus & Binds Promoter nucleus Nucleus Vimentin_exp This compound Expression Vimentin_gene->Vimentin_exp Transcription & Translation

TGF-β signaling pathway leading to increased this compound expression.

KPC1_Vimentin_Ubiquitination KPC1 KPC1 (E3 Ligase) Ub_this compound Ubiquitinated This compound KPC1->Ub_this compound Ubiquitinates This compound This compound This compound->Ub_this compound Ubiquitin Ubiquitin Ubiquitin->Ub_this compound Proteasome Proteasome Ub_this compound->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

KPC1-mediated ubiquitination and degradation of this compound.
Experimental Workflows

IP_MS_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cell_lysate Cell/Tissue Lysate pre_clearing Pre-clearing with Beads cell_lysate->pre_clearing antibody_incubation Incubate with Anti-Vimentin Antibody pre_clearing->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture washing Wash Beads bead_capture->washing elution Elute this compound Complex washing->elution digestion In-solution or In-gel Digestion (e.g., Trypsin) elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (PTM Identification & Quantification) lc_ms->data_analysis

Workflow for this compound PTM analysis by IP-Mass Spectrometry.

Detailed Experimental Protocols

Immunoprecipitation (IP) of this compound for Mass Spectrometry

This protocol is a general guideline for the immunoprecipitation of endogenous this compound from cell lysates, optimized for subsequent mass spectrometry analysis.[23][24][25]

Materials:

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 20 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors)

  • Anti-Vimentin Antibody (choose an antibody validated for IP)

  • Protein A/G Magnetic Beads or Agarose Beads

  • Wash Buffer (e.g., Lysis Buffer without detergents or PBS)

  • Elution Buffer (e.g., 8 M urea in 1 M NH4HCO3 for MS, or Laemmli buffer for Western Blot)

  • Tris(2-carboxyethyl)phosphine (TCEP) and Iodoacetamide (for reduction and alkylation)

  • Trypsin (sequencing grade)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing:

    • Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the anti-vimentin antibody to the pre-cleared lysate and incubate with rotation for 2 hours to overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-vimentin complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate Elution Buffer. For mass spectrometry, a denaturing buffer like 8 M urea is often used.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce the eluted proteins with TCEP at 37°C for 1 hour, followed by alkylation with iodoacetamide in the dark at room temperature for 30 minutes.

    • Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C.

    • Desalting: Clean up the digested peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.

ELISA for Anti-Mutated Citrullinated this compound (Anti-MCV) Antibodies

This protocol outlines the general steps for a sandwich ELISA to detect anti-MCV antibodies in patient serum.[8][26][27][28][29]

Materials:

  • Microplate pre-coated with mutated citrullinated this compound antigen

  • Patient serum samples, positive and negative controls, and standards

  • Sample Diluent

  • HRP-conjugated detection antibody (e.g., HRP-conjugated anti-human IgG)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

Procedure:

  • Preparation: Allow all reagents and samples to reach room temperature. Dilute standards, controls, and patient samples as recommended by the kit manufacturer.

  • Sample Addition: Add diluted standards, controls, and samples to the appropriate wells of the pre-coated microplate. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer.

  • Detection Antibody Addition: Add the HRP-conjugated detection antibody to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Repeat the washing step as described above.

  • Substrate Reaction: Add TMB Substrate Solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes) until a color change is observed.

  • Stopping the Reaction: Add Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of anti-MCV antibodies in the samples by comparing their absorbance values to the standard curve.

Conclusion

The post-translational modification of this compound is a critical regulatory mechanism that is increasingly implicated in the pathogenesis of a wide range of diseases, from cancer to autoimmunity and neurodegeneration. Understanding the specific PTM profiles of this compound in different disease contexts offers promising avenues for the development of novel diagnostic markers and therapeutic strategies. This guide provides a foundational comparative analysis to aid researchers in this endeavor. Further investigation into the intricate signaling networks that govern this compound PTMs and the development of more sensitive and quantitative detection methods will be crucial for translating these findings into clinical applications.

References

Validating Vimentin as a Prognostic Marker in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of vimentin's performance as a prognostic marker in colorectal cancer (CRC). It is intended for researchers, scientists, and drug development professionals, offering a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental processes.

Introduction: this compound in Colorectal Cancer

This compound, a type III intermediate filament protein, is a well-established marker for the epithelial-to-mesenchymal transition (EMT).[1][2] EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility, invasion, and metastasis in cancer.[1][3] In colorectal cancer, the expression of this compound has been widely studied as a potential indicator of tumor progression, metastasis, and poor prognosis.[1][3] This guide compares findings from multiple studies to validate its role as a prognostic biomarker.

Data Presentation: this compound and Clinical Outcomes

Quantitative data from meta-analyses and individual studies consistently link high this compound expression to adverse clinical outcomes in colorectal cancer patients.

Table 1: this compound Expression and Patient Survival in Colorectal Cancer

Study/AnalysisPatient CohortSurvival MetricAnalysis TypeHazard Ratio (HR)95% Confidence Interval (CI)P-value
Du et al. (Meta-analysis)[1][4]1969 casesOverall Survival (OS)Univariate2.0871.660 - 2.625<0.05
Du et al. (Meta-analysis)[1][4]1969 casesOverall Survival (OS)Multivariate1.6331.223 - 2.181<0.05
Du et al. (Meta-analysis)[1][4]1969 casesDisease-Free Survival (DFS)Univariate2.0691.024 - 4.179<0.05
Du et al. (Meta-analysis)[1][4]1969 casesDisease-Free Survival (DFS)Multivariate2.8021.421 - 5.527<0.05
Al-Maghrabi J.[5][6]202 casesOverall Survival (OS)Log-rank test--0.024
Al-Maghrabi J.[5][6]202 casesDisease-Free Survival (DFS)Log-rank test--0.013
Krawczyk et al.[2][7]97 casesOverall Survival (OS)Multivariate3.9012.436 - 6.247<0.001

Table 2: Association of this compound Expression with Clinicopathological Features in Colorectal Cancer

Study/AnalysisFeatureComparisonOdds Ratio (OR) / P-valueKey Finding
Du et al. (Meta-analysis)[1][4]Lymph Node MetastasisHigh vs. Low this compoundOR: 2.288 (95% CI: 1.159-4.517)This compound is associated with lymph node metastasis.
Du et al. (Meta-analysis)[1][4]TNM StageHigh vs. Low this compoundOR: 1.957 (95% CI: 1.333-2.873)This compound correlates with advanced tumor stage.
Al-Maghrabi J.[5][6]Tumor GradeHigh vs. Low this compoundP = 0.004This compound expression is associated with higher tumor grade.[5][6]
Al-Maghrabi J.[5][6]Distant MetastasisHigh vs. Low this compoundP = 0.042This compound expression is associated with distant metastasis.[5][6]
Aryannejad et al.[8]Lymph Node InvolvementHigh vs. Low this compoundP < 0.05This compound expression showed a significant relationship with lymph node involvement.[8]
Aryannejad et al.[8]Tumor GradeHigh vs. Low this compoundP > 0.05No significant relationship was found with tumor grade.[8]

Experimental Protocols

Immunohistochemistry (IHC) for this compound Detection

The most common method for evaluating this compound expression in clinical samples is immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Tissue Preparation: 4-µm-thick sections are cut from FFPE blocks of primary CRC tissue.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed, typically using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block or normal serum.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against this compound. A commonly used antibody is the mouse monoclonal clone V9.[5][6] Incubation is typically performed overnight at 4°C.

  • Detection System: A secondary antibody and an enzyme conjugate (like horseradish peroxidase) are applied. The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol, cleared in xylene, and mounted with a permanent mounting medium.

  • Evaluation of Staining: this compound expression is assessed based on cytoplasmic staining in tumor cells.[5] A common scoring method considers the percentage of positive tumor cells, with a cutoff (e.g., >5% of tumor cells) used to classify a tumor as this compound-positive.[5]

Mandatory Visualizations

Signaling, Workflow, and Logical Relationships

EMT_Pathway cluster_0 EMT Induction cluster_1 Cellular Changes TGFB EMT Inducers (e.g., Slug, AP-1) Ecad E-cadherin (Epithelial Marker) TGFB->Ecad downregulates Vim This compound (Mesenchymal Marker) TGFB->Vim upregulates Metastasis Invasion & Metastasis Vim->Metastasis

Caption: this compound upregulation is a key event in EMT, leading to metastasis.

Experimental_Workflow A Colorectal Cancer Patient Cohort (FFPE Tissues) B Immunohistochemistry (IHC) for this compound (e.g., V9 Ab) A->B D Collect Clinicopathological & Survival Data A->D C Pathological Scoring (this compound High vs. Low) B->C E Statistical Analysis (Cox Regression, Kaplan-Meier) C->E D->E F Establish Prognostic Significance E->F

Caption: Workflow for validating this compound as a prognostic marker in CRC.

Logical_Relationship Vim_High High this compound Expression in Tumor EMT EMT Phenotype Vim_High->EMT Invasion Increased Invasion & Metastasis EMT->Invasion Poor_Outcome Poor Patient Prognosis Invasion->Poor_Outcome

Caption: The logical link between high this compound and poor patient prognosis.

References

A Researcher's Guide to Vimentin Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. Vimentin, a key type III intermediate filament protein, is a widely used marker for mesenchymal cells and is implicated in processes such as cell migration, adhesion, and epithelial-to-mesenchymal transition (EMT). The accuracy of studies involving this compound hinges on the use of highly specific antibodies. This guide provides an objective comparison of commonly used this compound antibodies, their known cross-reactivities, and detailed protocols for in-house validation.

Comparative Analysis of this compound Antibody Specificity

The selection of a monoclonal antibody clone is a critical decision that influences the outcome of an experiment. While many manufacturers claim high specificity, validation data is essential for confirmation. Below is a summary of popular this compound antibody clones and their reported specificity profiles. Cross-reactivity is often tested against other intermediate filament proteins due to structural similarities.

Antibody CloneHost/IsotypeImmunogenKnown Specificity & (Non)-Cross-ReactivityManufacturer (Example)
V9 Mouse / IgG1, kappaPurified this compound from pig eye lens[1]Reacts with: Human, Bovine, Canine, Chicken, Feline, Hamster, Pig, Rat, and other mammalian this compound.[2][3] Does NOT React with: Mouse this compound, due to a single amino acid difference (Asn417 in human vs. Thr417 in mouse) in the C-terminal epitope.[2] No Cross-Reactivity Reported with: Desmin, Glial Fibrillary Acidic Protein (GFAP).[3]Thermo Fisher, Merck Millipore, Cell Signaling Technology
RV203 Mouse / IgG1Recombinant full-length cow this compound protein.Reacts with: Human this compound. Specificity Claim: Reacts exclusively with this compound expressed in mesenchymal cells and derived tumors (e.g., lymphoma, sarcoma, melanoma).Abcam, Santa Cruz Biotechnology, Novus Biologicals
D21H3 Rabbit / IgGSynthetic peptide corresponding to residues surrounding Ala225 of human this compound.Specificity Claim: Validated by knockout (KO) cell lines to confirm specificity for this compound.Cell Signaling Technology
[IHC684] Rabbit / IgGNot specified.Specificity Claim: Stains various mesenchymal cells including melanomas and schwannomas. Performance characteristics verified on a human tissue microarray, with positive staining in tonsil and melanoma and no staining in liver cells or brain tissue.[4]GenomeMe

Note: The absence of reported cross-reactivity in a datasheet does not guarantee a lack of it. Independent validation is always recommended.

Potential for Cross-Reactivity with Pathogen Proteins

Researchers should be aware of potential cross-reactivity stemming from molecular mimicry between host and pathogen proteins. For instance, antibodies generated against certain streptococcal antigens have been shown to cross-react with human this compound.

  • Streptococcal M Protein: Antibodies raised against the N-terminal peptide of type 12 streptococcal M protein can cross-react specifically with this compound from mesangial cells.[4] This phenomenon is implicated in the pathogenesis of Rheumatic Heart Disease, where anti-streptococcal antibodies may mistakenly target endothelial cells expressing surface this compound.[2]

Experimental Protocols for Assessing Antibody Cross-Reactivity

Verifying the specificity of an antibody in the context of your specific experimental setup is crucial. Western Blot and Dot Blot are two common methods for this purpose.

Protocol 1: Cross-Reactivity Assessment by Western Blot

This method provides information on both specificity and the molecular weight of the target protein.

  • Lysate Preparation: Prepare whole-cell lysates from a positive control cell line (e.g., HeLa, known to express this compound), a negative control cell line (e.g., a this compound knockout line, if available), and cell lines expressing proteins with high sequence homology to this compound (e.g., desmin, GFAP, keratins).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts (e.g., 20-30 µg) of each lysate into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-vimentin antibody at its recommended dilution in blocking buffer. This is typically done overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 7).

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system. A specific antibody should produce a single band at the expected molecular weight for this compound (~54-57 kDa) only in the this compound-positive lanes.[5][6] The absence of bands in other lanes indicates a lack of cross-reactivity with the tested proteins.

Protocol 2: High-Throughput Specificity Screening by Dot Blot

The Dot Blot is a simpler, faster method for screening antibody specificity against purified proteins without electrophoretic separation.[7]

  • Protein Spotting: Directly spot small volumes (1-2 µL) of purified recombinant proteins onto a nitrocellulose or PVDF membrane. Include this compound as a positive control and other related proteins (desmin, keratins, GFAP, etc.) as potential cross-reactants. Allow the spots to dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-vimentin antibody for 1 hour at room temperature.

  • Washing: Wash the membrane 3 times for 10 minutes each in TBST on a rocker.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 4).

  • Detection: Develop the blot using an ECL substrate and image the result. A highly specific antibody will only produce a signal on the spot corresponding to the this compound protein.

Visualizing the Validation Workflow

To ensure clarity in the experimental process, the following diagram outlines the logical flow for validating antibody specificity using the Western Blot method.

Antibody_Validation_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Lysates Prepare Lysates: 1. Positive Control (e.g., HeLa) 2. Negative Control (VIM KO) 3. Potential Cross-Reactants Quantify Quantify Protein (BCA Assay) Lysates->Quantify SDS_PAGE SDS-PAGE Separation Quantify->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Block Block Membrane (5% Milk in TBST) Transfer->Block PrimaryAb Incubate: Primary Ab (Anti-Vimentin) Block->PrimaryAb SecondaryAb Incubate: Secondary Ab (HRP-conj.) PrimaryAb->SecondaryAb Detect Detect Signal (ECL Substrate) SecondaryAb->Detect Analysis Analyze Results Detect->Analysis Result_Specific Specific: Single band at ~57kDa in positive lane ONLY Analysis->Result_Specific Ideal Outcome Result_NonSpecific Non-Specific: Bands in negative or cross-reactant lanes Analysis->Result_NonSpecific Indicates Cross-Reactivity

Fig 1. Workflow for Antibody Specificity Validation.

References

Unraveling the Impact of Vimentin Mutations on Cellular Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vimentin, a type III intermediate filament protein, is a key regulator of cellular architecture and function. Its dynamic network plays a crucial role in cell integrity, motility, and signaling. Mutations in the this compound gene can disrupt these functions, leading to a range of cellular phenotypes and contributing to various diseases. This guide provides a comparative analysis of the effects of different this compound mutations on cell function, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Mutant Effects

The following table summarizes the quantitative effects of various this compound mutations on key cellular functions as documented in the literature. This allows for a direct comparison of the functional consequences of these mutations.

This compound Variant Mutation Description Effect on Filament Assembly Cell Migration Cell Adhesion (Desmosome Integrity) Cell Stiffness Key Signaling Alterations Reference
Wild-Type (WT) -Forms extensive cytoplasmic intermediate filament networks (VIFs)Baseline migratory capacityIntact desmosomesBaseline cytoplasmic stiffness-
This compound-Null (-/-) Complete knockout of the this compound geneNo VIFsReduced motility and lack of directionality[1]N/ASofter and more deformable than WT cells-[1]
Y117L Point mutation in the rod domainAssembly arrested at the unit-length filament (ULF) stage; no mature VIFs form[1][2][3][4]Does not induce migratory pathways to the same extent as WTOnly ~32% of cells show disrupted desmosomesIncreased cytoplasmic stiffness compared to this compound-null cells, but less than WT[1]Does not upregulate the EMT transcription factor TWIST1[1][1][2][3][4]
Dominant-Negative (Vim1-138) Truncation mutant expressing only the first 138 amino acidsDisrupts endogenous VIF network formationReduces cell motility---[1]
Tailless (ΔT) Deletion of the C-terminal tail domainForms filaments that are wider than WT filaments[5]---Affects lateral packing and stabilization of filaments[6][5][6]
Headless Deletion of the N-terminal head domainFails to assemble into 10 nm filaments; remains as soluble oligomers[7]---Essential for filament assembly[6][8][6][7][8]
S71D Phospho-mimicking point mutation in the head domain-Increased speed of cell migration---[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound mutations.

Generation of this compound Mutant Cell Lines via Site-Directed Mutagenesis

This protocol is a standard method for introducing point mutations, insertions, or deletions into the this compound gene.

a. Primer Design:

  • Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.

  • The mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.

b. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion® or PrimeSTAR) with a supercoiled double-stranded DNA vector containing the wild-type this compound cDNA as the template.

  • A typical PCR reaction mixture includes:

    • 5-50 ng of template DNA

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • dNTP mix

    • 5x reaction buffer

    • High-fidelity DNA polymerase

    • Nuclease-free water to the final volume.

  • PCR cycling conditions are typically:

    • Initial denaturation: 98°C for 30 seconds.

    • 16-18 cycles of:

      • Denaturation: 98°C for 30 seconds

      • Annealing: 55-68°C for 60 seconds

      • Extension: 72°C for 60-75 seconds/kb of plasmid length.

    • Final extension: 72°C for 10 minutes.

c. Template DNA Digestion and Transformation:

  • Digest the parental methylated DNA template by adding DpnI endonuclease to the PCR product and incubating at 37°C for at least 1-2 hours.

  • Transform the resulting nicked circular DNA containing the desired mutation into competent E. coli cells.

d. Cell Line Transfection and Selection:

  • Isolate the mutated this compound plasmid from E. coli and transfect it into the desired cell line (e.g., this compound-null SW13 or MCF7 cells) using a suitable transfection reagent.

  • For stable cell lines, co-transfect with a plasmid containing a selection marker (e.g., neomycin resistance) and select for resistant cells.

  • Verify the expression of the mutant this compound protein by Western blotting and immunofluorescence.

Cell Migration Assay (Wound Healing Assay)

This assay is used to quantify the effect of this compound mutations on collective cell migration.

a. Cell Culture and Monolayer Formation:

  • Plate cells expressing wild-type or mutant this compound in a multi-well plate and grow them to confluence.

b. Creating the "Wound":

  • Create a scratch in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh culture medium.

c. Live-Cell Imaging and Analysis:

  • Image the "wound" at time 0 and at regular intervals (e.g., every 4 hours) using a microscope equipped with a camera.

  • Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).

  • The migration rate can be expressed as the change in the cell-free area over time.

Immunofluorescence Staining for Cytoskeletal Organization

This protocol allows for the visualization of the this compound filament network and its impact on other cytoskeletal components.

a. Cell Preparation:

  • Grow cells on glass coverslips.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

b. Antibody Staining:

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate the cells with a primary antibody against this compound (and other proteins of interest like keratin or desmoplakin) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

c. Mounting and Imaging:

  • Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Image the cells using a fluorescence or confocal microscope.

Visualizing this compound's Role in Cellular Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of this compound mutations.

Vimentin_Assembly_Pathway cluster_assembly This compound Filament Assembly cluster_mutations Impact of Mutations Monomer This compound Monomer Dimer Coiled-coil Dimer Monomer->Dimer Tetramer Tetramer Dimer->Tetramer ULF Unit-Length Filament (ULF) Tetramer->ULF Filament Mature VIF ULF->Filament Longitudinal Annealing Y117L Y117L Mutation Y117L->ULF Blocks Annealing Headless Headless Deletion Headless->Dimer Prevents Tetramerization Tailless Tailless Deletion Tailless->Filament Wider Filaments

Caption: this compound assembly pathway and points of disruption by different mutations.

Experimental_Workflow_Vimentin_Mutants cluster_generation Mutant Generation & Expression cluster_analysis Functional Analysis SDM Site-Directed Mutagenesis of this compound cDNA Transfection Transfection into This compound-Null Cells SDM->Transfection Selection Selection of Stable Cell Lines Transfection->Selection Migration Wound Healing Assay Selection->Migration Adhesion Immunofluorescence for Desmosomal Proteins Selection->Adhesion Stiffness Atomic Force Microscopy Selection->Stiffness Gene_Expression RNA Sequencing Selection->Gene_Expression

Caption: Experimental workflow for studying the effects of this compound mutations.

Vimentin_Signaling_EMT cluster_downstream Downstream Effects WT_Vim Wild-Type this compound (Filamentous) TWIST1 TWIST1 Upregulation WT_Vim->TWIST1 Desmosome Desmosome Disruption WT_Vim->Desmosome Strong Y117L_Vim Y117L this compound (ULF) Y117L_Vim->Desmosome Weak EMT Epithelial-Mesenchymal Transition (EMT) TWIST1->EMT Desmosome->EMT Cell_Migration Increased Cell Migration EMT->Cell_Migration

Caption: Differential signaling effects of filamentous vs. non-filamentous this compound in EMT.

References

Validating Vimentin's Novel Binding Partners: A Comparative Guide to Key Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vimentin, a type III intermediate filament protein, is a dynamic and multifaceted component of the cytoskeleton. Traditionally viewed as a structural scaffold, recent research has unveiled its critical roles in cell adhesion, migration, and signaling.[1] These functions are often mediated through complex protein-protein interactions. The discovery and validation of novel this compound binding partners are therefore crucial for understanding its role in physiological and pathological processes, including cancer and fibrosis, and for the development of novel therapeutics.

This guide provides a comparative overview of key experimental techniques used to validate the interaction between this compound and a newly identified binding partner. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Comparing the Alternatives: A Quantitative Overview

Choosing the right technique to validate a protein-protein interaction is critical. The following table summarizes the key characteristics of four commonly used methods: Co-Immunoprecipitation (Co-IP), Pull-Down Assay, Surface Plasmon Resonance (SPR), and Yeast Two-Hybrid (Y2H) screening.

FeatureCo-Immunoprecipitation (Co-IP)Pull-Down AssaySurface Plasmon Resonance (SPR)Yeast Two-Hybrid (Y2H)
Interaction Environment In vivo (within cell lysate)In vitroIn vitroIn vivo (in yeast nucleus)
Typical Throughput Low to mediumLow to mediumMedium to highHigh
Quantitative Data Semi-quantitativeSemi-quantitative to quantitativeHighly quantitative (k_on, k_off, K_D)Primarily qualitative (yes/no interaction)
Sensitivity Moderate to highModerate to highHighCan be sensitive, but prone to false negatives
Specificity Prone to non-specific bindingCan be optimized for high specificityHighProne to false positives
Protein Requirements Endogenous or overexpressed proteins in cell lysatePurified "bait" protein, "prey" can be in lysate or purifiedPurified ligand and analyteDNA constructs for "bait" and "prey"
Key Advantage Detects interactions in a near-native cellular contextGood for confirming direct interactions with purified componentsProvides real-time kinetic and affinity dataExcellent for initial large-scale screening of interaction partners
Key Disadvantage Indirect interactions can be co-precipitatedRequires purified, tagged "bait" proteinRequires specialized equipment and purified proteinsInteractions must occur in the yeast nucleus; non-physiological context

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of this compound's interactions is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a general workflow for validating a novel protein-protein interaction and depict key signaling pathways involving this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_quantification Quantitative Analysis Y2H Yeast Two-Hybrid Screen CoIP Co-Immunoprecipitation Y2H->CoIP PullDown Pull-Down Assay Y2H->PullDown MS Affinity Purification- Mass Spectrometry MS->CoIP MS->PullDown SPR Surface Plasmon Resonance CoIP->SPR PullDown->SPR

A general workflow for discovering and validating a novel protein-protein interaction.

vimentin_pi3k_akt_pathway PDGFR PDGF Receptor PI3K PI3K PDGFR->PI3K PDGF binding PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates This compound This compound AKT->this compound phosphorylates (Ser39) Migration Cell Migration & Invasion This compound->Migration promotes

This compound in the PI3K/AKT signaling pathway, promoting cell migration and invasion.

vimentin_rho_gtpase_pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK activates Rho_GTPases Rho GTPases (Rac, Rho) FAK->Rho_GTPases activates This compound This compound Rho_GTPases->this compound regulates Actin Actin Cytoskeleton Dynamics This compound->Actin Migration Cell Migration Actin->Migration

This compound's role in Rho GTPase signaling, influencing cytoskeletal dynamics and cell migration.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key validation techniques. These protocols are intended as a guide and may require optimization for your specific proteins of interest.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol describes the co-immunoprecipitation of a novel this compound binding partner from cell lysate.

Materials:

  • Cells expressing this compound and the putative binding partner

  • Ice-cold PBS

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Antibody against this compound (or the novel partner if a specific antibody is available)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5) if using acidic elution

  • SDS-PAGE gels, transfer apparatus, and western blotting reagents

  • Antibodies for western blotting (anti-vimentin and anti-novel partner)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Co-IP lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-vimentin) to the pre-cleared lysate. As a negative control, add an isotype control IgG to a separate aliquot of lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet the beads.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

    • Alternatively, add 1X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute and denature the proteins.

    • If using an acidic elution buffer, neutralize the eluate with neutralization buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a western blot using antibodies against this compound and the novel binding partner to confirm their co-precipitation.

Pull-Down Assay Protocol

This protocol describes an in vitro pull-down assay using a purified, tagged this compound protein as "bait" to capture its novel binding partner ("prey") from a cell lysate.[2]

Materials:

  • Purified, tagged this compound (e.g., GST-vimentin or His-vimentin)

  • Affinity resin corresponding to the tag (e.g., Glutathione-agarose or Ni-NTA agarose)

  • Cell lysate containing the putative binding partner

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

  • Elution Buffer (e.g., for GST-tag: 10-50 mM reduced glutathione; for His-tag: 250-500 mM imidazole)

  • SDS-PAGE and western blotting reagents

Procedure:

  • Bait Protein Immobilization:

    • Equilibrate the affinity resin with binding buffer.

    • Incubate the purified tagged this compound with the equilibrated resin for 1-2 hours at 4°C with gentle rotation to allow the bait protein to bind to the resin.

    • Wash the resin 2-3 times with binding buffer to remove any unbound bait protein.

  • Binding of Prey Protein:

    • Add the cell lysate containing the prey protein to the resin with the immobilized bait protein.

    • As a negative control, incubate the lysate with resin that has no bait protein or is bound with an irrelevant tagged protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the resin and discard the supernatant.

    • Wash the resin 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes by adding the appropriate elution buffer and incubating for 10-30 minutes at room temperature.

    • Alternatively, boil the resin in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by western blotting with an antibody against the novel binding partner. The presence of the prey protein in the eluate from the this compound-bound resin, but not in the negative control, confirms the interaction.

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a general workflow for analyzing the interaction between this compound and a novel binding partner using SPR.[3][4]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified this compound (ligand) and the novel binding partner (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified this compound (ligand) in immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active sites by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the purified novel binding partner (analyte) in running buffer.

    • Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

  • Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams, which plot the response units (RU) over time.

    • After subtracting the reference flow cell data, the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

This comprehensive guide provides the necessary information to select and perform the appropriate experiments to validate and characterize the interaction of this compound with a novel binding partner. The choice of method will depend on the specific research question, available resources, and the nature of the proteins being studied.

References

Vimentin's Dual Roles: A Comparative Guide to its In Vitro and In Vivo Functions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted roles of the type III intermediate filament protein vimentin is crucial. This compound is implicated in a wide array of cellular processes, from maintaining structural integrity to modulating signal transduction. Its expression is often associated with the epithelial-to-mesenchymal transition (EMT), a key process in tumor progression and metastasis. This guide provides a comprehensive comparison of this compound's functions as observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed protocols.

Quantitative Comparison of this compound Functions

The functional consequences of this compound expression or depletion can be quantified to draw comparisons between in vitro and in vivo models. The following tables summarize key findings in cell migration and tumor growth.

Table 1: this compound's Role in Cell Migration
Experimental SystemModelThis compound StatusKey Quantitative FindingReference
In VivoMouse Wound HealingKnockout (Vim-/-)Wounds on this compound-deficient mice were only 50%, 54%, and 27% closed after 3, 5, and 7 days, respectively, compared to wildtype mice where wounds were 57%, 82%, and 86% closed at the same time points.[1][2]
In VivoDendritic Cell HomingKnockout (Vim-/-)The speed of migrating this compound-knockout dendritic cells was reduced in both one-dimensional (4.98 ± 0.12 µm/min vs. 5.55 ± 0.09 µm/min for wild-type) and two-dimensional environments (4.53 ± 0.05 µm/min vs. 5.53 ± 0.05 µm/min for wild-type).[3]
In Vitro3D Collagen GelKnockout (Vim-/-)This compound-null mouse embryonic fibroblasts (mEFs) moved faster than wild-type cells in 3D collagen gels.[4]
In VitroTranswell Assay (8 µm pores)siRNA Knockdown in 3T3 cellsThis compound knockdown increased cell motility through transwell pores.[4]
In VitroTranswell AssaysiRNA Knockdown in HN12 cellsRNA interference-mediated this compound knockdown reduced cellular migration and invasion through a basement membrane substitute by 3-fold compared with non-targeting controls.[5]
Table 2: this compound's Impact on Tumor Growth
Experimental SystemModelThis compound StatusKey Quantitative FindingReference
In VivoProstate Cancer XenograftshRNA Knockdown (M12 cells)Tumors in mice injected with this compound-knockdown cells were over 8-fold smaller than in control mice after 42 days.[6]
In VivoSquamous Cell Carcinoma XenograftshRNA KnockdownTumors developing from cells with reduced this compound expression were 70% smaller than those from control cells.[5]
In VivoGlioblastoma Xenograft (Zebrafish)Nanobody Treatment (Nb79)Treatment with an anti-vimentin nanobody reduced glioblastoma cell invasion by up to 21% in vivo.[7]
In VitroGlioblastoma Invasion AssayNanobody Treatment (Nb79)Treatment with an anti-vimentin nanobody reduced glioblastoma cell invasion by up to 64% in vitro.[7]

Key Signaling Pathways Involving this compound

This compound is not merely a structural protein; it actively participates in and influences several key signaling pathways that regulate cell motility, proliferation, and survival.

This compound's role in Rho/ROCK and PI3K/AKT signaling pathways.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to assess this compound's function.

In Vitro Cell Migration: Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in vitro.

Protocol:

  • Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer. The number of cells and the time required to reach confluence will depend on the cell type.[8]

  • Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Debris Removal: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Culture Medium: Replace the PBS with fresh culture medium. If testing a compound, it should be added to the medium at this stage.

  • Image Acquisition: Immediately place the plate on a microscope equipped with a camera and an incubator chamber (37°C, 5% CO2). Capture images of the wound at time zero.

  • Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the wound is closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software. The rate of wound closure can then be calculated.

In Vivo Tumorigenicity: Xenograft Mouse Model

This in vivo assay is used to assess the effect of this compound on tumor growth in a living organism.

Protocol:

  • Cell Preparation: Culture the cancer cells of interest (e.g., with this compound knockdown and control cells) to approximately 80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at a predetermined concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.[9]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.

  • Injection: Anesthetize the mice. Shave and sterilize the injection site on the flank. Subcutaneously inject 100-200 µL of the cell suspension.[9]

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined time), euthanize the animals.

  • Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology or biomarker assessment.[9]

Experimental Workflow: From In Vitro Observation to In Vivo Validation

A logical workflow is critical for systematically investigating the function of a protein like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Cell Line Selection & Culture Vim_Manipulation This compound Manipulation (siRNA, shRNA, CRISPR) Cell_Culture->Vim_Manipulation Migration_Assay Migration/Invasion Assays (Wound Healing, Transwell) Vim_Manipulation->Migration_Assay Biochem_Assay Biochemical Assays (Western Blot, IF) Vim_Manipulation->Biochem_Assay Data_Analysis Data Analysis & Interpretation Migration_Assay->Data_Analysis Biochem_Assay->Data_Analysis Animal_Model Animal Model Selection (Knockout, Xenograft) Tumorigenicity Tumorigenicity/Metastasis Studies Animal_Model->Tumorigenicity Wound_Healing_Model Wound Healing Models Animal_Model->Wound_Healing_Model Histology Histological Analysis Tumorigenicity->Histology Wound_Healing_Model->Histology Histology->Data_Analysis

A typical workflow for studying this compound function.

Conclusion

The comparison of in vitro and in vivo data reveals a complex picture of this compound's function. While in vitro studies are invaluable for dissecting molecular mechanisms in a controlled environment, they can sometimes yield results that differ from the in vivo reality. For example, the role of this compound in cell migration appears to be highly context-dependent, with its depletion sometimes enhancing motility in confined 3D environments in vitro, while impairing it in the complex milieu of a living organism.[2][4] Similarly, the dramatic reduction in tumor growth observed in xenograft models upon this compound knockdown underscores its importance in the tumor microenvironment, a factor that is challenging to fully replicate in vitro.[5][6]

For researchers and drug development professionals, these findings emphasize the importance of a multi-faceted approach. In vitro assays are essential for initial screening and mechanistic studies, but in vivo models are indispensable for validating the physiological and pathological relevance of these findings. A thorough understanding of this compound's diverse roles in different contexts is paramount for the development of effective therapeutic strategies targeting this key cytoskeletal protein.

References

Safety Operating Guide

Navigating the Disposal of Vimentin and Associated Laboratory Waste: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of biological materials and associated chemicals is a cornerstone of laboratory safety and regulatory compliance. While specific disposal protocols for the vimentin protein itself are not explicitly defined by regulatory bodies, the hazardous materials used in this compound-related research demand meticulous disposal procedures. This guide provides essential safety and logistical information, offering step-by-step guidance for the responsible management of this compound-associated waste streams.

General Laboratory Safety and Handling

Before commencing any work involving this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as laboratory coats, disposable gloves, and eye protection.[1] All materials that come into contact with biological specimens, before and after fixation, should be treated as potentially infectious and handled with appropriate precautions.[2][3][4][5][6] In case of contact with reagents or specimens, the affected area should be washed with copious amounts of water.[2][3][4][5]

Disposal of Chemical Waste Associated with this compound Research

The primary concern in this compound disposal lies in the chemicals and reagents used in experimental protocols such as immunohistochemistry. These chemicals are often hazardous and require specific disposal methods.

Table 1: Disposal Procedures for Common Chemical Waste in this compound-Related Experiments

Chemical/ReagentHazard ClassificationProper Disposal Procedure
Sodium Azide (<0.1%) Toxic if ingested; can form explosive metal azides with lead and copper plumbing.[2][3][4][5]Flush with large volumes of water upon disposal to prevent azide buildup in plumbing.[2][3][4][5]
Formalin/Formaldehyde Hazardous waste.Disposal options include treatment as hazardous waste, deactivation with a commercial product, or returning to the diagnostic laboratory for deactivation.[7] Do not dispose of down the sink into septic systems.[7]
Cytology Stains Flammable and toxic.Must be disposed of by a hazardous waste management company. Do not dispose of down the sink.[7]
Used Solvents (e.g., Ethanol) Flammable.Collect in a designated, properly labeled hazardous waste container for disposal by a licensed company.
Mercury-containing Products Hazardous waste.Must be disposed of or recycled by a hazardous waste management company.[7]

This table summarizes general disposal guidelines. Always consult your institution's specific safety protocols and local regulations.

Disposal of Solid and Liquid Biological Waste

Solid Waste:

  • Non-contaminated materials: Can be disposed of in the regular trash.

  • Contaminated materials (e.g., gloves, swabs, tissues): Should be collected in biohazard bags and disposed of as infectious clinical waste.[8][9]

  • Sharps (e.g., needles, slides): Must be placed in a designated, puncture-resistant sharps container.[8]

Liquid Waste:

  • Non-hazardous, water-soluble liquids: May be disposed of down the drain with copious amounts of water, provided they are permitted by local sewer regulations.

  • Biological liquids (e.g., blood, body fluids): Can be placed in a closed container and disposed of in biohazard bags or directly sewered after appropriate decontamination (e.g., with bleach), if local regulations permit.

Experimental Protocol: Immunohistochemical Staining of this compound

The following is a generalized protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections, which informs the types of waste generated.

Materials:

  • FFPE tissue sections on positively charged glass slides

  • Dewaxing and rehydration solutions (e.g., xylene, ethanol series)

  • Antigen retrieval solution (e.g., citrate buffer)

  • Peroxidase blocking solution

  • Primary antibody (anti-vimentin)

  • Secondary antibody (enzyme-linked)

  • Chromogen (e.g., DAB)

  • Counterstain (e.g., hematoxylin)

  • Bluing solution

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions and finally distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer.[3]

  • Peroxidase Block: Incubate sections with a peroxidase blocking solution to quench endogenous peroxidase activity.[2][3]

  • Primary Antibody Incubation: Apply the primary anti-vimentin antibody and incubate.[2][3]

  • Secondary Antibody Incubation: Apply the enzyme-linked secondary antibody and incubate.[1]

  • Chromogen Application: Apply the chromogen (e.g., DAB) to visualize the antibody staining.[1][2][3]

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[1][2]

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then apply a coverslip with mounting medium.[1]

Each step of this protocol generates chemical and potentially biohazardous waste that must be disposed of according to the guidelines outlined above.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during this compound-related laboratory work.

Vimentin_Disposal_Workflow start Waste Generation (this compound-related experiment) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps Sharps solid_waste->sharps Sharps contaminated_solid Contaminated Solid (Gloves, tubes, etc.) solid_waste->contaminated_solid Contaminated non_contaminated_solid Non-Contaminated Solid solid_waste->non_contaminated_solid Non-Contaminated hazardous_liquid Hazardous Liquid (Chemicals, solvents) liquid_waste->hazardous_liquid Hazardous non_hazardous_liquid Non-Hazardous Liquid (Buffers, saline) liquid_waste->non_hazardous_liquid Non-Hazardous biohazardous_liquid Biohazardous Liquid (Cell culture media, body fluids) liquid_waste->biohazardous_liquid Biohazardous sharps_container Sharps Container sharps->sharps_container biohazard_bag Biohazard Bag contaminated_solid->biohazard_bag regular_trash Regular Trash non_contaminated_solid->regular_trash hazardous_waste_container Hazardous Waste Container hazardous_liquid->hazardous_waste_container sink_disposal Sink Disposal (with copious water) non_hazardous_liquid->sink_disposal decontaminate_and_sewer Decontaminate then Sewer/Biohazard Waste biohazardous_liquid->decontaminate_and_sewer

Caption: this compound Waste Disposal Workflow Diagram.

By following these guidelines and the illustrated workflow, laboratories can ensure the safe and compliant disposal of all waste materials generated during research involving this compound. This commitment to proper waste management is integral to protecting laboratory personnel and the environment.

References

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